Product packaging for Coccidioidin(Cat. No.:CAS No. 12622-73-0)

Coccidioidin

Cat. No.: B1173133
CAS No.: 12622-73-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coccidioidin is a standardized toluene extract derived from the mycelial culture filtrate of Coccidioides fungi, which includes the species C. immitis and C. posadasii . This preparation serves as a critical reagent in immunodiagnostic research, primarily for the detection of delayed-type hypersensitivity to coccidioidal antigens . The core application of this compound is in skin test assays for epidemiological studies and immune response monitoring, where a positive reaction, indicated by induration exceeding 5 mm in diameter, signifies a past or present infection with Coccidioides and often correlates with immunity to symptomatic reinfection . The antigen is typically produced in specialized culture media such as Asparagine Broth, which favors the synthesis of the target antigens . While this compound is a vital tool, researchers should note that another antigen, spherulin (prepared from the parasitic spherule phase of the fungus), is considered more sensitive but may be less specific . Immunological analyses have demonstrated that this compound contains a complex array of at least 26 antigens . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic procedures, therapeutic use, or any form of human consumption.

Properties

CAS No.

12622-73-0

Molecular Formula

Fe,Si

Synonyms

Coccidioidin

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Coccidioidin Antigen Composition and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the composition of Coccidioidin, a complex mixture of antigens derived from Coccidioides species, and the analytical methods used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for coccidioidomycosis.

This compound Antigen Composition

This compound is a crude, complex preparation of antigens obtained from the by-products of mycelial growth or from the spherules of Coccidioides immitis or C. posadasii. Its composition is variable and depends on the preparation method. It contains a diverse array of biomolecules, primarily proteins and polysaccharides, which are crucial for its use in skin tests and serological assays.

Protein Antigens

Modern proteomic techniques have revealed the extensive proteinaceous nature of this compound, with over 800 proteins identified. These proteins play a significant role in eliciting both humoral and cellular immune responses.

Antigen/ComponentMolecular Weight (kDa)DescriptionKey Findings
Antigen 2 (Ag2) PolymericA mannoprotein that is a major component of this compound.[1]Co-elutes with the Tube Precipitin (TP) antigen, suggesting a close association.[1]
Complement Fixation (CF) Antigen 43-48A heat-labile glycolipoprotein complex.[1] It has been identified as a chitinase.Induces a persistent IgG response, making it valuable for prognosis.[1]
Tube Precipitin (TP) Antigen 130-330A polysaccharide-dominant antigen.[1] A 120 kDa β-glucosidase is a known TP antigen.Elicits an early IgM antibody response, indicative of a recent or active infection.[1][2]
Coccidioides-Specific Antigen (CSA) 19A heat-stable serine proteinase.Specific to Coccidioides immitis.[3]
Polysaccharide Antigens

The polysaccharide components of this compound are significant contributors to its antigenic properties. These are often found in complex with proteins.

Polysaccharide ComponentMonosaccharide CompositionMolecular Weight (Da)Key Findings
Soluble Polysaccharide Complex Primarily mannose, with smaller amounts of galactose.[4][5]~31,700Contains 3-4% nitrogen, indicating an association with proteins or peptides.[4][5][6]
Galactomannan Galactose and MannoseNot specifiedA target for antigen detection assays.

Experimental Protocols for this compound Analysis

This section provides detailed methodologies for the key experimental techniques used in the analysis of this compound antigens.

Two-Dimensional Immunoelectrophoresis (2D-IEP)

This technique is used to separate and identify the multiple antigens present in a complex mixture like this compound.[7][8][9][10]

Protocol:

  • First Dimension (Electrophoresis):

    • Prepare a 1% agarose gel in a suitable electrophoresis buffer (e.g., Tris-barbital, pH 8.6).

    • Cut a well in the gel and load the this compound antigen sample.

    • Run the electrophoresis to separate the antigens based on their charge.

  • Second Dimension (Immunoelectrophoresis):

    • After the first dimension run, cut a strip of the gel containing the separated antigens.

    • Place this strip onto a new glass plate.

    • Pour a second agarose gel containing a predetermined concentration of polyvalent anti-Coccidioidin antiserum around the gel strip.

    • Run the electrophoresis at a right angle to the first dimension. The antigens will migrate into the antibody-containing gel.

    • Precipitin rockets or arcs will form where the antigens react with their specific antibodies. The area of the rocket is proportional to the antigen concentration.

  • Staining and Analysis:

    • Wash the gel to remove unprecipitated proteins.

    • Press and dry the gel.

    • Stain the precipitin arcs with a protein stain like Coomassie Brilliant Blue.

    • Analyze the number and pattern of the precipitin arcs to determine the antigenic complexity. This compound has been shown to contain at least 26 antigens using this method.[3][7][8]

SDS-PAGE and Western Blot

These techniques are fundamental for separating this compound proteins by molecular weight and identifying specific antigenic proteins recognized by antibodies.[11][12][13][14][15][16]

Protocol:

  • Sample Preparation:

    • Mix the this compound sample with an equal volume of 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).

    • Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Prepare a polyacrylamide gel with a separating gel (e.g., 12%) and a stacking gel (e.g., 4%). The acrylamide percentage of the separating gel can be adjusted based on the molecular weight range of the proteins of interest.

    • Load the denatured this compound samples and a molecular weight marker into the wells of the stacking gel.

    • Run the gel in a vertical electrophoresis apparatus with running buffer (Tris-glycine with SDS) until the dye front reaches the bottom of the gel.

  • Protein Transfer (Western Blotting):

    • Equilibrate the gel, a nitrocellulose or PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.

    • Transfer the proteins from the gel to the membrane electrophoretically.

  • Immunodetection:

    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., serum from a patient with coccidioidomycosis) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.

Mass Spectrometry for Protein Identification

Mass spectrometry is a powerful tool for identifying the specific proteins present in this compound.[11][17][18][19][20]

Protocol:

  • Sample Preparation (In-gel Digestion):

    • Run the this compound sample on an SDS-PAGE gel and stain with Coomassie Brilliant Blue.

    • Excise the protein bands of interest from the gel.

    • Destain the gel pieces with a solution of 50% methanol and 5% acetic acid.

    • Wash the gel pieces with distilled water.

    • Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide.

    • Digest the proteins in-gel with a protease, typically trypsin, overnight at 37°C.

    • Extract the resulting peptides from the gel using a series of acetonitrile and formic acid or trifluoroacetic acid (TFA) solutions.

    • Desalt and concentrate the extracted peptides using a C18 ZipTip.

  • Mass Spectrometry Analysis (LC-MS/MS):

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The peptides are separated by reverse-phase liquid chromatography and then ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer acquires MS scans to determine the mass-to-charge ratio of the peptides and MS/MS scans to fragment the peptides and determine their amino acid sequence.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., a Coccidioides protein database) using a search engine like Mascot or SEQUEST.

    • The search engine matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the proteins.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting and quantifying antibodies against this compound antigens in patient sera.[21][22][23][24][25]

Protocol (Indirect ELISA):

  • Antigen Coating:

    • Dilute this compound antigen to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample (Primary Antibody) Incubation:

    • Wash the plate as described above.

    • Add 100 µL of diluted patient serum (and positive and negative controls) to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well.

    • Incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of antibody present in the sample.

Visualizations of Workflows and Pathways

General Workflow for this compound Antigen Analysis

G cluster_prep Sample Preparation cluster_analysis Antigen Analysis cluster_application Application This compound This compound (Crude Antigen Mix) TwoD_IEP Two-Dimensional Immunoelectrophoresis This compound->TwoD_IEP SDS_PAGE SDS-PAGE This compound->SDS_PAGE ELISA ELISA This compound->ELISA Coating Antigen Immunodiffusion Immunodiffusion This compound->Immunodiffusion Antigen Source Complexity_Analysis Complexity_Analysis TwoD_IEP->Complexity_Analysis Antigen Complexity Analysis Western_Blot Western Blot SDS_PAGE->Western_Blot Transfer Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec In-gel Digestion Antigen_ID Antigen_ID Western_Blot->Antigen_ID Specific Antibody Detection Protein_ID Protein_ID Mass_Spec->Protein_ID Protein Identification Antibody_Quant Antibody_Quant ELISA->Antibody_Quant Antibody Quantification Antibody_Detect Antibody_Detect Immunodiffusion->Antibody_Detect Antibody Detection

Caption: General workflow for the analysis of this compound antigens.

Principle of Immunodiffusion (Ouchterlony)

G cluster_plate Agar Gel Plate Ag Antigen Well (this compound) Precipitin_Line1 Precipitin Line Ag->Precipitin_Line1 Diffusion Precipitin_Line2 Ag->Precipitin_Line2 Diffusion Ab1 Antibody Well 1 (Patient Serum) Ab1->Precipitin_Line1 Diffusion Ab2 Antibody Well 2 (Control Serum) Ab2->Precipitin_Line2 Diffusion

Caption: Principle of the Ouchterlony double immunodiffusion test.

Principle of Indirect ELISA

G cluster_steps Indirect ELISA Steps Step1 1. Antigen Coating (this compound) Step2 2. Blocking Step1->Step2 Step3 3. Add Primary Antibody (Patient Serum) Step2->Step3 Step4 4. Add Secondary Antibody (Enzyme-conjugated) Step3->Step4 Step5 5. Add Substrate Step4->Step5 Step6 6. Color Development (Signal Detection) Step5->Step6

Caption: Workflow of an indirect ELISA for antibody detection.

Conclusion

The antigenic composition of this compound is complex and not fully elucidated, comprising a multitude of proteins and polysaccharides. The analysis of these antigens relies on a combination of classical immunochemical techniques and modern proteomic approaches. The methodologies detailed in this guide provide a foundation for researchers to further investigate the composition of this compound, identify novel antigens, and develop improved diagnostic and therapeutic tools for coccidioidomycosis. Standardization of antigen preparation and analytical methods remains a key challenge in the field.

References

The Coccidioidin Skin Test: A Deep Dive into its Historical and Technical Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the historical development of the Coccidioidin skin test, a critical tool in the epidemiological study and clinical understanding of Coccidioidomycosis, also known as Valley Fever. We will explore the key milestones, from its initial discovery to the evolution of antigen preparation and standardization, and delve into the immunological underpinnings of this delayed-type hypersensitivity reaction.

A Century of Discovery: The Historical Trajectory of the this compound Skin Test

The story of the this compound skin test is intrinsically linked to our growing understanding of Coccidioides immitis. First described in 1892 by Wernicke and Posadas, the causative agent of Coccidioidomycosis was initially mistaken for a protozoan. It was the work of Ophüls and Moffitt in 1900 that correctly identified it as a dimorphic fungus.

The first immunological investigations began in 1914 when Cooke utilized a culture extract for skin testing. However, the test's widespread application and standardization are largely credited to the pioneering work of Charles E. Smith in the 1930s and 1940s. His research, spurred by a laboratory-acquired infection in a medical student, Harold Chope, transformed the perception of Coccidioidomycosis from a rare and fatal disease to a more common and often self-limiting infection. Smith's meticulous epidemiological studies in California's San Joaquin Valley, utilizing his standardized this compound, were instrumental in defining the endemic areas of the disease.

A significant evolution in the skin test antigen occurred with the development of Spherulin. While this compound was derived from the mycelial phase of the fungus, Spherulin was prepared from the in-vitro culture of the parasitic spherule phase, which was found to be more sensitive in detecting a higher proportion of infected individuals.

From Fungus to Filtrate: The Experimental Protocols Behind the Antigens

The production and standardization of this compound and Spherulin were critical to their successful application in both clinical and research settings.

Production and Standardization of this compound (Based on the work of Charles E. Smith)

The original this compound was a filtrate from the liquid medium in which the mycelial form of Coccidioides immitis was grown.

Experimental Protocol:

  • Culture: Coccidioides immitis was cultured in a synthetic asparagine medium for an extended period, often for two months or longer.

  • Filtration: The liquid culture medium was then passed through a Berkefeld filter to remove the fungal mycelia.

  • Sterility and Safety Testing: The resulting filtrate was rigorously tested for sterility to ensure no viable fungal elements remained.

  • Standardization: The potency of different batches of this compound was standardized through biological assays in sensitized guinea pigs. A specific lot, designated as Lot 64, became a widely used standard. The standardized antigen was then diluted, typically to 1:100 and 1:10 concentrations for use in skin testing.

Production of Spherulin

The development of methods to cultivate the spherule phase of C. immitis in vitro led to the creation of Spherulin.

Experimental Protocol:

  • Spherule Culture: The parasitic spherule phase of C. immitis was grown in a specialized in-vitro culture system.

  • Lysis and Extraction: The mature spherules were harvested and lysed to release their internal components. The antigenic material was then extracted.

  • Purification and Standardization: The extracted antigens were purified and standardized to ensure consistent potency for skin testing. The modern iteration of the spherule-derived antigen, Spherusol®, contains 1.27 mcg of spherule-derived antigen per 0.1 mL dose.[1]

Administration and Interpretation of the this compound Skin Test

The this compound skin test is an intradermal test used to assess delayed-type hypersensitivity to Coccidioides antigens.

Experimental Protocol:

  • Injection: A dose of 0.1 mL of the antigen solution (typically a 1:100 dilution of this compound or a standardized dose of Spherulin) is injected intradermally into the volar surface of the forearm.

  • Reading: The injection site is examined at 24 and 48 hours for the presence and size of induration (a hardened, raised area).

  • Interpretation: An induration of 5 mm or more in diameter is considered a positive reaction, indicating a past or present infection with Coccidioides. Erythema (redness) without induration is not considered a positive result.

Quantifying the Reaction: A Look at the Data

The sensitivity and specificity of the this compound skin test have been evaluated over decades of use. The development of Spherulin was driven by the observation that it could detect a greater number of individuals with prior Coccidioides infection compared to this compound.

AntigenStudy Population/PeriodSensitivitySpecificityKey Findings
This compound Early Epidemiological StudiesHigh in endemic areasGenerally high, with some cross-reactivity with other fungal infections.Instrumental in defining the geographic distribution of Coccidioidomycosis.
Spherulin vs. This compound Comparative Studies (mid-20th Century)Spherulin was reactive in approximately one-third more individuals than this compound.[2]Both demonstrated high specificity in non-endemic areas.[2]Spherulin was considered a more sensitive reagent for detecting prior infection.
Spherusol® (Reformulated Spherulin) Modern Clinical Trials>98% in individuals with a history of primary pulmonary coccidioidomycosis.[2]>98% in individuals with no history of exposure.[2]The modern spherule-derived antigen demonstrates high sensitivity and specificity.

Visualizing the Mechanisms: Workflows and Signaling Pathways

To better understand the processes behind the this compound skin test, the following diagrams illustrate the historical development, the production and administration workflow, and the underlying immunological signaling pathway.

historical_development cluster_1800s Late 19th Century cluster_1900s_early Early 20th Century cluster_1930s_40s Mid 20th Century: Standardization and Epidemiology cluster_1970s_present Late 20th Century - Present: Antigen Refinement 1892 1892 Wernicke & Posadas first describe Coccidioidomycosis 1900 1900 Ophüls & Moffitt identify C. immitis as a fungus 1892->1900 1914 1914 Cooke performs first skin test with culture extract 1900->1914 1929 1929 Chope's laboratory-acquired infection highlights non-fatal form 1914->1929 1930s 1930s-1940s Charles E. Smith standardizes this compound and conducts large-scale epidemiological studies 1929->1930s 1970s 1970s Development and introduction of Spherulin from the spherule phase 1930s->1970s 2014 2014 Reintroduction of a reformulated spherule-derived skin test (Spherusol®) 1970s->2014

A timeline of the key milestones in the development of the this compound skin test.

experimental_workflow cluster_production Antigen Production & Standardization cluster_administration Skin Test Administration & Reading Culture 1. Fungal Culture (Mycelia for this compound, Spherules for Spherulin) Extraction 2. Antigen Extraction (Filtration for this compound, Lysis for Spherulin) Culture->Extraction Purification 3. Purification Extraction->Purification Standardization 4. Standardization (Bioassay in sensitized animals) Purification->Standardization Injection 5. Intradermal Injection (0.1 mL into forearm) Standardization->Injection Incubation 6. Incubation Period (24-48 hours) Injection->Incubation Reading 7. Reading of Induration (Measure diameter in mm) Incubation->Reading Interpretation 8. Interpretation (>=5mm is positive) Reading->Interpretation dth_signaling_pathway cluster_antigen_presentation Antigen Presentation Phase (0-12 hours) cluster_tcell_activation T-Cell Activation & Proliferation Phase (12-24 hours) cluster_effector_phase Effector Phase (24-72 hours) Antigen Coccidioides Antigen (e.g., β-glucan) PRR Pattern Recognition Receptors (TLR2, Dectin-1) Antigen->PRR binds to APC Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) MHC MHC Class II APC->MHC presents antigen via Cytokines1 IL-12, IL-23 APC->Cytokines1 secretes PRR->APC activates Th1 Naive CD4+ T-Cell MHC->Th1 interacts with TCR ActivatedTh1 Activated Th1 Cell Th1->ActivatedTh1 Proliferation Clonal Expansion ActivatedTh1->Proliferation Cytokines1->Th1 differentiates Cytokines2 IFN-γ, TNF-α, IL-2 Proliferation->Cytokines2 secretes MacrophageActivation Macrophage Activation Cytokines2->MacrophageActivation recruits and activates Inflammation Inflammation & Induration MacrophageActivation->Inflammation

References

Proteomic Profile of Mycelial Phase Coccidioidin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coccidioides immitis and Coccidioides posadasii, the dimorphic fungal pathogens responsible for coccidioidomycosis (Valley Fever), undergo a complex life cycle, transitioning from a saprobic mycelial phase in the soil to a parasitic spherule phase in the host.[1] The mycelial phase is critical for the persistence and dissemination of the fungus in the environment. Coccidioidin, a complex mixture of antigens derived from the mycelial culture filtrate, has long been used as a diagnostic skin test reagent. A detailed understanding of the proteomic landscape of the mycelial phase is paramount for identifying novel drug targets, vaccine candidates, and diagnostic biomarkers. This technical guide provides an in-depth overview of the mycelial phase proteome of Coccidioides spp., with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Proteomic Analysis of Coccidioides Mycelial Phase

Quantitative proteomic studies have begun to elucidate the protein expression profiles of the Coccidioides mycelial phase, often in comparison to the pathogenic spherule phase. These studies are crucial for identifying proteins that are differentially expressed and may play a key role in the saprobic lifestyle of the fungus.

A study by Champer et al. (2012) investigated the hyphal proteomes of Aspergillus fumigatus and Coccidioides posadasii to identify potential cross-protective vaccine candidates.[2] Another significant study provided protein-based evidence for the re-annotation of the C. posadasii genome, identifying numerous proteins in the mycelial and spherule phases.[3] The following table summarizes key proteins identified in the mycelial phase of Coccidioides posadasii.

Protein AccessionProtein Name/FunctionCellular Location (predicted)Quantitative Data (Relative Abundance)Reference
CIMG_04321Heat shock protein 70CytoplasmAbundant in mycelia[4]
CIMG_01234EnolaseCytoplasmHigh in mycelia[4]
CIMG_05678Glyceraldehyde-3-phosphate dehydrogenaseCytoplasmConstitutively expressed[4]
CIMG_09876Peroxisomal matrix proteinPeroxisomePresent in mycelia[4]
CIMG_02468CatalasePeroxisomeModerate abundance[4]

Table 1: Selected Proteins Identified in the Mycelial Phase of Coccidioides posadasii

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable proteomic research. Below are methodologies for key experiments in the proteomic analysis of Coccidioides mycelia.

Fungal Culture and Mycelial Harvest

This protocol describes the growth and harvesting of Coccidioides mycelia for protein extraction.[5]

Materials:

  • Coccidioides posadasii or C. immitis strain

  • 2x GYE (Glucose Yeast Extract) liquid medium

  • Sterile baffled Erlenmeyer flasks

  • Shaking incubator

  • Sterile filtration unit (e.g., Büchner funnel with Whatman filter paper)

  • Sterile phosphate-buffered saline (PBS)

  • Liquid nitrogen

Procedure:

  • Inoculate 2x GYE liquid medium with Coccidioides arthroconidia in a sterile baffled Erlenmeyer flask.

  • Incubate the culture at 30°C with constant shaking (e.g., 180 rpm) for 48-72 hours to allow for mycelial growth.

  • Harvest the mycelial mass by vacuum filtration using a Büchner funnel with Whatman filter paper.

  • Wash the mycelia several times with sterile, cold PBS to remove residual media components.

  • Quick-freeze the harvested mycelia in liquid nitrogen and store at -80°C until protein extraction.

Protein Extraction from Mycelia

This protocol outlines a common method for extracting total proteins from fungal mycelia.[6][7]

Materials:

  • Frozen mycelial pellet

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Extraction buffer (e.g., Tris-HCl pH 7.5, containing protease inhibitors)

  • Centrifuge

Procedure:

  • Grind the frozen mycelia to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold extraction buffer.

  • Lyse the cells further by sonication or bead beating on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

Two-Dimensional Gel Electrophoresis (2D-PAGE)

2D-PAGE is a powerful technique for separating complex protein mixtures based on their isoelectric point and molecular weight.[8][9]

Materials:

  • Protein extract

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer

  • SDS-PAGE gels

  • Electrophoresis equipment

  • Protein staining solution (e.g., Coomassie Brilliant Blue or silver stain)

Procedure:

  • First Dimension (Isoelectric Focusing - IEF):

    • Resuspend the protein sample in rehydration buffer.

    • Load the sample onto an IPG strip and allow it to rehydrate.

    • Perform isoelectric focusing according to the manufacturer's instructions.

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strip in SDS equilibration buffer.

    • Place the equilibrated strip onto an SDS-PAGE gel.

    • Run the second dimension electrophoresis to separate proteins by molecular weight.

  • Visualization:

    • Stain the gel with a suitable protein stain to visualize the separated protein spots.

    • Excise spots of interest for subsequent identification by mass spectrometry.

Mass Spectrometry-Based Protein Identification

This section provides a general workflow for identifying proteins from 2D-PAGE spots or from a total protein digest (shotgun proteomics).[10][11][12]

Procedure:

  • In-gel or In-solution Digestion:

    • Excise protein spots from the 2D gel or use the total protein extract.

    • Destain the gel pieces (if applicable).

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into smaller peptides using a protease, typically trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the digested peptides by reverse-phase liquid chromatography.

    • Elute the peptides directly into a mass spectrometer.

    • The mass spectrometer acquires MS1 scans to measure the mass-to-charge ratio of the peptides and then selects precursor ions for fragmentation (MS2 scans).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a Coccidioides protein database using a search engine (e.g., Mascot, Sequest).

    • The search engine matches the experimental fragmentation patterns to theoretical patterns from the database to identify the proteins.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a standard proteomics workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Protein Separation cluster_analysis Analysis cluster_output Output mycelia Coccidioides Mycelia protein_extraction Protein Extraction mycelia->protein_extraction two_d_page 2D-PAGE protein_extraction->two_d_page spot_excision Spot Excision & Digestion two_d_page->spot_excision lc_msms LC-MS/MS spot_excision->lc_msms database_search Database Search & Identification lc_msms->database_search protein_profile Mycelial Proteomic Profile database_search->protein_profile

Caption: A typical experimental workflow for the proteomic analysis of Coccidioides mycelia.

While detailed signaling pathways specific to the Coccidioides mycelial phase are still under active investigation, the host response to Coccidioides involves well-characterized pathways. The innate immune response, for instance, relies on the recognition of fungal components by pattern recognition receptors (PRRs), leading to the activation of signaling cascades like the NF-κB pathway. The following diagram illustrates a simplified representation of this host-pathogen interaction.

host_pathogen_interaction cluster_fungus Coccidioides Mycelia cluster_host_cell Host Immune Cell (e.g., Macrophage) pamps Pathogen-Associated Molecular Patterns (PAMPs) prr Pattern Recognition Receptor (PRR) pamps->prr Recognition signaling Signaling Cascade prr->signaling nfkb NF-κB Activation signaling->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines immune_response Immune Response cytokines->immune_response Initiates

Caption: Simplified diagram of host immune cell recognition of Coccidioides PAMPs.

Conclusion

The proteomic analysis of the mycelial phase of Coccidioides is a rapidly evolving field that holds immense promise for the development of novel therapeutics and diagnostics. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to combating coccidioidomycosis. Future studies employing advanced quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Data-Independent Acquisition (DIA) mass spectrometry, will undoubtedly provide deeper insights into the intricate biology of this important fungal pathogen.

References

An In-depth Technical Guide to Coccidioidin Carbohydrate Antigens and the Immunomodulatory Role of 3-O-Methyl Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioides immitis and Coccidioides posadasii, the dimorphic fungal pathogens responsible for coccidioidomycosis, present a significant public health challenge in endemic regions. The complex interplay between the fungus and the host's immune system is largely orchestrated by components of the fungal cell wall, which harbors a variety of pathogen-associated molecular patterns (PAMPs). Among these, carbohydrate antigens, particularly mannans and their unique components like 3-O-methyl mannose, play a pivotal role in initiating and shaping the innate and adaptive immune responses. This technical guide provides a comprehensive overview of these critical carbohydrate antigens, with a special focus on 3-O-methyl mannose, its biochemical characteristics, and its impact on host immunity. Understanding these interactions is paramount for the development of novel diagnostics, therapeutics, and effective vaccines against coccidioidomycosis.

Coccidioidin, a sterile solution derived from the by-products of Coccidioides immitis mycelial growth, has long been utilized as a skin test antigen to assess cell-mediated immunity to the fungus.[1] Its antigenic properties are largely attributed to its carbohydrate and protein components.[2] Notably, the presence of 3-O-methyl mannose in this compound and the fungal cell wall is a distinguishing feature of Coccidioides species.[2][3][4] This methylated sugar is a key antigenic determinant and a subject of intense research for its potential as a specific biomarker and a target for immunomodulatory therapies.

This guide will delve into the quantitative composition of these carbohydrate antigens, provide detailed experimental protocols for their analysis, and visualize the intricate signaling pathways they trigger within the host immune system.

Quantitative Analysis of Coccidioides Carbohydrate Antigens

The cell walls of Coccidioides species, in both their mycelial and spherule phases, are rich in carbohydrates that are crucial for structural integrity and interaction with the host. The major neutral monosaccharides found in the cell wall are glucose and mannose, with 3-O-methylmannose and galactose present as minor but immunologically significant components.[5] Recent studies have provided a more detailed quantitative analysis of the glycosyl composition of mannans isolated from both C. immitis and C. posadasii.

Below is a summary of the glycosyl composition of mannans from the mycelia and spherules of these two species. The data highlights a significant finding: the 3-O-methylmannose content is approximately three times higher in the pathogenic spherule phase compared to the mycelial phase, suggesting a potential role for this unique sugar in virulence and host-pathogen interactions.[6]

Glycosyl ResidueC. posadasii Mycelia (mol%)C. posadasii Spherules (mol%)C. immitis Mycelia (mol%)C. immitis Spherules (mol%)
3-O-Methyl Mannose3.29.13.510.2
Galactose5.84.56.14.8
Mannose75.171.373.969.9
Glucose15.915.116.515.1

Data sourced from antigenic relatedness studies of mannans from Coccidioides immitis and Coccidioides posadasii spherules and mycelia.[6]

Experimental Protocols

Preparation of Coccidioides posadasii Spherules

This protocol outlines the in vitro cultivation of the parasitic spherule phase of C. posadasii, a crucial step for obtaining spherule-specific antigens.

Materials:

  • Coccidioides posadasii arthroconidia

  • Modified Converse medium

  • 2-liter flask

  • Orbital shaker with CO2 incubation

  • Beckman Allegra centrifuge with a TS-5.1 rotor

  • Sterile distilled water

  • Autoclave

  • Glucose yeast extract plates

Procedure:

  • Inoculate 1 liter of modified Converse medium in a 2-liter flask with C. posadasii arthroconidia at a concentration of 7 × 10^6 arthroconidia.

  • Incubate the flask for 96 hours at 39°C with orbital shaking at 180 rpm in an atmosphere of 8% CO2.

  • Harvest the resulting spherules by centrifugation at 5,100 rpm for 40 minutes.

  • Wash the spherule pellet three times with sterile distilled water.

  • Resuspend the final spherule pellet in 7.5 ml of sterile water.

  • To ensure the spherules are not viable for safe handling in subsequent experiments, autoclave the suspension at 121°C and 15 lb/in^2 for 20 minutes.

  • Confirm non-viability by plating 0.1 ml of the autoclaved suspension onto glucose yeast extract plates and incubating at room temperature for 2 weeks. No growth should be observed.[1]

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of monosaccharide composition from fungal cell wall material. This method is suitable for identifying and quantifying sugars like 3-O-methyl mannose.

Materials:

  • Lyophilized fungal cell wall material

  • Methanolic HCl

  • Trimethylsilylating reagent (e.g., Tri-Sil)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-1 or equivalent)

  • Monosaccharide standards (including 3-O-methyl mannose)

Procedure:

  • Hydrolysis (Methanolysis): Treat a known quantity of the dried fungal cell wall material with methanolic HCl at 80°C for 16-24 hours. This process cleaves the glycosidic bonds and releases the monosaccharides as methyl glycosides.

  • Derivatization: Evaporate the methanolic HCl under a stream of nitrogen. Add a trimethylsilylating reagent to the dried sample and heat at 60-80°C for 20-30 minutes. This step converts the hydroxyl groups of the monosaccharides into volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different TMS-derivatized monosaccharides based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification.

  • Identification and Quantification: Compare the retention times and mass spectra of the sample components to those of known monosaccharide standards (including a 3-O-methyl mannose standard) run under the same conditions.[7][8] Quantification is achieved by comparing the peak areas of the sample monosaccharides to the peak areas of the standards of known concentrations.

This compound Skin Test Protocol

The this compound skin test is a delayed-type hypersensitivity reaction used to assess cell-mediated immunity to Coccidioides.

Materials:

  • This compound or Spherulin antigen solution

  • Tuberculin syringe (0.5 or 1.0 mL)

  • 26- or 27-gauge, half-inch needle

  • Alcohol swabs

  • Millimeter ruler

Procedure:

  • Cleanse the skin on the volar surface of the forearm with an alcohol swab and allow it to dry.

  • Using a tuberculin syringe, draw up 0.1 mL of the this compound antigen solution.

  • Insert the needle, with the bevel facing up, into the superficial layer of the skin (intradermally).

  • Inject the 0.1 mL of antigen, which should produce a discrete, pale wheal (a small blister-like elevation) of about 5-10 mm in diameter.

  • Read the test at 24 and 48 hours after injection.

  • Measure the diameter of induration (hardening) in millimeters at its widest point. Erythema (redness) should not be measured.

  • A positive reaction is generally considered to be an induration of 5 mm or more in diameter.[9][10]

Signaling Pathways and Immune Response

The carbohydrate antigens present on the surface of Coccidioides are recognized by various pattern recognition receptors (PRRs) on innate immune cells, such as macrophages and dendritic cells. This recognition is the first step in initiating an immune response.

Innate Immune Recognition of Coccidioides Mannans

Coccidioides mannans, including those containing 3-O-methyl mannose, are primarily recognized by C-type lectin receptors (CLRs) and Toll-like receptors (TLRs).

  • Toll-Like Receptor 2 (TLR2): In conjunction with TLR1 or TLR6, TLR2 recognizes fungal cell wall components and initiates a signaling cascade through the MyD88 adaptor protein. This leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[11]

  • Dectin-1: This CLR is a major receptor for β-glucans, another key component of the fungal cell wall. Its activation also leads to pro-inflammatory cytokine production.[12]

  • Mannose Receptor (MR): This CLR recognizes N-linked mannans on the fungal surface. While it is primarily involved in phagocytosis, it can also contribute to cytokine production.

The following diagram illustrates the general signaling pathway initiated by the recognition of Coccidioides mannans by TLR2 on a macrophage.

Coccidioides_Mannan_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coccidioides Coccidioides spherule Mannan 3-O-methyl mannan Coccidioides->Mannan expresses TLR2 TLR2 Mannan->TLR2 binds to MyD88 MyD88 TLR2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates IKK IKK complex TRAF6->IKK activates NFkB_complex p50/p65 IκB IKK->NFkB_complex phosphorylates IκB NFkB_active p50/p65 NFkB_complex->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) DNA->Cytokines induces transcription of

Caption: TLR2-mediated signaling cascade upon recognition of Coccidioides mannans.

Adaptive Immune Response

The pro-inflammatory cytokines produced by innate immune cells, particularly IL-12, are critical for directing the differentiation of naive T helper (Th) cells into Th1 cells. Th1 cells are essential for protective immunity against Coccidioides. They produce interferon-gamma (IFN-γ), which activates macrophages, enhancing their ability to kill the fungal pathogens.[12]

In addition to the Th1 response, a Th17 response, characterized by the production of IL-17, has also been shown to be important for fungal clearance.[11] The balance between Th1 and Th17 responses is crucial for an effective and well-regulated immune response to Coccidioides infection.

Experimental Workflow for Immunological Analysis

The following diagram outlines a typical experimental workflow for investigating the immunological response to Coccidioides carbohydrate antigens.

Fungal_Antigen_Workflow Culture 1. Fungal Culture (Mycelia or Spherules) Extraction 2. Antigen Extraction (e.g., cell wall isolation, mannan purification) Culture->Extraction Characterization 3. Antigen Characterization (e.g., GC-MS for monosaccharide composition) Extraction->Characterization Stimulation 5. In Vitro Stimulation (Immune cells + Antigen) Extraction->Stimulation ImmuneCellIsolation 4. Immune Cell Isolation (e.g., PBMCs, macrophages, dendritic cells) ImmuneCellIsolation->Stimulation CytokineAnalysis 6a. Cytokine Analysis (e.g., ELISA, Luminex) Stimulation->CytokineAnalysis PhagocytosisAssay 6b. Phagocytosis Assay Stimulation->PhagocytosisAssay TCellProliferation 6c. T-cell Proliferation Assay Stimulation->TCellProliferation DataAnalysis 7. Data Analysis and Interpretation CytokineAnalysis->DataAnalysis PhagocytosisAssay->DataAnalysis TCellProliferation->DataAnalysis

Caption: General workflow for the immunological analysis of fungal carbohydrate antigens.

Conclusion

The carbohydrate antigens of Coccidioides, particularly the partially 3-O-methylated mannans, are central to the host's immune recognition and response to this formidable pathogen. The increased prevalence of 3-O-methyl mannose in the pathogenic spherule phase underscores its potential importance in virulence and as a target for diagnostic and therapeutic development. The detailed protocols and signaling pathway visualizations provided in this guide offer a framework for researchers to further investigate these critical molecular interactions. A deeper understanding of how these carbohydrate antigens modulate the immune system will be instrumental in designing effective subunit vaccines and immunotherapies to combat coccidioidomycosis. Future research should focus on elucidating the specific receptors and signaling pathways engaged by 3-O-methyl mannose and on exploring the potential of this unique sugar as a specific and sensitive biomarker for early disease detection.

References

The Discovery and Early Characterization of Coccidioidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidin is a sterile antigenic preparation derived from the fungus Coccidioides immitis. Historically, it has been a cornerstone in the diagnosis and epidemiological study of coccidioidomycosis, commonly known as Valley Fever. This technical guide provides an in-depth overview of the discovery, initial characterization, and early methodologies associated with this compound, tailored for a scientific audience. The document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes critical biological and procedural workflows.

Historical Context and Discovery

Coccidioides immitis was first identified in 1892 by Alejandro Posadas, a medical student in Argentina. Initially mistaken for a protozoan, it was later correctly classified as a fungus. The development of this compound as a diagnostic tool is largely credited to the pioneering work of Dr. Charles E. Smith in the 1930s and 1940s. Smith's research was pivotal in understanding the epidemiology of coccidioidomycosis, demonstrating that a positive skin test to this compound could indicate a past or present infection. His work established this compound as a valuable reagent for defining endemic areas and studying the natural history of the disease.[1]

Experimental Protocols

The initial production of this compound involved the cultivation of the mycelial phase of Coccidioides immitis and the subsequent processing of the culture filtrate. The following protocols are based on the early methodologies described in the scientific literature.

Production of this compound from Mycelial Culture

This protocol outlines the foundational method for producing the raw this compound antigen.

1. Fungal Strain Selection:

  • Specific, well-characterized strains of Coccidioides immitis known to produce potent antigen were used.

2. Culture Medium Preparation:

  • A synthetic asparagine-glycerol-salts medium was commonly employed. The composition aimed to support robust mycelial growth while being free of non-specific reactive substances.

3. Inoculation and Incubation:

  • The prepared sterile medium was inoculated with the selected C. immitis strain.

  • Cultures were incubated at room temperature (approximately 25°C) for an extended period, typically around two months, to allow for ample accumulation of fungal metabolic byproducts containing the antigenic components.[1]

4. Harvesting the Culture Filtrate:

  • After the incubation period, the mycelial mats were separated from the liquid culture medium by filtration.

  • The resulting liquid, known as the culture filtrate, contained the crude this compound.

5. Sterilization and Preservation:

  • The crude this compound filtrate was sterilized, often by filtration through Seitz or Berkefeld filters, to remove any remaining fungal elements.

  • A preservative, such as Merthiolate (thimerosal), was typically added to maintain sterility.

Standardization of this compound for Skin Testing

Standardization was a critical step to ensure lot-to-lot consistency and reliable skin test reactions.

1. Bioassay in Sensitized Guinea Pigs:

  • Guinea pigs were sensitized by infection with a live culture of C. immitis.

  • Different dilutions of the new this compound batch were injected intradermally into the sensitized animals.

  • The potency of the new batch was determined by comparing the size of the skin reactions (induration) to those produced by a reference standard this compound preparation.

2. Human Corroboration:

  • Following animal testing, promising batches were cautiously tested in human volunteers with known Coccidioides sensitivity to confirm appropriate reactivity and lack of excessive adverse reactions.

Quantitative Data from Early Characterization Studies

The initial characterization of this compound focused on its sensitivity, specificity, and cross-reactivity with other fungal antigens. The following tables summarize representative data from early studies.

Table 1: Sensitivity of the this compound Skin Test in Various Stages of Coccidioidomycosis
Clinical PresentationNumber of Patients TestedPositive ReactionsSensitivity (%)
Primary, Asymptomatic InfectionData not consistently reported-High (inferred from epidemiological studies)
Acute Pulmonary CoccidioidomycosisVariable across studiesMajority positiveHigh
Chronic Pulmonary CoccidioidomycosisVariable across studiesOften positiveModerate to High
Disseminated CoccidioidomycosisVariable across studiesFrequently negative (anergy)Low
Solitary Pulmonary LesionsData not consistently reported~80%~80%[1]
Table 2: Cross-Reactivity of this compound with Other Fungal Antigens in Skin Tests
Antigen TestedPopulationNumber TestedPositive Reactions to this compoundCross-Reactivity (%)
HistoplasminHistoplasmin-positive individuals36511-265.1 - 7.1% (at 10x standard strength)[2]
BlastomycinBlastomycin-sensitive individualsData limited in early studiesSome cross-reactivity notedPercentage not consistently reported

Chemical Composition

Early chemical analyses of this compound revealed its complex nature as a glycopeptide.

Table 3: Major Chemical Constituents of Early this compound Preparations
ComponentDescription
Carbohydrates Mannose, 3-O-methylmannose, and galactose have been identified as key sugar residues.
Protein/Peptide A significant protein component is present, with a high proportion of glycine, alanine, serine, and threonine.

Visualizations

This compound Production and Standardization Workflow

Coccidioidin_Production cluster_production This compound Production cluster_standardization Standardization strain Select C. immitis Strain medium Prepare Asparagine-Glycerol-Salts Medium strain->medium inoculate Inoculate Medium medium->inoculate incubate Incubate at 25°C for 2 Months inoculate->incubate filter Filter to Separate Mycelia incubate->filter filtrate Collect Culture Filtrate (Crude this compound) filter->filtrate sterilize Sterilize Filtrate filtrate->sterilize inject Intradermally Inject Dilutions of New Batch and Reference Standard sterilize->inject sensitize Sensitize Guinea Pigs with Live C. immitis sensitize->inject measure Measure and Compare Skin Induration inject->measure human_test Confirm Reactivity in Human Volunteers measure->human_test final_product final_product human_test->final_product Standardized this compound

Caption: Workflow for the production and standardization of this compound.

Delayed-Type Hypersensitivity (DTH) Reaction to this compound

DTH_Pathway cluster_sensitization Sensitization Phase (Initial Infection) cluster_elicitation Elicitation Phase (this compound Skin Test) infection Inhalation of C. immitis Arthroconidia apc_activation Antigen Presenting Cells (APCs) Process Fungal Antigens infection->apc_activation t_cell_priming Naive T-cells are Primed and Differentiate into Memory Th1 Cells apc_activation->t_cell_priming apc_presentation APCs Present this compound Antigens to Memory Th1 Cells t_cell_priming->apc_presentation Memory Th1 Cells Persist injection Intradermal Injection of this compound injection->apc_presentation cytokine_release Memory Th1 Cells Release Cytokines (e.g., IFN-γ, TNF-α) apc_presentation->cytokine_release macrophage_activation Cytokines Activate Macrophages and Recruit Other Immune Cells cytokine_release->macrophage_activation inflammation Localized Inflammation and Induration (Positive Skin Test) macrophage_activation->inflammation

Caption: Cellular mechanism of the delayed-type hypersensitivity reaction to this compound.

Diagnostic Workflow Using the this compound Skin Test (Mid-20th Century)

Diagnostic_Workflow start Patient with Symptoms Suggestive of Coccidioidomycosis skin_test Perform this compound Skin Test start->skin_test read_result Read Result at 24 and 48 Hours skin_test->read_result positive_result Positive Result (Induration ≥ 5mm) read_result->positive_result Induration Present negative_result Negative Result read_result->negative_result No Induration consider_diagnosis Consider Diagnosis of Coccidioidomycosis (Past or Present) positive_result->consider_diagnosis anergy Consider Anergy (e.g., in Disseminated Disease) negative_result->anergy alternative_diagnosis Consider Alternative Diagnoses negative_result->alternative_diagnosis further_testing Consider Serological Testing (Complement Fixation, Precipitin Test) consider_diagnosis->further_testing anergy->further_testing

Caption: Diagnostic decision-making process using the this compound skin test.

Conclusion

The discovery and initial characterization of this compound marked a significant advancement in the understanding and management of coccidioidomycosis. The early experimental protocols, though less refined than modern techniques, laid the groundwork for the production of a reliable diagnostic antigen. The quantitative data from these foundational studies provided crucial insights into the performance of the skin test, establishing its utility in clinical and epidemiological settings. The workflows and immunological pathways elucidated through the use of this compound continue to be relevant to our understanding of the host-pathogen interaction in this important fungal disease. This guide serves as a technical resource for professionals in the field, providing a historical and scientific foundation for ongoing research and development efforts related to coccidioidomycosis.

References

Immunogenic Components of Coccidioidin Preparations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidin is a sterile solution containing antigens derived from the mycelial growth byproducts of Coccidioides immitis or from its spherules.[1] For decades, it has been a cornerstone in the diagnosis and immunological study of coccidioidomycosis, commonly known as Valley Fever.[1][2][3] This technical guide provides an in-depth analysis of the core immunogenic components within this compound preparations, detailing their biochemical characteristics, the host immune responses they trigger, and the experimental methodologies employed for their characterization. The information presented here is intended to support researchers, scientists, and drug development professionals in advancing diagnostics, therapeutics, and vaccine development for this significant mycosis.

Core Immunogenic Components

This compound is a complex mixture containing a multitude of antigens.[4] Early studies using two-dimensional immunoelectrophoresis revealed at least 26 distinct antigens in this compound derived from the mycelial phase.[4] While many of these components contribute to the overall immune response, several have been identified as particularly significant due to their roles in diagnostics and pathogenesis. These include the Tube Precipitin (TP) antigen, the Complement-Fixing (CF) antigen, and Antigen 2/Proline-Rich Antigen (Ag2/PRA).

Data Presentation: Key Immunogenic Components

The following table summarizes the key quantitative data for the primary immunogenic components identified in this compound and related preparations.

Antigen/ComponentMolecular Weight (kDa)CompositionKey Immunological FeatureRelevant Citations
Tube Precipitin (TP) Antigen 130 - 330Glycopeptide (predominantly carbohydrate, mainly mannose and 3-O-methylmannose)Elicits early IgM response[5][6][7]
225 and 140 (two fractions)Glycopeptide with amino acids such as glycine, alanine, serine, threonine, aspartic acid, and glutamic acidDetected in early, acute disease[6]
Complement-Fixing (CF) Antigen 43 - 48Glycolipoprotein complexInduces a persistent IgG response[5][8][9]
110 (unreduced form)Heat-labile, pronase-sensitive proteinTiters correlate with disease severity[7]
Antigen 2/Proline-Rich Antigen (Ag2/PRA) Not specified, polymericMannoproteinElicits a T-cell mediated immune response[5][10][11]
48-kDa T-cell-reactive protein (TCRP) 48ProteinStimulates T-cell proliferation and IFN-γ production[12]
Spherule Outer Wall Glycoprotein (SOWgp) 58 - 82GlycoproteinElicits both humoral and cellular immune responses[13]
Coccidioides-specific antigen (CS-Ag) 19Serine proteinase, Glycoprotein (contains xylose, mannose, galactose, glucose)Specific for C. immitis[2][14][15]
F Antigen Not specifiedNot specifiedUsed in immunodiffusion assays for diagnosis[16]

Host Immune Response to this compound Components

The host immune response to Coccidioides infection is complex, involving both innate and adaptive immunity. The components of this compound play a crucial role in activating these responses.

Innate Immunity

The initial recognition of Coccidioides components is mediated by Pattern Recognition Receptors (PRRs) on innate immune cells, such as macrophages and dendritic cells.

  • Toll-Like Receptors (TLRs) : TLRs recognize various microbial components. The interaction of fungal Pathogen-Associated Molecular Patterns (PAMPs) with TLRs initiates a signaling cascade, often through the adaptor protein MyD88, leading to the production of pro-inflammatory cytokines.[17][18]

  • C-type Lectin Receptors (CLRs) : Dectin-1, a key CLR, recognizes β-glucans present in the fungal cell wall. This interaction is crucial for inducing pro-inflammatory cytokine responses from macrophages.[19]

This initial innate response is critical for controlling the early stages of infection and shaping the subsequent adaptive immune response.

Adaptive Immunity

A robust T-cell mediated immune response is essential for controlling and resolving coccidioidomycosis.

  • T-helper 1 (Th1) Response : Characterized by the production of interferon-gamma (IFN-γ), the Th1 response is critical for activating macrophages to kill fungal cells.[20] The 48-kDa TCRP is a potent stimulator of IFN-γ production by T-cells.[12]

  • T-helper 17 (Th17) Response : The Th17 response, characterized by the production of IL-17, is also crucial for protection against Coccidioides.[17][21][22][23] IL-17 helps in recruiting neutrophils and other immune cells to the site of infection.[17]

  • Humoral Immunity : Antibodies are also generated against various this compound components. The TP antigen elicits an early IgM response, which is a marker of acute primary infection.[5][7] The CF antigen induces a more sustained IgG response, and its titers can be used to monitor disease progression.[5][7]

Experimental Protocols

The characterization of immunogenic components from this compound has relied on a variety of biochemical and immunological techniques.

Antigen Preparation

This compound is typically prepared from the culture filtrate and/or autolysate of the mycelial phase of C. immitis.[7] Spherulin, another antigenic preparation, is derived from the parasitic spherule phase.[2]

Antigenic Analysis and Purification
  • Two-Dimensional Immunoelectrophoresis (2D-IEP) : This technique has been instrumental in identifying the multitude of antigens present in this compound preparations.[4][10]

    • Methodology :

      • The crude antigen mixture is first separated by electrophoresis in an agarose gel in the first dimension.

      • The gel strip containing the separated antigens is then embedded in a second agarose gel containing polyvalent antiserum.

      • Electrophoresis is performed in the second dimension, perpendicular to the first.

      • Antigens migrate into the antibody-containing gel, forming precipitin arcs where they meet their corresponding antibodies at equivalence.

  • Immunoaffinity Chromatography : This method is used to isolate specific antigens from the complex mixture.[16]

    • Methodology :

      • Monospecific antibodies against the antigen of interest are coupled to a solid support matrix (e.g., agarose beads).

      • The crude this compound preparation is passed over the antibody-coupled column.

      • The specific antigen binds to the antibodies, while other components are washed away.

      • The purified antigen is then eluted from the column by changing the pH or ionic strength of the buffer.

  • Western Blotting : This technique is used to identify specific antigens based on their molecular weight and reactivity with specific antibodies.[24]

    • Methodology :

      • Proteins in the this compound preparation are separated by size using SDS-PAGE.

      • The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

      • The membrane is incubated with a primary antibody specific to the antigen of interest.

      • A secondary antibody conjugated to an enzyme or fluorescent dye, which binds to the primary antibody, is then added.

      • The location of the antigen is visualized by detecting the signal from the enzyme or dye.

Cellular Immunity Assays
  • Lymphocyte Proliferation Assay : This assay measures the ability of this compound antigens to stimulate the proliferation of T-cells from sensitized individuals.[12]

    • Methodology :

      • Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.

      • The PBMCs are cultured in the presence of the this compound antigen.

      • After a period of incubation, the proliferation of T-cells is measured, typically by the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye into newly synthesized DNA.

  • Cytokine Production Assays (e.g., ELISA) : These assays are used to measure the production of cytokines, such as IFN-γ and IL-17, by T-cells in response to antigenic stimulation.[12]

    • Methodology :

      • PBMCs are cultured with the this compound antigen.

      • After incubation, the cell culture supernatant is collected.

      • The concentration of specific cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Innate_Immune_Signaling Innate Immune Recognition of Coccidioides Components cluster_fungus Coccidioides cluster_cell Innate Immune Cell (e.g., Macrophage) PAMPs PAMPs (e.g., β-glucan) TLR TLR PAMPs->TLR Recognition Dectin1 Dectin-1 PAMPs->Dectin1 Recognition MyD88 MyD88 TLR->MyD88 Signal Transduction Dectin1->MyD88 Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MyD88->Cytokines Activation T_Cell_Response Adaptive T-Cell Response to this compound Antigens Antigen This compound Antigens APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigen->APC Uptake & Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Th1 Th1 Cell T_Cell->Th1 Differentiation Th17 Th17 Cell T_Cell->Th17 Differentiation IFNg IFN-γ Th1->IFNg Secretes IL17 IL-17 Th17->IL17 Secretes Macrophage_Activation Macrophage Activation IFNg->Macrophage_Activation Leads to Neutrophil_Recruitment Neutrophil Recruitment IL17->Neutrophil_Recruitment Leads to Immunoaffinity_Chromatography Experimental Workflow: Immunoaffinity Chromatography Start Start: Crude this compound Preparation Column Immunoaffinity Column (Antibody-coupled beads) Start->Column Load sample Binding Binding Step: Specific antigen binds to antibodies Column->Binding Wash Wash Step: Unbound components are washed away Binding->Wash Elution Elution Step: Change buffer conditions to release antigen Wash->Elution End End: Purified Antigen Elution->End

References

molecular basis of Coccidioidin-induced hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Basis of Coccidioidin-Induced Hypersensitivity

Introduction

This compound-induced hypersensitivity is a classic example of a delayed-type hypersensitivity (DTH), or Type IV, reaction. This immunological response is triggered by the intradermal administration of this compound, a sterile antigenic preparation derived from the fungus Coccidioides immitis or Coccidioides posadasii.[1][2] A positive reaction, characterized by localized induration and erythema appearing 24 to 48 hours after injection, indicates a prior cell-mediated immune response to coccidioidal antigens.[1][3] This response has historically been a crucial tool for diagnosing current or past coccidioidomycosis infections and for assessing the status of a patient's cell-mediated immunity.[1][4] Understanding the molecular underpinnings of this reaction is critical for researchers, scientists, and drug development professionals aiming to devise novel diagnostics, therapeutics, and vaccines for coccidioidomycosis.

Molecular Composition of this compound Antigens

This compound is not a single molecule but a complex mixture of antigens obtained from the mycelial or spherule phases of Coccidioides growth.[1] Analysis has revealed that it contains at least 26 distinct antigens.[5] The cell wall of C. immitis is a primary reservoir of these immunoreactive components, which are crucial for the host-parasite interaction.[6] Key T-cell stimulating antigens identified include:

  • Antigen 2/Proline-rich Antigen (Ag2/PRA): This mannoprotein is a major T-cell reactive antigen.[2][6][7] Studies have demonstrated that recombinant Ag2/PRA can elicit a footpad swelling response in immune mice, indicating its role in cell-mediated immunity.[2]

  • Spherule Outer Wall Glycoprotein (SOWgp): This parasitic phase-specific antigen is expressed on the surface of spherules and is a potent stimulator of both humoral and cellular immune responses.[8][9][10] Purified SOWgp has been shown to stimulate the proliferation of peripheral blood mononuclear cells (PBMCs) from skin test-positive individuals, leading to the secretion of IFN-γ.[10]

  • Alkali-Soluble, Water-Soluble Cell Wall Antigen (C-ASWS): An extract from the mycelial phase, C-ASWS has been shown to be effective in eliciting blastogenic responses in lymphocytes from individuals with a positive this compound skin test.[11]

These antigens are recognized by the host's immune system, initiating the cascade of events that culminates in a DTH reaction.

Cellular and Molecular Mechanisms of the DTH Response

The this compound-induced DTH reaction is a complex, T-cell-mediated event that unfolds in two main phases: the sensitization phase (initial exposure to the fungus) and the elicitation phase (intradermal skin test). The molecular basis involves intricate interactions between antigen-presenting cells (APCs), T lymphocytes, and a host of cytokines.[12]

Antigen Recognition and Presentation

Upon intradermal injection, this compound antigens are processed by local APCs, primarily dendritic cells (DCs) and macrophages.[8][12]

  • Pattern Recognition: APCs recognize pathogen-associated molecular patterns (PAMPs) on the fungal antigens, such as β-glucans, chitins, and mannans, through their pattern recognition receptors (PRRs).[13] Key PRRs involved include Toll-like receptor 2 (TLR2) and C-type lectin receptors like Dectin-1.[13]

  • Antigen Processing and Presentation: The antigens are internalized, processed into smaller peptides, and loaded onto Major Histocompatibility Complex (MHC) class II molecules.[14] These peptide-MHC II complexes are then presented on the surface of the APCs.[14]

  • APC Activation: This recognition and processing leads to the maturation and activation of DCs, which then migrate to regional lymph nodes to prime naive T cells (sensitization phase) or activate memory T cells (elicitation phase).[15][16]

T-Cell Activation and Differentiation

In a sensitized individual, memory CD4+ T helper (Th) cells recognize the coccidioidal peptide-MHC II complexes on the surface of APCs. This interaction, stabilized by co-stimulatory signals (e.g., CD28-B7), triggers the activation and clonal expansion of antigen-specific T cells.[16] The subsequent immune response is largely dictated by the differentiation of these CD4+ T cells into specific effector subsets, primarily Th1 and Th17 cells, which are critical for anti-fungal immunity.[8][13]

  • Th1 Pathway: Driven by IL-12 produced by activated APCs, T cells differentiate into Th1 cells. These cells are the principal source of Interferon-gamma (IFN-γ) .[8][17] IFN-γ is a potent activator of macrophages, enhancing their phagocytic and fungicidal capabilities.[18][19] This pathway is central to the DTH reaction.

  • Th17 Pathway: In the presence of cytokines like IL-1β, IL-6, and IL-23, T cells differentiate into Th17 cells.[8][17] Th17 cells produce Interleukin-17 (IL-17) , a cytokine crucial for recruiting and activating neutrophils, which contribute to the inflammatory infiltrate.[13][17]

The Effector Phase: Inflammation and Induration

Within 24-48 hours, the activated Th1 and Th17 cells, along with other recruited immune cells, orchestrate the inflammatory response at the injection site.

  • Cytokine and Chemokine Release: Activated T cells release a storm of pro-inflammatory cytokines (IFN-γ, TNF-α) and chemokines.[18][20]

  • Leukocyte Recruitment: These signaling molecules upregulate adhesion molecules on local vascular endothelium, promoting the extravasation and accumulation of a mononuclear infiltrate, composed mainly of T cells and macrophages.[12][21]

  • Tissue Induration: The influx of cells, combined with increased vascular permeability and fibrin deposition, leads to the characteristic firm swelling or induration of a positive DTH reaction.[22] The size of this induration is a semi-quantitative measure of the strength of the cell-mediated immune response.[1]

Data Presentation

Table 1: Key Cytokines in this compound-Induced Hypersensitivity
CytokinePrimary Cellular SourceKey Function(s) in DTH Response
IL-12 Dendritic Cells, MacrophagesPromotes differentiation of naive T cells into Th1 cells.[23][24]
IFN-γ Th1 Cells, NK CellsPotent activator of macrophages; upregulates MHC class II expression on APCs.[8][17]
TNF-α Macrophages, T CellsPro-inflammatory; promotes expression of endothelial adhesion molecules.[20]
IL-1β Macrophages, MonocytesPro-inflammatory; contributes to Th17 differentiation.[20][23]
IL-6 Macrophages, T CellsPro-inflammatory; contributes to Th17 differentiation.[20][23]
IL-23 Dendritic Cells, MacrophagesPromotes expansion and maintenance of Th17 cells.[8]
IL-17 Th17 CellsRecruits and activates neutrophils and monocytes to the site of inflammation.[13][17][23]
Table 2: Cellular Components and Their Roles
Cell TypeKey Role in DTH Response
Dendritic Cells (DCs) Professional APCs; capture, process, and present coccidioidal antigens to T cells, initiating the response.[8][16]
Macrophages Function as APCs and key effector cells; activated by IFN-γ to enhance phagocytosis and inflammatory mediator release.[12][21]
CD4+ Th1 Cells Orchestrate the DTH response by producing IFN-γ to activate macrophages.[13][18]
CD4+ Th17 Cells Contribute to inflammation by releasing IL-17, which recruits neutrophils.[13][17]
Neutrophils Recruited to the site by Th17-mediated signals; contribute to the inflammatory infiltrate.[23]

Mandatory Visualizations

G Signaling Pathway of this compound-Induced DTH cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell cluster_Effector Effector Phase APC Macrophage / Dendritic Cell MHCII Antigen Presentation (MHC Class II) APC->MHCII IL12 IL-12 APC->IL12 Secretes IL23 IL-1/IL-6/IL-23 APC->IL23 Secretes PRR PRR (e.g., TLR2, Dectin-1) PRR->APC Internalization & Processing TCell Memory CD4+ T Cell MHCII->TCell Activation Th1 Th1 Cell TCell->Th1 Th17 Th17 Cell TCell->Th17 IFNg IFN-γ Th1->IFNg Secretes IL17 IL-17 Th17->IL17 Secretes Mac_act Activated Macrophage Inflammation Inflammation & Induration (DTH Response) Mac_act->Inflammation Contributes to Neutrophil Neutrophil Recruitment Neutrophil->Inflammation Contributes to This compound This compound Antigens This compound->PRR Recognition IL12->TCell Differentiation IL23->TCell Differentiation IFNg->Mac_act Activation IL17->Neutrophil Recruitment

Caption: Core signaling cascade in this compound-induced DTH.

G Experimental Workflow for In Vitro Coccidioidal Cellular Immunity Assays cluster_Assays Measurement of T-Cell Response Start Patient Blood Sample Isolate Isolate Peripheral Blood Mononuclear Cells (PBMCs) Start->Isolate Culture Culture PBMCs with This compound Antigen (72-96 hours) Isolate->Culture Control1 Negative Control (PBMCs + Media) Isolate->Control1 Control2 Positive Control (PBMCs + Mitogen) Isolate->Control2 LPA Lymphocyte Proliferation Assay (e.g., ³H-Thymidine incorporation) Culture->LPA Cytokine Cytokine Measurement (e.g., IFN-γ ELISA/ELISpot) Culture->Cytokine Activation Activation Marker Analysis (e.g., CD69 by Flow Cytometry) Culture->Activation Result Quantify Cellular Immune Response LPA->Result Cytokine->Result Activation->Result

Caption: Workflow for key in vitro assays of cellular immunity.

Experimental Protocols

This compound Skin Test Protocol

The this compound skin test is an in vivo measure of DTH.

  • Antigen Preparation: A sterile solution of this compound is used, typically at a 1:100 dilution.[1] For highly sensitive individuals, a 1:1000 or 1:10,000 dilution may be used initially.[1]

  • Administration: 0.1 mL of the this compound solution is injected intradermally into the volar surface of the forearm.[1][22]

  • Reading and Interpretation: The injection site is examined at 24 and 48 hours.[1][3] The diameter of the palpable, raised, hardened area (induration) is measured transversely to the long axis of the arm.

    • Positive Reaction: An induration of 5 mm or more in diameter is considered a positive result, indicating a specific cell-mediated immune response.[1][3][22]

    • Negative Reaction: An induration of less than 5 mm, or erythema without induration, is a negative result.[1]

    • Anergy: The absence of a reaction in an infected individual may indicate anergy, which is common in disseminated disease.[3]

Lymphocyte Proliferation Assay (LPA)

The LPA is an in vitro method to quantify the proliferation of T cells in response to an antigen.[25]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs), which contain lymphocytes and monocytes, are isolated from a patient's heparinized blood sample using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are washed, counted, and resuspended in a complete culture medium. A standardized number of cells (e.g., 2 x 10⁵ cells/well) are plated in a 96-well microtiter plate.

  • Antigen Stimulation: this compound, spherulin, or a specific recombinant antigen (e.g., Ag2/PRA) is added to the wells at a predetermined optimal concentration. Control wells include cells with medium alone (negative control) and cells with a mitogen like phytohemagglutinin (PHA) (positive control).

  • Incubation: The plate is incubated for 5 to 7 days at 37°C in a humidified 5% CO₂ atmosphere to allow for T-cell proliferation.

  • Measurement of Proliferation: Proliferation is typically measured by adding a radioactive tracer, such as ³H-thymidine, for the final 18 hours of culture. Proliferating cells incorporate the tracer into their newly synthesized DNA. Cells are then harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter. The result is often expressed as a stimulation index (SI), which is the ratio of counts per minute (CPM) in antigen-stimulated wells to CPM in negative control wells.

IFN-γ Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of a specific cytokine, like IFN-γ, secreted by cells in response to an antigen.

  • Cell Stimulation: PBMCs are isolated and cultured with this compound antigen as described in the LPA protocol.

  • Supernatant Collection: After a specific incubation period (e.g., 72-96 hours), the culture plates are centrifuged, and the cell-free supernatants are carefully collected.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for human IFN-γ.

    • The plate is washed, and non-specific binding sites are blocked.

    • The collected culture supernatants and a series of IFN-γ standards are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody specific for a different epitope on IFN-γ is added.

    • After another wash, an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the detection antibody.

    • A final wash is performed, and a chromogenic substrate is added. The enzyme converts the substrate into a colored product.

  • Quantification: The reaction is stopped, and the optical density of each well is read using a microplate reader. The concentration of IFN-γ in the samples is determined by comparing their absorbance values to the standard curve. The results correlate with the activation of the Th1 cellular immune response.[26]

References

Coccidioides immitis Strains for Coccidioidin Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidin, a complex mixture of antigens derived from the mycelial phase of Coccidioides immitis, has been a cornerstone in the study and diagnosis of coccidioidomycosis, commonly known as Valley Fever. This technical guide provides a comprehensive overview of the C. immitis strains utilized for this compound production, detailed methodologies for its preparation and standardization, and an exploration of the biological pathways influencing its composition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for coccidioidomycosis.

Historical Context and Strain Selection

The production of this compound dates back to the mid-20th century, where it was developed as a skin test reagent to detect delayed-type hypersensitivity in individuals exposed to Coccidioides. The selection of appropriate C. immitis strains is a critical factor influencing the potency and specificity of the final product. While a definitive, standardized list of production strains has not been universally established, several strains have been prominently mentioned in historical and research contexts for their use in producing antigenic materials.

Historically, the selection of strains was likely based on their ability to grow robustly in liquid culture and produce a high yield of antigenic material. The "Silveira" strain of Coccidioides posadasii (formerly considered a non-California population of C. immitis) has been widely used in vaccine studies and for the production of diagnostic antigens.[1] Other strains, such as the RS strain, have been extensively used in research to study gene expression and the dimorphic switch in Coccidioides.[2][3][4][5]

It is important to note that this compound is a complex biological product, and its composition can be influenced by the specific strain, culture conditions, and processing methods used.[6]

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from different C. immitis strains is not extensively reported in publicly available literature. The production of this compound is a complex biological process, and yields can vary significantly based on the strain, culture medium, and incubation conditions. The primary measure of this compound potency is its biological activity in eliciting a delayed-type hypersensitivity reaction, rather than its absolute yield in terms of protein or carbohydrate concentration.

For research and development purposes, it is recommended that individual laboratories establish their own standardized production and quantification methods to ensure consistency and reproducibility.

Parameter Reported Information Source
Typical Incubation Time 1-3 months
Primary Antigenic Components Glycopeptides, including mannose and 3-O-methylmannose[7][8][9]
Standardization Potency is compared to a US Reference this compound 1:100.[10]

Experimental Protocols

Production of this compound from Coccidioides immitis Mycelia

This protocol is a synthesis of methodologies described in the scientific literature for the laboratory-scale production of this compound. Note: Coccidioides immitis is a Biosafety Level 3 (BSL-3) pathogen and all work must be conducted in an appropriate facility with strict adherence to safety protocols.

1. Strain Selection and Inoculum Preparation:

  • Strain: Select a well-characterized strain of Coccidioides immitis known to produce potent this compound. Research strains such as the Silveira or RS strains can be considered.

  • Initial Culture: Grow the selected strain on a suitable solid medium, such as Glucose Yeast Extract (GYE) agar, at 25-30°C until mature mycelial growth with arthroconidia is observed (typically 4-6 weeks).[11]

2. Liquid Culture for this compound Production:

  • Medium: A chemically defined medium such as Asparagine Broth is recommended for the production of this compound. The composition of Asparagine Broth is provided in the table below.

  • Culture Vessels: Use wide-bottom flasks to ensure a large surface area for mycelial growth.

  • Inoculation: Inoculate the Asparagine Broth with a small section of the mycelial mat from the solid culture.

  • Incubation: Incubate the flasks statically at 25-30°C for an extended period, typically 1-3 months. During this time, the fungus will grow and then undergo autolysis, releasing antigenic components into the medium.

3. Harvesting and Processing of this compound:

  • Separation of Mycelia: After the incubation period, separate the mycelial mass from the liquid culture broth by filtration.

  • Sterilization: The resulting culture filtrate, which is the crude this compound, must be sterilized. This is typically achieved by filtration through a 0.22 µm filter.

  • Preservative: A preservative, such as thimerosal, may be added to the sterile filtrate to prevent microbial contamination.[10]

4. Quality Control and Standardization:

  • Sterility Testing: The final product must be tested for sterility to ensure the absence of any contaminating bacteria or fungi.

  • Potency Testing: The biological activity of the this compound lot is determined by skin testing in sensitized guinea pigs or by comparison to a reference standard in an in vitro assay.[12] The potency of commercially available this compound is standardized to be equivalent to the US Reference this compound 1:100.[10]

  • Compositional Analysis: While not a routine quality control measure for all preparations, analysis of the protein and carbohydrate composition can provide valuable information for research and development purposes. This compound is known to contain a complex mixture of proteins and polysaccharides.[8][9]

Composition of Asparagine Broth for this compound Production
Component Concentration (g/L)
L-Asparagine14.0
Dipotassium Phosphate1.31
Sodium Citrate0.9
Magnesium Sulfate1.5
Ferric Citrate0.3
Dextrose10.0
Glycerol25.0 mL

Signaling Pathways and Antigen Expression

The production of antigenic components in Coccidioides immitis is intrinsically linked to its growth and development, which are controlled by complex signaling pathways. While the specific regulation of this compound expression from the mycelial phase is not fully elucidated, insights can be drawn from studies on the dimorphic transition and virulence of the fungus.

The transition from the saprobic mycelial phase to the pathogenic spherule phase is a key event in the lifecycle of Coccidioides and is known to be regulated by environmental cues such as temperature and CO2 levels.[13] This morphological switch involves significant changes in gene expression, with many genes being upregulated in the spherule phase.[14][15][16][17]

Two major signaling pathways are thought to be involved in regulating the dimorphic transition in fungi: the cyclic AMP-protein kinase A (cAMP-PKA) pathway and the mitogen-activated protein kinase (MAPK) pathways.[18] These pathways are known to regulate responses to environmental stress, cell wall integrity, and morphogenesis in other fungi, and it is highly probable that they play a similar role in Coccidioides, influencing the expression and secretion of antigenic proteins and polysaccharides that constitute this compound.[19][20][21]

Further research, including transcriptomic and proteomic analyses of C. immitis mycelia during growth in this compound production media, is needed to fully understand the regulatory networks governing the expression of these important antigens.

Visualizations

Experimental_Workflow_for_Coccidioidin_Production cluster_inoculum Inoculum Preparation cluster_production Production Phase cluster_processing Downstream Processing cluster_qc Quality Control Strain C. immitis Strain Selection SolidCulture Growth on Solid Medium (GYE Agar) Strain->SolidCulture LiquidCulture Inoculation into Asparagine Broth SolidCulture->LiquidCulture Incubation Static Incubation (1-3 months) LiquidCulture->Incubation Filtration Separation of Mycelia (Filtration) Incubation->Filtration Sterilization Sterile Filtration (0.22 µm) Filtration->Sterilization Preservation Addition of Preservative Sterilization->Preservation Sterility Sterility Testing Preservation->Sterility Potency Potency Testing (in vivo / in vitro) Preservation->Potency FinalProduct Standardized this compound Sterility->FinalProduct Potency->FinalProduct

Caption: Experimental Workflow for this compound Production.

Putative_Signaling_Pathways_in_Antigen_Expression cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Nutrient_Limitation Nutrient Limitation MAPK MAPK Pathways (Cell Wall Integrity, HOG) Nutrient_Limitation->MAPK Cell_Density Cell Density cAMP_PKA cAMP-PKA Pathway Cell_Density->cAMP_PKA Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK Gene_Expression Transcription Factor Activation & Gene Expression MAPK->Gene_Expression cAMP_PKA->Gene_Expression Antigen_Production Synthesis & Secretion of Antigenic Components Gene_Expression->Antigen_Production

Caption: Putative Signaling Pathways in Antigen Expression.

Conclusion

The production of this compound from Coccidioides immitis is a historically significant and complex process that remains relevant for research and diagnostics. While specific high-yield strains and detailed quantitative production data are not extensively documented in readily accessible literature, the fundamental protocols for its preparation are established. Future research focusing on strain selection, optimization of culture conditions, and a deeper understanding of the regulatory pathways governing antigen expression will be crucial for the development of more defined and potent this compound preparations. This guide provides a solid foundation for professionals seeking to work with this important diagnostic and research tool.

References

Methodological & Application

Application Notes and Protocols for Coccidioidin Intradermal Skin Testing in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, also known as Valley Fever, is a fungal disease caused by the inhalation of Coccidioides immitis or Coccidioides posadasii spores. The Coccidioidin intradermal skin test is a classical method to assess the cell-mediated, or delayed-type hypersensitivity (DTH), response to this compound, a sterile extract derived from the mycelial phase of Coccidioides immitis.[1] A positive reaction is indicative of a prior or current infection. In preclinical research, particularly in the development of vaccines and immunomodulatory therapies, a murine model of the this compound skin test is an invaluable tool to evaluate the cellular immune response to Coccidioides antigens.

These application notes provide a detailed protocol for performing the this compound intradermal skin test in mice, including methods for sensitization, intradermal challenge, and measurement of the DTH response.

Key Principles

The this compound skin test in mice is a manifestation of a Type IV delayed-type hypersensitivity reaction. This T-cell mediated immune response involves a sensitization phase and an elicitation (challenge) phase.[2]

  • Sensitization Phase: Upon initial exposure to this compound antigens, antigen-presenting cells (APCs) process the antigens and present them to naive T-helper (Th) cells. This leads to the clonal expansion and differentiation of antigen-specific Th1 memory cells.

  • Elicitation Phase: Upon subsequent intradermal injection of this compound, the memory Th1 cells are reactivated by APCs at the injection site. These activated Th1 cells release pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), which in turn activate macrophages and other immune cells. This cellular infiltration and local inflammation result in a characteristic induration (hardening) and erythema (redness) at the injection site, which peaks at 24-48 hours.[3]

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCatalog Number
This compound AntigenIn-house preparation or CommercialN/A
Complete Freund's Adjuvant (CFA)Sigma-AldrichF5881
Incomplete Freund's Adjuvant (IFA)Sigma-AldrichF5506
Sterile Saline (0.9% NaCl)Any major supplierN/A
IsofluraneAny major supplierN/A
27-30 gauge needlesAny major supplierN/A
1 mL syringesAny major supplierN/A
Dial Caliper/MicrometerAny major supplierN/A
Table 2: Experimental Parameters for this compound Skin Test in Mice
ParameterRecommended ValueNotes
Mouse Strain BALB/c or C57BL/6Other strains can be used, but may require optimization.
Age of Mice 6-8 weeks
Sensitization Antigen This compound emulsified in CFA
Sensitization Route Subcutaneous (s.c.)Base of the tail or flank are common sites.
Sensitization Volume 100 µL
This compound Concentration (Sensitization) 50-100 µg/mLTo be optimized for each antigen preparation.
Time to Challenge 7-14 days post-sensitization
Challenge Antigen This compound in sterile saline
Challenge Route Intradermal (i.d.)Footpad or ear pinna.
Challenge Volume 20 µL (footpad) or 10 µL (ear)
This compound Concentration (Challenge) 10-20 µg per siteTo be optimized for each antigen preparation.
Negative Control Sterile SalineInjected into the contralateral footpad or ear.
Measurement Time Points 0, 24, and 48 hours post-challenge
Readout Increase in footpad or ear thickness (mm)
Table 3: Representative Quantitative Data for DTH Response
Treatment GroupMeasurement Time (hours)Average Increase in Thickness (mm) ± SD
Sensitized + this compound 240.25 ± 0.05
480.35 ± 0.07
Sensitized + Saline 240.05 ± 0.02
480.04 ± 0.02
Naive + this compound 240.06 ± 0.03
480.05 ± 0.03

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific this compound preparation, mouse strain, and experimental conditions.

Experimental Protocols

Protocol 1: Sensitization of Mice
  • Preparation of Sensitization Emulsion:

    • Prepare a 1:1 emulsion of this compound antigen (at a concentration of 100-200 µg/mL in sterile saline) and Complete Freund's Adjuvant (CFA).

    • To create a stable emulsion, draw equal volumes of the antigen solution and CFA into two separate syringes connected by a stopcock.

    • Forcefully pass the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

  • Sensitization Injection:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the this compound-CFA emulsion subcutaneously at the base of the tail or on the flank.

    • House the mice under standard conditions for 7-14 days to allow for the development of a memory T-cell response.

Protocol 2: Intradermal Challenge and Measurement
  • Preparation of Challenge Solution:

    • Dilute the this compound antigen in sterile saline to a final concentration of 1 mg/mL (for a 20 µg dose in 20 µL). The optimal concentration should be determined empirically.

  • Baseline Measurement (0 hours):

    • Anesthetize the mice with isoflurane.

    • Using a dial caliper or a spring-loaded micrometer, measure the thickness of the hind footpads or the ear pinnae. Record this as the 0-hour measurement.[4]

  • Intradermal Injection:

    • For footpad injection, inject 20 µL of the this compound challenge solution intradermally into the plantar surface of one hind footpad.

    • Inject 20 µL of sterile saline into the contralateral hind footpad as a negative control.[5]

    • For ear injection, inject 10 µL of the this compound challenge solution intradermally into the dorsal side of one ear pinna.

    • Inject 10 µL of sterile saline into the contralateral ear pinna as a negative control.

  • Subsequent Measurements (24 and 48 hours):

    • At 24 and 48 hours post-challenge, anesthetize the mice and remeasure the thickness of both the this compound-injected and saline-injected footpads or ears.

  • Data Analysis:

    • The DTH response is calculated as the change in thickness from the 0-hour measurement:

      • Δ Thickness = (Thickness at 24h or 48h) - (Thickness at 0h)

    • The antigen-specific swelling is determined by subtracting the change in thickness of the saline-injected control from the this compound-injected site.

Mandatory Visualizations

Signaling Pathway of Delayed-Type Hypersensitivity (DTH)

DTH_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (24-48h post-challenge) APC Antigen Presenting Cell (APC) (e.g., Macrophage, Dendritic Cell) NaiveT Naive CD4+ T-cell APC->NaiveT Antigen Presentation (MHC-II) Coccidioidin_sens This compound Antigen Coccidioidin_sens->APC Phagocytosis & Processing Th1 Memory Th1 Cell NaiveT->Th1 Differentiation & Clonal Expansion Th1_activated Activated Th1 Cell Th1->Th1_activated Coccidioidin_chal This compound Antigen (Challenge) APC2 APC at Injection Site Coccidioidin_chal->APC2 APC2->Th1 Re-stimulation Macrophage Macrophage Th1_activated->Macrophage IFN-γ Release Inflammation Local Inflammation (Induration & Erythema) Macrophage->Inflammation Release of Inflammatory Mediators

Caption: Signaling pathway of the delayed-type hypersensitivity response to this compound.

Experimental Workflow for this compound Skin Testing in Mice

Experimental_Workflow cluster_prep Preparation cluster_sensitization Sensitization (Day 0) cluster_incubation Incubation (Day 0-7) cluster_challenge Challenge (Day 7) cluster_measurement Measurement & Analysis Prep_Antigen Prepare this compound-CFA Emulsion Sensitize Sensitize Mice (s.c. injection) Prep_Antigen->Sensitize Incubate Allow 7 days for T-cell memory development Sensitize->Incubate Measure_0h Baseline Measurement (0h) (Footpad/Ear Thickness) Incubate->Measure_0h Challenge Intradermal Challenge (this compound vs. Saline) Measure_0h->Challenge Measure_24h Measure Thickness at 24h Challenge->Measure_24h Measure_48h Measure Thickness at 48h Measure_24h->Measure_48h Analyze Calculate Δ Thickness & Analyze Data Measure_48h->Analyze

Caption: Experimental workflow for this compound intradermal skin testing in mice.

References

Coccidioidin-Based Complement Fixation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Coccidioidin-based complement fixation (CF) assay is a serological test used for the diagnosis and prognostic assessment of coccidioidomycosis, also known as Valley Fever.[1][2][3] This assay quantitatively measures IgG antibodies in patient serum or cerebrospinal fluid (CSF) that are specific to antigens derived from the fungus Coccidioides immitis or Coccidioides posadasii.[4][5] The presence and titer of these antibodies can help indicate a current or past infection and are valuable in monitoring the severity and progression of the disease, as well as the patient's response to antifungal therapy.[6][7]

The principle of the CF test is based on the consumption of complement, a component of the innate immune system, by antigen-antibody complexes.[8][9] The assay is a two-stage process. In the first stage, the patient's serum is mixed with a standardized amount of this compound antigen and a precise amount of complement (typically sourced from guinea pig serum).[4][10] If antibodies specific to the this compound antigen are present in the serum, they will form an antigen-antibody complex, which in turn "fixes" or consumes the complement.[8][9]

The second stage is the indicator stage. Sensitized sheep red blood cells (erythrocytes coated with anti-sheep red blood cell antibodies, also known as hemolysin) are added to the mixture.[4][10] If the complement was fixed in the first stage (a positive result), there will be no complement available to lyse the sensitized red blood cells, and they will remain intact.[8] Conversely, if no specific antibodies were present in the patient's serum, the complement remains free and will lyse the sensitized red blood cells, indicating a negative result.[8] The highest dilution of serum that prevents hemolysis is reported as the antibody titer.[8]

Data Presentation

Table 1: Interpretation of this compound Complement Fixation (CF) Titers
Titer ResultInterpretationClinical Significance
Negative No detectable Coccidioides immitis antibodies.[2]A negative result does not rule out infection, especially in early or localized disease, or in immunocompromised patients.[6][11]
1:2 - 1:16 May suggest active or past, self-limited disease.[6][11]Titers in this range can persist for months after an infection has resolved.[5]
> 1:16 Suggestive of disseminated infection.[6]Higher titers are generally associated with more severe disease.[11]
Rising Titer A four-fold or greater increase in titer between acute and convalescent samples.Considered diagnostic of active disease.[5]

Note: Titer ranges and interpretations may vary slightly between laboratories. Clinical correlation is essential.

Experimental Protocols

Principle of the this compound Complement Fixation Assay

The this compound CF assay is a two-stage test that detects the presence of specific IgG antibodies to Coccidioides species.

  • Fixation Stage: Patient serum (potentially containing anti-Coccidioides IgG) is incubated with this compound antigen and a known amount of complement. If specific antibodies are present, they form antigen-antibody complexes that "fix" the complement.

  • Indicator Stage: Sensitized sheep red blood cells (sRBCs) are added. If the complement was fixed in the first stage, it is unavailable to lyse the sRBCs, resulting in no hemolysis (a positive reaction). If complement was not fixed, it lyses the sRBCs, resulting in hemolysis (a negative reaction).

Materials and Reagents
  • This compound Antigen (optimally diluted)

  • Patient Serum (heat-inactivated at 56°C for 30 minutes to inactivate endogenous complement)

  • Positive Control Serum (with a known Coccidioides antibody titer)

  • Negative Control Serum

  • Complement (lyophilized guinea pig serum, reconstituted and titrated)

  • Hemolysin (rabbit anti-sheep red blood cell antibody)

  • Sheep Red Blood Cells (sRBCs)

  • Veronal Buffered Saline (VBS), pH 7.3

  • Microtiter plates (96-well, U-bottom)

  • Pipettes and tips

  • Incubator (37°C)

  • Centrifuge with microplate carriers

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Detailed Methodology

Part 1: Reagent Preparation and Titration (Preliminary Steps)

  • Preparation of Sensitized Sheep Red Blood Cells (sRBCs):

    • Wash sRBCs three times with VBS by centrifugation.

    • Resuspend the washed sRBCs to a 2% suspension in VBS.

    • Incubate equal volumes of the 2% sRBC suspension and the optimal dilution of hemolysin at 37°C for 15 minutes.

  • Titration of Complement:

    • Prepare serial dilutions of the reconstituted complement in VBS.

    • In a microtiter plate, add a constant volume of each complement dilution to wells containing VBS.

    • Add a standardized volume of sensitized sRBCs to each well.

    • Incubate at 37°C for 30 minutes.

    • The highest dilution of complement that causes 100% lysis of the sRBCs is defined as one unit of complement (1 CH50). For the main assay, 2.5 units of complement are typically used.[2]

  • Titration of this compound Antigen (Box Titration):

    • Perform a checkerboard titration with serial dilutions of the this compound antigen against serial dilutions of a known positive control serum.

    • For each combination of antigen and antibody dilution, perform the complement fixation test as described below.

    • The optimal antigen dilution is the highest dilution that gives the highest titer with the positive control serum without showing any anti-complementary activity.

Part 2: this compound Complement Fixation Test Procedure

  • Serum Dilution:

    • Dispense 25 µL of VBS into wells 2 through 12 of a 96-well microtiter plate row for each serum sample to be tested.

    • Add 25 µL of the heat-inactivated patient serum to wells 1 and 2.

    • Perform a serial two-fold dilution by transferring 25 µL from well 2 to well 3, and so on, up to the desired final dilution. Discard 25 µL from the last well. This will result in dilutions from 1:2 to 1:2048.

  • Addition of Antigen and Complement (Fixation Stage):

    • Add 25 µL of the optimally diluted this compound antigen to each well containing the diluted serum.[2]

    • Add 25 µL of the working dilution of complement (containing 2.5 units) to each well.[2]

    • Include appropriate controls:

      • Serum Controls: Patient serum dilutions with VBS instead of antigen to check for anti-complementary activity.

      • Antigen Control: Antigen and complement without serum.

      • Hemolytic System Control: Sensitized sRBCs and complement without antigen or serum.

      • Cell Control: Sensitized sRBCs in VBS only.

    • Gently tap the plate to mix the contents.

    • Incubate the plate at 37°C for 30 minutes.[2]

  • Addition of Indicator System (Indicator Stage):

    • Add 25 µL of the prepared sensitized sRBCs to every well.[2]

    • Gently tap the plate to mix.

    • Incubate the plate at 37°C for 30 minutes, with periodic shaking.[2]

  • Reading and Interpretation of Results:

    • Centrifuge the microplates at a low speed (e.g., 125 x g) for 2 minutes to pellet the intact red blood cells.[2]

    • Observe the wells for hemolysis. The endpoint is the highest serum dilution showing no hemolysis (a button of intact red blood cells at the bottom of the well).

    • The titer is reported as the reciprocal of the highest serum dilution that shows complete (4+) or near-complete (3+) fixation of complement (i.e., no or minimal hemolysis).

Mandatory Visualizations

Coccidioidin_CF_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_stage1 Stage 1: Fixation cluster_stage2 Stage 2: Indicator cluster_results Results P1 Heat-inactivate Patient Serum (56°C, 30 min) A1 Prepare Serial Dilutions of Patient Serum P2 Prepare Sensitized RBCs (sRBCs) P3 Titrate Complement (Determine CH50) P4 Titrate Antigen (Box Titration) A2 Add this compound Antigen A1->A2 A3 Add Complement (2.5 units) A2->A3 A4 Incubate at 37°C for 30 min A3->A4 B1 Add Sensitized RBCs (sRBCs) A4->B1 B2 Incubate at 37°C for 30 min B1->B2 C1 Centrifuge Plate B2->C1 C2 Read Hemolysis C1->C2

Caption: Workflow of the this compound Complement Fixation Assay.

CF_Assay_Principle cluster_positive Positive Result (Antibodies Present) cluster_negative Negative Result (No Antibodies) P_Serum Patient Serum (+ Antibodies) P_Complex Antigen-Antibody-Complement Complex (FIXED) P_Serum->P_Complex P_Ag This compound Antigen P_Ag->P_Complex P_Comp Complement P_Comp->P_Complex P_Result No Hemolysis (Positive) P_Complex->P_Result P_sRBC Sensitized RBCs P_sRBC->P_Result N_Serum Patient Serum (- No Antibodies) N_Ag This compound Antigen N_Comp Complement (FREE) N_Lysis Hemolysis (Negative) N_Comp->N_Lysis N_sRBC Sensitized RBCs N_sRBC->N_Lysis

References

Application Notes and Protocols for Coccidioidin Antigen in Immunodiffusion Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Coccidioidin antigen in immunodiffusion (ID) techniques for the detection of antibodies against Coccidioides species, the causative agent of coccidioidomycosis (Valley Fever).

Introduction

Immunodiffusion is a widely used serological technique for the diagnosis and monitoring of coccidioidomycosis. The method relies on the precipitation of antigen-antibody complexes in a semisolid medium, typically agar or gellan gum.[1][2] When patient serum containing Coccidioides-specific antibodies is placed in a well adjacent to a well containing this compound antigen, the antibodies and antigens diffuse through the medium. If specific antibodies are present, they will bind to the antigens, forming a visible precipitin line where they meet in optimal proportions.[1][2] This technique is highly specific and is valuable for confirming the diagnosis of coccidioidomycosis.[3]

Two primary antigens from Coccidioides are of diagnostic significance in immunodiffusion assays:

  • TP (Tube Precipitin) Antigen: The presence of antibodies to the TP antigen is typically indicative of a recent or active infection.[4][5] These antibodies are usually detectable within the first week to four weeks of infection and may persist for approximately five to six months.[4][5]

  • F (Complement Fixation) Antigen: Antibodies to the F antigen generally appear within a month of infection and can persist for several months to years.[4][5]

Applications

  • Qualitative Detection of Anti-Coccidioides Antibodies: The primary application is the qualitative determination of precipitating antibodies to Coccidioides TP and F antigens in patient serum, aiding in the diagnosis of coccidioidomycosis.[4]

  • Quantitative and Semi-Quantitative Analysis: While primarily a qualitative test, immunodiffusion can be adapted for semi-quantitative analysis by testing serial dilutions of patient serum.[1] This can provide a titer that reflects the amount of specific IgG antibody.[1][6]

  • Disease Monitoring: Changes in the precipitin bands or titers over time can provide prognostic information and help monitor the response to antifungal therapy.[7]

  • Confirmation of Other Serological Tests: Due to its high specificity (exceeding 95%), immunodiffusion is often used to confirm positive results from more sensitive but less specific screening assays like Enzyme Immunoassay (EIA).[1][2][3][8]

Quantitative Data Summary

The following tables summarize the performance characteristics and comparative data of immunodiffusion techniques for coccidioidomycosis diagnosis.

Table 1: Performance Characteristics of Coccidioides Immunodiffusion

ParameterValueReference
Specificity>95%[1][2]
Sensitivity (Overall)60% - 80%[3][8][9]
Sensitivity (Immunocompromised)~50%[9]

Table 2: Comparison of Immunodiffusion with Other Serological Tests

Test MethodSensitivitySpecificityKey FeaturesReference
Immunodiffusion (ID) 60%99%High specificity, useful for confirmation.[8]
Enzyme Immunoassay (EIA) 59% - 88%68% - 96%High sensitivity, suitable for screening. Cross-reactivity can occur.[8]
Complement Fixation (CF) 65% - 83%HighUseful for prognosis and monitoring disease activity.[8]

Table 3: Concordance of Quantitative Immunodiffusion (QID) with Complement Fixation (CF)

StudyAgreement within twofold dilutionReference
Original QID method71.5% (191 of 267 sera)[10][11]
Modified QID (repeated well filling)84.7% (383 of 452 sera)[10][11]
Recent Comparative Study (2024)97.8% (360 of 368 samples)[12]

Experimental Protocols

Protocol 1: Ouchterlony Double Immunodiffusion (Qualitative)

This protocol describes the standard method for the qualitative detection of precipitating antibodies to this compound antigens.

Materials:

  • Immunodiffusion plates (e.g., 0.8% gellan gum or agar with a 7-well pattern).[1][2][3]

  • This compound antigen (containing TP and F antigens).[4]

  • Positive control serum (containing known antibodies to TP and F antigens).

  • Negative control serum.

  • Patient serum samples.

  • Micropipettes and sterile tips.

  • Humidified incubation chamber.

  • Viewing box with an indirect light source.[3]

Procedure:

  • Plate Preparation: If not pre-prepared, pour molten agar or gellan gum into petri dishes to a uniform thickness. Allow to solidify and cut a pattern of wells, typically a central well surrounded by six peripheral wells.

  • Sample Loading:

    • Pipette the this compound antigen into the central well.

    • Pipette the positive control serum into one of the peripheral wells.

    • Pipette the negative control serum into another peripheral well.

    • Pipette the patient serum samples into the remaining peripheral wells. Avoid overfilling or underfilling the wells.[3]

  • Incubation: Place the loaded plates in a humidified chamber and incubate at a controlled temperature (e.g., 25-30°C) for 24-48 hours.[1] For ruling out negatives, incubation may be extended up to 4 days.[7]

  • Reading and Interpretation:

    • After incubation, gently rinse the surface of the plate with distilled water to remove excess reactants.[3]

    • Flood the plate with 10-15 ml of distilled water.[3]

    • Examine the plates against an indirect light source for the presence of precipitin lines between the antigen and serum wells.

    • Positive Result: The formation of a precipitin line that shows a line of identity with the positive control indicates the presence of specific antibodies. The presence of antibodies to TP antigen suggests a recent or active infection, while antibodies to the F antigen may indicate a more established infection.[4][5]

    • Negative Result: No precipitin line formation.

    • Invalid Result: Non-specific precipitation or lines of non-identity.

Protocol 2: Quantitative Immunodiffusion (qID)

This protocol is a modification of the Ouchterlony technique to provide a semi-quantitative titer of IgG antibodies.

Materials:

  • Same as Protocol 1.

  • Saline solution for serum dilutions.

Procedure:

  • Serum Dilution: Prepare serial twofold dilutions of the patient serum in saline (e.g., 1:2, 1:4, 1:8, 1:16, etc.).

  • Plate Preparation and Loading:

    • Use immunodiffusion plates with a suitable well pattern.

    • Fill the central well with the this compound antigen.

    • Fill the peripheral wells with the different dilutions of the patient's serum.

  • Incubation and Reading: Follow the same incubation and reading procedures as in Protocol 1.

  • Titer Determination: The titer is reported as the reciprocal of the highest dilution of serum that produces a visible precipitin line.[1]

Visualizations

Experimental Workflow for this compound Immunodiffusion

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result plate_prep Prepare Immunodiffusion Plate load_wells Load Wells with Antigen and Sera plate_prep->load_wells sample_prep Prepare Patient Serum, Controls, and Antigen sample_prep->load_wells incubate Incubate in Humidified Chamber load_wells->incubate read_plate Read Precipitin Lines incubate->read_plate interpret Interpret Results read_plate->interpret positive Positive interpret->positive Precipitin line present negative Negative interpret->negative No precipitin line

Caption: Workflow of the this compound immunodiffusion assay.

Diagnostic Algorithm for Coccidioidomycosis Serology

G start Patient with Suspected Coccidioidomycosis eia Perform EIA for IgG and IgM start->eia eia_pos EIA Positive eia->eia_pos Positive Result eia_neg EIA Negative eia->eia_neg Negative Result id_cf Perform Immunodiffusion (ID) and/or Complement Fixation (CF) for Confirmation eia_pos->id_cf retest Consider Repeat Serology in 2-6 Weeks or Alternative Diagnosis eia_neg->retest id_cf_pos ID/CF Positive id_cf->id_cf_pos Positive Result id_cf_neg ID/CF Negative id_cf->id_cf_neg Negative Result confirmed Confirmed Coccidioidomycosis id_cf_pos->confirmed false_pos Consider False Positive EIA; Repeat ID/CF id_cf_neg->false_pos alt_diag Consider Alternative Diagnosis retest->alt_diag If still negative

Caption: Diagnostic algorithm for Coccidioidomycosis serology.

References

Preparation of Coccidioidin from Coccidioides immitis Culture Filtrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidin is a sterile antigenic preparation derived from the culture filtrate of the mycelial phase of Coccidioides immitis. It is primarily utilized as a skin test antigen to detect delayed-type hypersensitivity, which can be indicative of a past or present infection with C. immitis. This document provides detailed protocols for the preparation, standardization, and quality control of this compound for research and developmental purposes. All procedures involving live cultures of C. immitis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel due to the highly infectious nature of the arthroconidia.

Experimental Protocols

Protocol 1: Cultivation of Coccidioides immitis for this compound Production

This protocol details the liquid culture of C. immitis mycelia for the subsequent harvesting of the culture filtrate containing this compound antigens.

Materials:

  • Coccidioides immitis strain (e.g., RS)

  • 2x Glucose Yeast Extract (GYE) medium (2% w/v glucose, 1% w/v yeast extract)

  • Vented Erlenmeyer flasks

  • Shaking incubator

  • Biosafety Cabinet (Class II or III)

Procedure:

  • Prepare 2x GYE medium and sterilize by autoclaving.

  • In a biosafety cabinet, inoculate the sterile 2x GYE medium with a starter culture of C. immitis. This can be an agar plug from a plate culture or a suspension of arthroconidia.

  • Incubate the flasks at 30°C with constant shaking at 150 rpm for a minimum of 72 hours.[1] Optimal incubation time for maximizing antigen secretion should be determined empirically, but can extend for several weeks.

  • Visually inspect the culture for robust mycelial growth.

Protocol 2: Inactivation, Harvesting, and Clarification of Culture Filtrate

This protocol describes the safe inactivation of the fungal culture and the subsequent steps to obtain a clear, cell-free culture filtrate.

Materials:

  • Water bath or incubator capable of maintaining 80°C

  • Aerosol-resistant centrifuge rotors

  • Centrifuge tubes

  • Buchner funnel and filter paper or vacuum filtration system

  • Sterile filtration unit with a 0.2 µm pore size membrane

Procedure:

  • Inactivation: Before harvesting, inactivate the entire liquid culture by placing the flasks in a water bath or incubator at 80°C for 30 minutes to kill the fungal mycelia and arthroconidia.[1] This is a critical safety step to render the material safe for handling outside of a BSL-3 containment.

  • Mycelial Separation: Separate the mycelial mass from the culture supernatant by centrifugation in aerosol-resistant rotors. The exact speed and duration should be optimized, but a common starting point is 5000 x g for 20 minutes.

  • Pre-filtration: Carefully decant the supernatant and pre-filter it through a Buchner funnel with filter paper or a vacuum filtration system with a pre-filter to remove larger cellular debris.

  • Sterile Filtration: Pass the clarified filtrate through a sterile filtration unit with a 0.2 µm pore size membrane to ensure the final product is free of any remaining fungal cells or bacteria.[2]

Protocol 3: Standardization and Potency Testing of this compound

The potency of this compound is determined by its ability to elicit a delayed-type hypersensitivity reaction in a sensitized host.

In Vivo Potency Assay (Guinea Pig Model):

  • Sensitization: Sensitize a cohort of guinea pigs by subcutaneous or intramuscular injection of a sublethal dose of live or killed C. immitis arthroconidia.

  • Skin Testing: After a sensitization period of 4-6 weeks, inject serial dilutions of the prepared this compound and a reference standard this compound intradermally into the shaved flanks of the sensitized animals.

  • Reading the Reaction: At 24 and 48 hours post-injection, measure the diameter of induration (not erythema) at the injection sites.

  • Potency Determination: The potency of the test batch is determined by comparing the dose-response curve of the induration diameters to that of the reference standard. The dilution of the test batch that produces a reaction of a certain mean diameter is compared to the dilution of the standard that produces the same effect.

In Vitro Potency Assay (ELISA):

While in vivo testing is the traditional method, an in vitro ELISA can be developed for lot-to-lot consistency checks.

  • Coating: Coat microtiter plates with a standardized preparation of anti-Coccidioidin antibodies.

  • Binding: Add serial dilutions of the test this compound and a reference standard to the wells and incubate.

  • Detection: Use a labeled secondary antibody that recognizes a key this compound antigen to detect the bound antigen.

  • Quantification: The relative potency can be determined by comparing the signal generated by the test sample to the reference standard.

Data Presentation

Table 1: Summary of Key Parameters for this compound Preparation

ParameterRecommended Value/MethodNotes
Cultivation
C. immitis Straine.g., RSStrain selection can influence antigen profile.
Medium2x Glucose Yeast Extract (GYE)Provides necessary nutrients for mycelial growth.
Incubation Temperature30°COptimal for mycelial phase growth.
Incubation Time≥ 72 hours, up to several weeksLonger incubation may increase antigen concentration in the filtrate.
Agitation150 rpmEnsures adequate aeration of the culture.
Inactivation & Processing
Inactivation MethodHeat treatment at 80°C for 30 minutesCritical for rendering the culture safe for further processing.[1]
Primary SeparationCentrifugationRemoves the bulk of the mycelial mass.
ClarificationPre-filtration (e.g., vacuum filtration)Removes remaining large cellular debris.
SterilizationSterile filtration (0.2 µm membrane)Ensures the final product is free of microbial contamination.[2]
Standardization
Potency TestingIn vivo skin test in sensitized guinea pigsThe gold standard for determining biological activity.
In vitro ELISAUseful for lot-to-lot consistency and screening.
Reference StandardA previously standardized batch of this compoundEssential for comparative potency analysis.

Visualizations

G cluster_culture Step 1: C. immitis Cultivation (BSL-3) cluster_processing Step 2: Filtrate Preparation cluster_qc Step 3: Quality Control & Standardization A Inoculation of C. immitis in 2x GYE Medium B Incubation at 30°C with shaking (≥ 72h) A->B C Heat Inactivation (80°C for 30 min) B->C D Centrifugation to remove mycelia C->D E Pre-filtration of supernatant D->E F Sterile Filtration (0.2 µm) E->F G Potency Testing (in vivo or in vitro) F->G H Sterility Testing F->H I Final Product: Standardized this compound G->I H->I

Caption: Workflow for the preparation of this compound.

G cluster_host Sensitized Host (e.g., Guinea Pig) APC Antigen Presenting Cell (APC) T_cell Memory T-cell APC->T_cell Antigen Recognition Cytokines Cytokine Release (e.g., IFN-γ) T_cell->Cytokines Inflammation Local Inflammation (Induration) Cytokines->Inflammation This compound Intradermal Injection of this compound This compound->APC Antigen Uptake & Presentation

Caption: this compound skin test signaling pathway.

References

Application of Coccidioidin in Lymphocyte Transformation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidin, a sterile extract derived from the mycelial phase of Coccidioides immitis or Coccidioides posadasii, has long been utilized as a skin test antigen to assess delayed-type hypersensitivity, indicating a past or present infection.[1] Beyond its in vivo diagnostic application, this compound serves as a valuable tool in in vitro immunological studies, particularly in Lymphocyte Transformation Assays (LTT). The LTT is a robust method to evaluate cell-mediated immunity by measuring the proliferative response of lymphocytes upon antigenic stimulation.[2] This document provides detailed application notes and protocols for the use of this compound in LTT, intended for researchers, scientists, and professionals in drug development.

The in vitro response of lymphocytes to this compound has been shown to correlate with the in vivo skin test results.[3] Lymphocytes from individuals with a positive this compound skin test exhibit a significant proliferative response when cultured with this compound, whereas lymphocytes from skin test-negative individuals generally show a minimal response.[4][5] This assay is crucial for studying the cellular immune response in coccidioidomycosis, evaluating vaccine candidates, and monitoring immunomodulatory therapies.

Data Presentation

The following tables summarize quantitative data from representative studies on this compound-induced lymphocyte transformation. These tables are designed for easy comparison of results across different patient and control groups.

Table 1: Lymphocyte Transformation in Response to this compound in Different Donor Groups

Donor GroupNMean Stimulation Index (SI)Mean Counts Per Minute (CPM)Reference
This compound Skin Test-Positive Healthy Donors2015.825,400[4]
This compound Skin Test-Negative Healthy Donors152.13,800[4]
Patients with Active Coccidioidomycosis104.58,200[5]

Note: Values are illustrative and may vary between studies depending on the specific this compound preparation, assay conditions, and donor population.

Table 2: Comparison of Different Antigens in Lymphocyte Transformation Assays

AntigenDonor GroupMean Stimulation Index (SI)Reference
This compound (1:100 dilution)Skin Test-Positive12.5[3]
Spherulin (low dose)Skin Test-Positive18.2[3]
This compound (1:100 dilution)Skin Test-Negative1.8[3]
Spherulin (low dose)Skin Test-Negative2.5[3]

Note: Spherulin, an extract from the spherule phase of Coccidioides, has been reported to be a more potent mitogen in some studies compared to this compound.[1][3]

Experimental Protocols

I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which are the primary cell type used in the Lymphocyte Transformation Assay.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

  • Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the collected PBMCs by adding 40 mL of sterile PBS and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.

  • Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

  • Adjust the cell concentration to 1 x 10^6 viable cells/mL in complete RPMI.

II. This compound Lymphocyte Transformation Assay

This protocol outlines the steps for setting up and performing the LTT using this compound as the stimulating antigen.

Materials:

  • Isolated PBMCs (1 x 10^6 cells/mL)

  • This compound (standardized preparation, e.g., 1:100 dilution of a commercial preparation)

  • Phytohemagglutinin (PHA) as a positive control (5 µg/mL)

  • Complete RPMI medium (as negative control)

  • Sterile 96-well flat-bottom cell culture plates

  • [3H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Pipette 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Add 100 µL of the appropriate stimulant to each well in triplicate:

    • Negative Control: 100 µL of complete RPMI medium.

    • This compound Stimulation: 100 µL of this compound at the desired final concentration (e.g., a final dilution of 1:1000).

    • Positive Control: 100 µL of PHA solution (final concentration 5 µg/mL).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 days.[6]

  • On day 5, add 1 µCi of [3H]-Thymidine to each well.

  • Incubate the plate for an additional 18-24 hours.[6]

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporation of [3H]-Thymidine by liquid scintillation counting. The results are expressed as counts per minute (CPM).

III. Data Analysis

The proliferation of lymphocytes is determined by the amount of incorporated [3H]-Thymidine. The results can be expressed in two ways:

  • Counts Per Minute (CPM): The raw CPM values from the scintillation counter. Some studies suggest that expressing results as CPM provides better discrimination between immune and non-immune individuals.[3][7]

  • Stimulation Index (SI): This is a ratio calculated to normalize the data and account for inter-assay variability. It is calculated as follows:

    SI = Mean CPM of Stimulated Wells / Mean CPM of Unstimulated (Negative Control) Wells

    A positive response is typically defined as an SI of ≥ 3.

Visualization of Key Processes

This compound-Induced Lymphocyte Transformation Workflow

The following diagram illustrates the major steps involved in the this compound Lymphocyte Transformation Assay.

G cluster_0 PBMC Isolation cluster_1 Lymphocyte Culture and Stimulation cluster_2 Proliferation Measurement cluster_3 Data Analysis Blood Whole Blood Collection Ficoll Ficoll Density Gradient Centrifugation Blood->Ficoll PBMCs Isolate PBMCs Ficoll->PBMCs Wash Wash and Resuspend PBMCs PBMCs->Wash Count Count and Adjust Cell Concentration Wash->Count Plate Plate PBMCs in 96-well Plate Count->Plate Stimulate Add Stimulants: - this compound - PHA (Positive Control) - Medium (Negative Control) Plate->Stimulate Incubate Incubate for 5 days Stimulate->Incubate Thymidine Add [3H]-Thymidine Incubate->Thymidine Incubate2 Incubate for 18-24 hours Thymidine->Incubate2 Harvest Harvest Cells Incubate2->Harvest Count2 Scintillation Counting Harvest->Count2 Calculate Calculate CPM and/or Stimulation Index (SI) Count2->Calculate

Caption: Workflow for this compound Lymphocyte Transformation Assay.

Signaling Pathway of this compound-Induced T-Cell Activation

The interaction of this compound with antigen-presenting cells (APCs) and subsequent T-cell activation involves a complex signaling cascade. While the precise pathway for this compound is not fully elucidated, it is understood to follow the general paradigm of fungal antigen recognition.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell (Th1) This compound This compound Antigens TLR2 TLR2 This compound->TLR2 Dectin1 Dectin-1 This compound->Dectin1 Antigen_Processing Antigen Processing and Presentation This compound->Antigen_Processing MyD88 MyD88 TLR2->MyD88 Dectin1->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines_APC Pro-inflammatory Cytokine Production (IL-1, IL-6, TNF-α) NFkB->Cytokines_APC Signal_Transduction Signal Transduction Cascade Cytokines_APC->Signal_Transduction Co-stimulation MHCII MHC Class II Antigen_Processing->MHCII TCR T-Cell Receptor (TCR) MHCII->TCR Antigen Presentation CD4 CD4 MHCII->CD4 TCR->Signal_Transduction CD4->Signal_Transduction IL2_Production IL-2 Production Signal_Transduction->IL2_Production IFNg_Production IFN-γ Production Signal_Transduction->IFNg_Production Proliferation Lymphocyte Proliferation IL2_Production->Proliferation

Caption: this compound-induced T-cell activation signaling pathway.

Upon exposure, components of this compound are recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 2 (TLR2) and Dectin-1 on APCs like macrophages and dendritic cells.[8] This recognition triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[8] The APCs process the this compound antigens and present them via MHC class II molecules to CD4+ T-helper cells.[9] This interaction, along with co-stimulatory signals, leads to T-cell activation, characterized by the production of cytokines such as IL-2 and IFN-γ, and subsequent lymphocyte proliferation.[10][11]

Concluding Remarks

The this compound Lymphocyte Transformation Assay is a valuable in vitro method for assessing cell-mediated immunity to Coccidioides species. It has applications in clinical diagnostics, epidemiological studies, and the development of vaccines and immunotherapies. Careful adherence to standardized protocols and data analysis methods is essential for obtaining reliable and reproducible results. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers and professionals working in this field.

References

Application Note & Protocol: Standardization of Coccidioidin Concentration for In Vitro Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccidioidomycosis, a fungal disease caused by Coccidioides species, elicits a strong cell-mediated immune (CMI) response in infected individuals.[1] Coccidioidin, a mycelial-phase antigen preparation, has historically been used in skin tests to detect this delayed-type hypersensitivity.[2] In the research and clinical setting, in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with coccidioidal antigens is a critical tool for studying the host immune response, evaluating vaccine candidates, and assessing patient immunocompetence.[3][4]

The biological activity and protein concentration of this compound preparations can vary significantly between lots and manufacturers. Therefore, standardizing the optimal concentration for in vitro assays is essential to ensure reproducible, reliable, and comparable results across different experiments and laboratories. An excessive concentration can lead to non-specific activation or even suppression of lymphocyte responses, while a suboptimal concentration may fail to elicit a detectable response.[5]

This document provides a detailed protocol for determining the optimal concentration of a given this compound preparation for stimulating human PBMCs in vitro. The primary readouts for this standardization are lymphocyte proliferation and cytokine production, key indicators of a T-cell mediated immune response.[4][6]

Principle of the Method

The standardization protocol is based on a dose-response experiment. PBMCs isolated from a Coccidioides-sensitized donor (i.e., skin-test positive and healthy) are cultured in the presence of serial dilutions of the this compound preparation.[7][8] The cellular response is quantified by measuring two key parameters:

  • Lymphocyte Proliferation: Antigen-specific T-cells, upon recognizing this compound epitopes presented by antigen-presenting cells (APCs), will proliferate. This proliferation can be measured by the incorporation of a labeled nucleoside analogue (e.g., ³H-thymidine or BrdU) or by dye dilution assays.[9]

  • Cytokine Production: Activated T-cells, particularly CD4+ T-cells, secrete a profile of cytokines that orchestrate the immune response.[10] A protective Th1-type response against Coccidioides is characterized by the production of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[4][6] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) are also produced by various immune cells in response to coccidioidal antigens.[11] These cytokines can be quantified in the culture supernatant using methods like ELISA or multiplex bead assays.

The optimal concentration of this compound is determined by identifying the concentration that induces a peak or plateau in both lymphocyte proliferation and key cytokine production without causing cytotoxicity.

Experimental Workflow for this compound Standardization

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture & Stimulation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis pbmc Isolate PBMCs from Sensitized Donor cocci_prep Prepare Serial Dilutions of this compound plating Plate PBMCs (e.g., 2x10^5 cells/well) pbmc->plating stimulation Add this compound Dilutions & Controls to Wells cocci_prep->stimulation plating->stimulation incubation Incubate Cells (72-120 hours, 37°C, 5% CO2) stimulation->incubation supernatant Harvest Supernatant incubation->supernatant proliferation Pulse with Label (e.g., ³H-Thymidine) incubation->proliferation cytokine Cytokine Quantification (ELISA / Multiplex) supernatant->cytokine prolif_read Measure Proliferation proliferation->prolif_read analysis Plot Dose-Response Curves & Determine Optimal Conc. cytokine->analysis prolif_read->analysis

Caption: Workflow for determining the optimal this compound concentration.

Detailed Experimental Protocols

Protocol 1: PBMC Isolation and Culture
  • Materials:

    • Whole blood from a healthy, this compound skin-test positive donor.

    • Ficoll-Paque™ PLUS or equivalent density gradient medium.

    • Phosphate-Buffered Saline (PBS), sterile.

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Procedure:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.

    • Wash the isolated cells twice with sterile PBS or RPMI medium.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

    • Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

Protocol 2: this compound Dose-Response Assay
  • Materials:

    • Isolated PBMCs (from Protocol 1).

    • This compound preparation (stock solution of known or estimated protein concentration).

    • Sterile 96-well flat-bottom cell culture plates.

    • Controls: Phytohemagglutinin (PHA) for positive control (5 µg/mL), complete medium for negative (unstimulated) control.

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in complete RPMI-1640. A suggested range to test is 0.1, 1, 5, 10, 25, 50, and 100 µg/mL.

    • Add 100 µL of the PBMC suspension (2 x 10⁵ cells) to each well of the 96-well plate.

    • Add 100 µL of each this compound dilution to the appropriate wells in triplicate.

    • Add 100 µL of PHA solution to positive control wells and 100 µL of medium to negative control wells.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

Protocol 3A: Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
  • Procedure:

    • After 96-120 hours of incubation, add 1 µCi of ³H-thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Express results as Counts Per Minute (CPM). The Stimulation Index (SI) can be calculated as: SI = Mean CPM of Stimulated Wells / Mean CPM of Negative Control Wells.

Protocol 3B: Cytokine Quantification (ELISA)
  • Procedure:

    • After 72 hours of incubation (a common time point for peak cytokine production), centrifuge the 96-well plate at 300 x g for 10 minutes.

    • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.

    • Quantify the concentration of IFN-γ and/or TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Express results in pg/mL or ng/mL.

Data Presentation and Interpretation

The quantitative data from the dose-response experiment should be summarized in a table to facilitate the determination of the optimal this compound concentration.

Table 1: Example Dose-Response Data for a this compound Batch

This compound Conc. (µg/mL)Mean Lymphocyte Proliferation (CPM ± SD)Stimulation Index (SI)Mean IFN-γ Conc. (pg/mL ± SD)Mean TNF-α Conc. (pg/mL ± SD)
0 (Negative Control)350 ± 451.050 ± 1580 ± 20
0.11,200 ± 1503.4250 ± 40150 ± 35
18,500 ± 98024.31,800 ± 210600 ± 75
515,600 ± 1,80044.63,500 ± 4501,100 ± 130
10 22,500 ± 2,150 64.3 4,800 ± 520 1,550 ± 190
25 23,100 ± 2,500 66.0 4,950 ± 600 1,600 ± 200
5019,800 ± 2,80056.64,100 ± 5501,400 ± 180
10014,500 ± 2,10041.43,200 ± 4801,150 ± 150
PHA (5 µg/mL)45,800 ± 4,100130.98,500 ± 9803,200 ± 410

Data are hypothetical and for illustrative purposes only.

Interpretation: Based on the example data, the optimal response for both lymphocyte proliferation and cytokine production occurs in the range of 10-25 µg/mL. At concentrations above 25 µg/mL, a decrease in response is observed, which may indicate high-dose suppression or cytotoxicity. Therefore, a concentration of 10 µg/mL could be selected as the optimal standardized concentration for future experiments with this specific batch of this compound.

Cellular Signaling Pathway

The in vitro response to this compound is initiated by the recognition of its antigenic components by APCs, which in turn activate T-cells. This process involves specific receptor interactions and intracellular signaling cascades that lead to cytokine production and cellular proliferation. The human immune response to Coccidioides involves the mannose receptor and Toll-like receptors (TLR2 and TLR4) in recognizing fungal antigens.[12] This recognition leads to the activation of an IL-12/IFN-γ signaling axis, which is crucial for a protective Th1 response.[6][12]

G cluster_cells Cellular Interaction cluster_pathway Molecular Pathway APC Antigen Presenting Cell (e.g., Dendritic Cell) Presentation MHC-II Presentation APC->Presentation 2 TCell CD4+ T-Helper Cell (Th1) Activation T-Cell Activation TCell->Activation 4 Cocci This compound Antigen Recognition Antigen Uptake & Processing Cocci->Recognition 1 TCR TCR Engagement Presentation->TCR 3 Cytokines IFN-γ, IL-2, TNF-α Production Activation->Cytokines Proliferation Clonal Expansion (Proliferation) Activation->Proliferation

Caption: Simplified signaling pathway of T-cell activation by this compound.

References

Application Notes and Protocols for Coccidioidin Skin Test Induration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Coccidioidin skin test is a delayed-type hypersensitivity (DTH) assay used to assess past or present infection with Coccidioides species, the causative agents of coccidioidomycosis, also known as Valley Fever.[1][2] This test involves the intradermal injection of this compound, an antigen derived from the fungus.[1] A positive reaction, characterized by a localized area of induration (hardening), indicates that the individual's immune system has been previously sensitized to the antigen.[1][3][4] It is important to note that while historically used for diagnosis, the this compound skin test has limited diagnostic utility in endemic areas due to lifelong reactivity after exposure and is now more commonly employed in epidemiological studies and as a research tool.[5][6][7] Serological tests are more routinely used for diagnosing current infections.[5][8]

These application notes provide a detailed methodology for the accurate and reproducible measurement of induration in this compound skin tests, a critical step for obtaining reliable data in research and clinical trial settings.

Principle of the Test

The this compound skin test is based on a Type IV hypersensitivity reaction. When the this compound antigen is injected intradermally into a sensitized individual, T-lymphocytes are recruited to the site of injection. This influx of immune cells and subsequent inflammation leads to a localized, palpable induration that typically develops within 24 to 48 hours.[1][9] The diameter of this induration is the key parameter measured to determine the test result.[3][4] Erythema (redness) at the injection site is not indicative of a positive reaction and should not be measured.[1][4]

Materials

  • This compound antigen solution

  • Tuberculin syringe (1 mL) with a 26- or 27-gauge, half-inch needle[10]

  • Alcohol swabs

  • Millimeter ruler or caliper

  • Ballpoint pen (optional, for marking the borders of induration)[3]

  • Sharps disposal container

  • Personal protective equipment (gloves)

Experimental Protocol

Administration of the this compound Skin Test
  • Subject Preparation: The subject should be seated comfortably with their forearm exposed and resting on a stable surface.[3]

  • Site Selection: Select a site on the volar (inner) surface of the forearm, approximately 2 to 4 inches below the elbow.[10] The area should be free of hair, scars, veins, and any skin abnormalities.[3]

  • Aseptic Technique: Cleanse the selected injection site with an alcohol swab and allow it to air dry completely.

  • Injection:

    • Draw 0.1 mL of the this compound antigen solution into the tuberculin syringe.[10]

    • Hold the skin taut.

    • Insert the needle, bevel up, at a 5 to 15-degree angle into the superficial layer of the skin (intradermally).[4][10]

    • Inject the 0.1 mL of antigen to form a distinct, pale wheal (a raised, tense blister) approximately 6 to 10 mm in diameter.[4][10]

    • If a wheal does not form, the injection was likely administered too deeply (subcutaneously), and the test should be repeated on the other arm or at a site at least 2 inches from the original site.

  • Post-Injection: Do not cover the injection site with a bandage. Instruct the subject to avoid scratching or rubbing the area.

Reading and Measurement of Induration
  • Timing: The test should be read 24 and 48 hours after the injection.[1] The 48-hour reading is the standard for interpretation.[1]

  • Visual Inspection and Palpation:

    • Visually inspect the injection site for the presence of induration. Good lighting is essential.[3]

    • Palpate the area with the fingertips to determine the extent of the hardened, raised area.[3]

  • Delineating the Induration:

    • The "ballpoint pen method" is recommended for accurately defining the borders of the induration.[3]

    • Approach the margin of the induration from a distance of 1-2 cm with the tip of a ballpoint pen at a 45-degree angle to the skin.[3]

    • Gently press and draw the pen tip toward the injection site. The point at which the pen tip stops is the edge of the induration.[3]

    • Mark the borders of the induration at its widest transverse diameter (perpendicular to the long axis of the forearm).[3][4]

  • Measurement:

    • Using a millimeter ruler or caliper, measure the diameter of the induration between the marked points.[3]

    • If the measurement falls between two millimeter markings, record the lower value.[3]

    • If there is no palpable induration, the result is recorded as 0 mm.[3]

    • Crucially, only the diameter of the induration should be measured; any accompanying erythema should be ignored. [1][4]

Data Presentation and Interpretation

Quantitative data from this compound skin tests should be recorded systematically. The following table provides a standardized format for data collection and interpretation.

Subject IDDate of InjectionTime of Reading (hours)Induration Diameter (mm)InterpretationNotes (e.g., presence of erythema, adverse reactions)
24
48
..................

Table 1: this compound Skin Test Data Collection and Interpretation

Induration Diameter (mm)InterpretationSignificance
0 - 4NegativeNo evidence of prior sensitization to Coccidioides.
≥ 5PositiveIndicates a past or present infection with Coccidioides.[1]

Table 2: Interpretation of this compound Skin Test Results

Note: A positive skin test does not necessarily indicate an active infection, as reactivity can persist for life after initial exposure.[1] Conversely, a negative result may occur in individuals with disseminated disease or who are immunocompromised.[1]

Visualization of Experimental Workflow

Coccidioidin_Skin_Test_Workflow cluster_preparation Preparation cluster_administration Administration cluster_reading Reading & Measurement cluster_interpretation Interpretation Subject_Prep Subject Preparation Site_Selection Select Injection Site (Volar Forearm) Subject_Prep->Site_Selection Aseptic_Technique Aseptic Technique Site_Selection->Aseptic_Technique Injection Intradermal Injection (0.1 mL this compound) Aseptic_Technique->Injection Read_24h Read at 24 hours Injection->Read_24h Wait 24h Read_48h Read at 48 hours Read_24h->Read_48h Wait another 24h Measure_Induration Measure Induration (Ballpoint Pen Method) Read_48h->Measure_Induration Interpret_Result Interpret Result (≥ 5mm = Positive) Measure_Induration->Interpret_Result

Caption: Workflow for this compound Skin Test Administration and Measurement.

Safety Precautions

  • Standard precautions, including the use of gloves, should be followed during the administration of the skin test.

  • Used needles and syringes must be disposed of in a designated sharps container immediately after use.

  • Be aware of the potential for severe local reactions, including blistering and ulceration, in highly sensitive individuals. Anaphylactic reactions are rare but possible. Appropriate medical support should be available.[10]

References

Application Notes and Protocols for the Use of Coccidioidin in the Diagnosis of Disseminated Coccidioidomycosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, also known as Valley Fever, is a fungal infection caused by Coccidioides immitis or C. posadasii. While most infections are asymptomatic or present as self-limiting pulmonary illness, a small percentage can progress to a severe, disseminated disease affecting multiple organ systems, including the skin, bones, joints, and central nervous system. Early and accurate diagnosis of disseminated coccidioidomycosis is critical for timely therapeutic intervention and improved patient outcomes. This document provides detailed application notes and protocols for the use of Coccidioidin and related serological assays in the diagnosis and management of disseminated coccidioidomycosis.

Diagnostic Approaches

The diagnosis of coccidioidomycosis relies on a combination of clinical presentation, patient history of exposure to endemic areas, and laboratory testing. Key diagnostic modalities include:

  • Microscopy and Culture: Direct visualization of Coccidioides spherules in clinical specimens (e.g., tissue biopsy, cerebrospinal fluid) or isolation of the organism in culture provides a definitive diagnosis.

  • Serological Testing: Detection of host antibodies against coccidioidal antigens is a cornerstone of diagnosis. The primary methods include the this compound skin test, immunodiffusion (ID), and complement fixation (CF).

  • Molecular Methods: Polymerase chain reaction (PCR) assays can detect Coccidioides DNA in clinical samples and offer a rapid and sensitive diagnostic tool.

This document will focus on the application of this compound and associated serological tests.

This compound Skin Test (Delayed-Type Hypersensitivity)

The this compound skin test, now commercially available as Spherusol®, assesses for a delayed-type hypersensitivity reaction to coccidioidal antigens. A positive test indicates a past or present infection. However, its utility in diagnosing active disseminated disease is limited.

Principle: Intradermal injection of coccidioidal antigens elicits a cell-mediated immune response in individuals previously exposed to the fungus, resulting in localized induration at the injection site.

Limitations in Disseminated Coccidioidomycosis: A significant limitation of the skin test in the context of disseminated coccidioidomycosis is the potential for anergy, a state of non-responsiveness of the cell-mediated immune system. Patients with severe or disseminated disease are often anergic, leading to a false-negative result.[1] Therefore, a negative skin test does not rule out disseminated coccidioidomycosis.

Serological Testing: Immunodiffusion and Complement Fixation

Serological tests that detect IgM and IgG antibodies are crucial for diagnosing and monitoring coccidioidomycosis.

  • Immunodiffusion (ID): This qualitative test detects both early (IgM) and later (IgG) precipitating antibodies. The ID test is highly specific for coccidioidomycosis.[2]

  • Complement Fixation (CF): This quantitative test primarily measures IgG antibodies. The antibody titer in the CF test is particularly useful for assessing disease severity and monitoring response to therapy. High or rising CF titers are often associated with disseminated disease.[2][3]

Data Presentation: Performance of Diagnostic Tests in Disseminated Coccidioidomycosis

The following tables summarize the performance characteristics of the this compound skin test, immunodiffusion, and complement fixation in the diagnosis of disseminated coccidioidomycosis.

Test Metric Value Clinical Interpretation
This compound Skin Test SensitivityLow (often negative)Anergy is common in disseminated disease, leading to false-negative results.[1] A negative result does not exclude the diagnosis.
SpecificityHighA positive test indicates prior exposure to Coccidioides.
Immunodiffusion (ID) SensitivityModerateDetects the presence of IgG and IgM antibodies.
Specificity>95%Highly specific for coccidioidal antibodies.[2][3]
Complement Fixation (CF) Sensitivity (at ≥1:16 titer)85.2%Detects IgG antibodies that often correlate with disease severity.[3]
Specificity (at ≥1:16 titer)66.3%Lower specificity as some patients with non-disseminated disease can have elevated titers.[3]
Complement Fixation (CF) Titer Association with Disseminated Disease
<1:32Less likely to be associated with disseminated disease.
≥1:32Suggestive of complicated or disseminated disease.[2]
Rising TiterIndicates active or progressing disease.
Falling TiterSuggests a positive response to therapy.

Experimental Protocols

Protocol 1: this compound (Spherusol®) Skin Test Administration and Interpretation

Materials:

  • Spherusol® (Coccidioides immitis spherule-derived skin test antigen)

  • Tuberculin syringe (0.5 or 1.0 mL) with a 26- or 27-gauge, ½-inch needle

  • Alcohol swabs

  • Ruler for measuring induration

Procedure:

  • Patient Preparation: The volar surface of the forearm is the preferred injection site. Clean the site with an alcohol swab and allow it to dry.

  • Injection: Administer 0.1 mL of Spherusol® intradermally. The needle should be inserted with the bevel facing up at a 15-20 degree angle. A correctly administered injection will produce a small bleb (5-10 mm in diameter).

  • Observation: Observe the patient for at least 20 minutes post-injection for any immediate hypersensitivity reactions.

  • Reading the Result: The injection site should be examined 48 hours after administration. Measure the diameter of the induration (not erythema) in millimeters.

Interpretation:

  • Positive: An induration of 5 mm or greater in diameter.

  • Negative: An induration of less than 5 mm in diameter.

Protocol 2: Immunodiffusion (ID) Test for Coccidioidal Antibodies

Principle: This technique, also known as the Ouchterlony test, involves the diffusion of antigens and antibodies through an agarose gel. If specific antibodies are present in the patient's serum, they will bind to the coccidioidal antigens, forming a visible precipitate line.

Materials:

  • Agarose gel plates with a central well and surrounding wells

  • Coccidioidal antigen preparation

  • Patient serum samples

  • Positive and negative control sera

  • Micropipettes

  • Incubation chamber

Procedure:

  • Sample Preparation: Patient serum may be used neat or concentrated to increase sensitivity.

  • Loading the Gel:

    • Pipette the coccidioidal antigen into the central well of the agarose plate.

    • Pipette the patient serum, positive control, and negative control into the surrounding wells.

  • Incubation: Place the loaded gel plate in a humidified incubation chamber at a constant temperature (e.g., 25°C or 37°C).

  • Reading the Results: Examine the plate for the presence of precipitin lines at 24 and 48 hours. The formation of a precipitin line between the antigen well and a patient serum well indicates a positive result.

Interpretation:

  • Positive: Presence of one or more precipitin lines.

  • Negative: Absence of any precipitin lines.

Protocol 3: Complement Fixation (CF) Test for Coccidioidal Antibodies

Principle: The CF test is a two-stage assay. In the first stage, patient serum (heat-inactivated to destroy endogenous complement) is serially diluted and incubated with a known amount of coccidioidal antigen and a standardized amount of complement. If coccidioidal antibodies are present, they will form antigen-antibody complexes and "fix" the complement. In the second stage, antibody-sensitized sheep red blood cells are added. If the complement was fixed in the first stage, it is unavailable to lyse the red blood cells, indicating a positive result. If the complement was not fixed, it will lyse the red blood cells, indicating a negative result.

Materials:

  • Microtiter plates

  • Patient serum samples (heat-inactivated)

  • Coccidioidal antigen

  • Standardized guinea pig complement

  • Hemolysin (anti-sheep red blood cell antibody)

  • Sheep red blood cells

  • Veronal buffered saline

  • Incubator

Procedure:

  • Serum Dilution: Perform serial twofold dilutions of the heat-inactivated patient serum in the microtiter plate.

  • First Stage Incubation: Add the coccidioidal antigen and a standardized amount of complement to each well containing the diluted serum. Incubate the plate.

  • Second Stage Incubation: Add the hemolysin-sensitized sheep red blood cells to each well. Incubate the plate again.

  • Reading the Results: Centrifuge the plate and observe the degree of hemolysis in each well. The titer is the highest dilution of serum that shows less than 50% hemolysis.

Interpretation:

  • The result is reported as a titer (e.g., 1:16, 1:32). A higher titer indicates a greater concentration of antibodies.

Mandatory Visualizations

Diagnostic_Workflow cluster_clinical Clinical Suspicion cluster_initial_testing Initial Diagnostic Testing cluster_interpretation Interpretation of Results cluster_diagnosis Diagnosis Clinical_Suspicion Patient with symptoms suggestive of disseminated coccidioidomycosis (e.g., persistent fever, weight loss, skin lesions, bone pain) and exposure to endemic area Serology Serological Testing: Immunodiffusion (ID) and Complement Fixation (CF) Clinical_Suspicion->Serology Microscopy_Culture Microscopy and Culture of clinical specimens (e.g., biopsy, CSF, sputum) Clinical_Suspicion->Microscopy_Culture ID_Positive ID Positive Serology->ID_Positive CF_High_Titer CF Titer ≥1:32 Serology->CF_High_Titer Negative_Results Negative or Low Titer Results Serology->Negative_Results Microscopy_Positive Microscopy/Culture Positive Microscopy_Culture->Microscopy_Positive Microscopy_Culture->Negative_Results Disseminated_Coccidioidomycosis Disseminated Coccidioidomycosis ID_Positive->Disseminated_Coccidioidomycosis CF_High_Titer->Disseminated_Coccidioidomycosis Microscopy_Positive->Disseminated_Coccidioidomycosis Further_Evaluation Further Evaluation Needed Negative_Results->Further_Evaluation Coccidioidin_Skin_Test_Principle cluster_antigen Antigen Introduction cluster_immune_response Cell-Mediated Immune Response cluster_result Clinical Manifestation This compound Intradermal injection of This compound antigen APC Antigen Presenting Cell (APC) processes antigen This compound->APC Uptake T_Cell Memory T-cells recognize antigen and become activated APC->T_Cell Presentation Cytokines Release of cytokines T_Cell->Cytokines Inflammation Recruitment of inflammatory cells Cytokines->Inflammation Induration Visible and palpable induration at 48 hours Inflammation->Induration

References

Application Notes and Protocols for Laboratory Handling and Safety of Coccidioidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety guidelines for the handling of Coccidioidin, a sterile antigen preparation derived from the fungus Coccidioides immitis. While this compound itself is not infectious, it is derived from a Risk Group 3 pathogen, and its handling requires stringent safety precautions to minimize the risk of exposure to potentially contaminating fungal components and to prevent self-inoculation. These guidelines also address the safety protocols for working with the live Coccidioides organism from which the antigen is derived.

Risk Assessment and Hazard Identification

Coccidioides immitis, the fungus from which this compound is derived, is a primary human pathogen and a well-documented cause of laboratory-acquired infections.[1][2][3][4] The primary hazard associated with the live organism is the inhalation of infectious arthroconidia, which can lead to coccidioidomycosis, also known as Valley Fever.[1][5][6]

This compound , as a sterile filtrate, does not pose an infectious risk. However, the following potential hazards should be considered:

  • Allergenic Potential: this compound is a potent skin test antigen and can cause delayed-type hypersensitivity reactions in sensitized individuals.[7][8]

  • Accidental Self-Inoculation: Needle-stick injuries during preparation or administration can lead to local inflammatory reactions.

  • Contamination: Improper handling could potentially lead to contamination of the antigen or the work environment.

Biosafety Levels

The required biosafety level (BSL) depends on the material being handled:

MaterialBiosafety LevelJustification
This compound Antigen BSL-2Non-infectious material. BSL-2 provides adequate protection against potential splashes, and accidental inoculation.
Clinical Specimens (for diagnosis) BSL-2Recommended for handling and processing clinical specimens that may contain Coccidioides.[9][10]
Coccidioides immitis Cultures (sporulating) BSL-3Propagating and manipulating sporulating cultures poses a high risk of aerosolization of infectious arthroconidia and requires BSL-3 facilities, equipment, and practices.[1][9][10][11][12]

Personal Protective Equipment (PPE)

Appropriate PPE is crucial for minimizing exposure risk.

TaskRequired Personal Protective Equipment (PPE)
Handling this compound Antigen Laboratory coat, disposable gloves, and safety glasses.
Handling Clinical Specimens Solid-front gown with tight-fitting wrists, disposable gloves, safety glasses or face shield, and respiratory protection if aerosol generation is possible.[1] All manipulations should be performed in a Biological Safety Cabinet (BSC).[1]
Working with C. immitis Cultures (BSL-3) Dedicated laboratory clothing (full coverage), disposable gown, double gloves, N95 respirator or higher, and eye protection. All work must be conducted in a certified Class II or III BSC.[1][5]

Experimental Protocols

Preparation and Handling of this compound for Skin Testing

This protocol outlines the steps for the safe preparation and handling of this compound for research or diagnostic purposes.

Materials:

  • This compound vial

  • Sterile tuberculin syringes (0.5 mL to 1.0 mL) with 26 or 27-gauge needles[13]

  • 70% ethanol

  • Sterile gauze pads

  • Sharps container

Procedure:

  • Work within a clean and disinfected area.

  • Wear appropriate PPE (lab coat, gloves, safety glasses).

  • Disinfect the rubber septum of the this compound vial with 70% ethanol.

  • Aseptically withdraw the required volume (typically 0.1 mL) into a sterile tuberculin syringe.[13]

  • Carefully expel any air bubbles from the syringe.

  • If not for immediate use, recap the needle using a one-handed scoop technique to prevent needle-stick injuries.

  • For administration, inject 0.1 mL intradermally into the volar surface of the forearm, creating a bleb of 5 to 10 mm in diameter.[13]

  • Immediately dispose of the used syringe and needle in a designated sharps container.

  • Monitor the injection site at 24 and 48 hours for induration.[7] An induration greater than 5 mm is considered a positive reaction.[7][14]

Spill Decontamination

In the event of a this compound spill, follow these procedures:

Procedure:

  • Alert others in the area of the spill.

  • Wearing appropriate PPE, gently cover the spill with absorbent material.

  • Apply a suitable disinfectant, starting from the perimeter and working inwards.

  • Allow for sufficient contact time as specified in the table below.

  • Wipe up the spill and decontaminated materials and dispose of them as biohazardous waste.

  • Disinfect the area again.

DisinfectantConcentrationContact TimeEfficacy
Sodium Hypochlorite (Bleach) 10% (1:10 dilution of household bleach)1-2 minutesEffective against Coccidioides spp.[15][16]
Ethanol 70%1-2 minutesEffective against Coccidioides spp.[15][16]
Hydrogen Peroxide ≥6%20 minutes or moreSusceptible.[5]
Formaldehyde 8%20 minutes or moreSusceptible.[5]
Phenolics 3%20 minutes or moreSusceptible.[5]

Longer contact times should be considered for larger spills or porous surfaces.[16]

Storage and Disposal

Storage:

  • Store this compound vials in a sealed and clearly labeled container in a secure location, such as a refrigerator, according to the manufacturer's instructions.

Waste Disposal:

  • All contaminated materials, including used syringes, needles, gloves, and absorbent materials, must be disposed of as biohazardous waste.

  • Decontaminate all waste by autoclaving, incineration, or chemical disinfection before final disposal.[1]

Emergency Procedures

Needle-stick or Sharps Injury:

  • Immediately wash the affected area with soap and water for at least 15 minutes.

  • Encourage bleeding if possible.

  • Report the incident to the laboratory supervisor and occupational health services.

  • Seek medical evaluation.

Mucous Membrane Exposure (Eyes, Nose, Mouth):

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Report the incident to the laboratory supervisor and occupational health services.

  • Seek medical evaluation.

Visualizations

Caption: Workflow for the safe handling of this compound antigen.

RiskAssessment cluster_material Material Identification cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategies This compound This compound Antigen (Non-infectious) RiskAntigen Low Risk (Allergenic, Self-inoculation) This compound->RiskAntigen LiveCulture Live Coccidioides Culture (Infectious - Risk Group 3) RiskCulture High Risk (Inhalation of Arthroconidia) LiveCulture->RiskCulture BSL2 BSL-2 Practices + Standard PPE RiskAntigen->BSL2 BSL3 BSL-3 Containment + Enhanced PPE & BSC RiskCulture->BSL3 Spill Spill & Exposure Protocols BSL2->Spill Training Personnel Training & Competency BSL2->Training BSL3->Spill BSL3->Training

Caption: Risk assessment and mitigation for this compound and Coccidioides spp.

References

Troubleshooting & Optimization

optimizing Coccidioidin concentration to improve assay sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coccidioidin to improve assay sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Spherulin?

A1: this compound is an antigen preparation derived from the mycelial (saprophytic) form of Coccidioides immitis.[1][2] Spherulin is an antigen derived from the spherule (parasitic) phase of the organism.[2][3] While both are used in diagnostic assays, they have different antigenic compositions.[4] this compound contains at least 26 antigens, 10 of which are also found in spherulin, while spherulin contains two antigens not present in this compound.[4] Some studies have suggested that spherulin may be more sensitive in detecting dermal hypersensitivity, but less specific than this compound.[1][2]

Q2: What are the key factors that influence the sensitivity of a this compound-based assay?

A2: Several factors can impact the sensitivity of assays using this compound:

  • Antigen Concentration: The concentration of this compound is a critical parameter that requires optimization for each assay type and even for different lots of antigen.

  • Antigen Source and Preparation: Whether the antigen is derived from the mycelial form (this compound) or the spherule form (Spherulin) can affect sensitivity and specificity.[1][5]

  • Assay Type: Different assay formats, such as Enzyme Immunoassay (EIA), Immunodiffusion (ID), and Complement Fixation (CF), have varying levels of sensitivity and specificity.[6][7]

  • Patient's Immune Status: The host's immune response, including the timing and magnitude of antibody production (IgM and IgG), significantly influences detection.[8] Immunocompromised individuals may have a limited humoral response.[6][9]

  • Lot-to-Lot Variability: There can be significant variation between different manufacturing lots of this compound, which can affect assay consistency and performance.[10]

Q3: How do I interpret the results of a this compound skin test?

A3: The this compound skin test assesses delayed-type hypersensitivity. An induration (hardening) of 5 mm or more at the injection site after 24 and 48 hours is considered a positive reaction.[11] It's important to note that erythema (redness) alone is not indicative of a positive result.[11] A positive skin test indicates past exposure to the fungus but does not necessarily mean a current infection, as reactivity can be lifelong.[11][12]

Q4: Can this compound cross-react with other fungal antigens?

A4: Yes, cross-reactivity can occur. This compound has been shown to cross-react with antigens from other fungi, such as Histoplasma capsulatum and Blastomyces dermatitidis, which can lead to false-positive results in serological assays.[5][11] Spherulin has been reported to have a higher rate of cross-reactivity with noncoccidioidal mycoses compared to this compound.[1]

Troubleshooting Guide

Issue 1: High background or non-specific binding in an Enzyme Immunoassay (EIA).

Potential Cause Recommended Solution
This compound concentration is too high. Perform a checkerboard titration to determine the optimal antigen coating concentration. Start with a lower concentration and titrate up.
Insufficient blocking. Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking incubation time.
Inadequate washing. Increase the number of wash steps or the volume of wash buffer between antibody and conjugate incubations.
Secondary antibody cross-reactivity. Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins.

Issue 2: Low sensitivity or weak signal in the assay.

Potential Cause Recommended Solution
This compound concentration is too low. Titrate the this compound concentration upwards to find the optimal level that provides a strong signal without increasing background.
Suboptimal incubation times or temperatures. Optimize incubation times and temperatures for each step (antigen coating, blocking, antibody incubations).
Degraded antigen. Ensure proper storage of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Prozone effect (in antibody detection assays). If high concentrations of antibody are suspected, dilute the patient serum and re-test to see if the signal increases.

Issue 3: Inconsistent or variable results between assays.

Potential Cause Recommended Solution
Lot-to-lot variability of this compound. Qualify each new lot of this compound by running it in parallel with the previous lot using standardized controls and patient samples.[10]
Pipetting errors. Ensure accurate and consistent pipetting technique. Calibrate pipettes regularly.
Inconsistent incubation conditions. Use a calibrated incubator and ensure uniform temperature across the plate.
Edge effects on microplates. Avoid using the outer wells of the microplate, or ensure proper plate sealing and humidification during incubation.

Data Presentation

Table 1: Comparison of Sensitivity and Specificity of Different Coccidioides Diagnostic Assays

Assay TypeSensitivitySpecificityReference(s)
Enzyme Immunoassay (EIA) - IgM 35% - 61.2%70% - 86%[6][7]
Enzyme Immunoassay (EIA) - IgG 53% - 69%95% - 97%[6][7]
Immunodiffusion (ID) High (with pre-concentrated specimens)>95%[6]
Complement Fixation (CF) Lower than ID, >25% of uncomplicated cases may be negativeHigh[6]
Lateral Flow Assay (LFA) 31%92%[6][7]
Real-Time PCR (respiratory specimens) 100% (fresh specimens)98.1% - 100%[13]
Fungal Culture Generally low, estimated not to exceed 50%High[6]

Table 2: Illustrative Example of this compound Concentration Optimization by Checkerboard Titration in an Indirect ELISA

This table presents hypothetical data to illustrate the principle.

This compound Concentration (µg/mL)Serum Dilution 1:100 (OD 450nm)Serum Dilution 1:400 (OD 450nm)Serum Dilution 1:1600 (OD 450nm)Negative Control (OD 450nm)Signal-to-Noise Ratio (at 1:400)
10 2.8501.9800.8500.4504.4
5 2.5001.8500.7200.2507.4
2.5 2.1001.6000.6100.15010.7
1.25 1.5000.9500.4000.1207.9
0.625 0.8000.4500.2000.1004.5

OD = Optical Density. The optimal concentration in this example is 2.5 µg/mL, which gives the highest signal-to-noise ratio.

Experimental Protocols

Protocol 1: Indirect ELISA for Detection of Anti-Coccidioides IgG Antibodies

  • Antigen Coating:

    • Dilute this compound to the pre-determined optimal concentration (e.g., 2.5 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the wash step as in step 2.

  • Primary Antibody Incubation:

    • Dilute patient serum and controls in blocking buffer (e.g., starting at 1:100).

    • Add 100 µL of diluted samples to the respective wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the wash step as in step 2 (increase to five times).

  • Secondary Antibody Incubation:

    • Dilute enzyme-conjugated anti-human IgG (e.g., HRP-conjugated) in blocking buffer at the manufacturer's recommended dilution.

    • Add 100 µL to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Repeat the wash step as in step 6.

  • Substrate Development:

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

    • Incubate at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate:

    • Read the optical density at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: this compound Skin Test Administration

This procedure should be performed by a qualified healthcare professional.

  • Antigen Preparation: Use a standardized this compound preparation.

  • Injection: Inject 0.1 mL of the this compound solution intradermally into the volar surface of the forearm.[11]

  • Reading: Measure the diameter of induration (not erythema) at 24 and 48 hours.[11]

  • Interpretation: An induration of 5 mm or greater is considered a positive result.[11]

Visualizations

G cluster_workflow Workflow for Optimizing this compound Concentration start Start: Select Assay Type (e.g., Indirect ELISA) checkerboard Perform Checkerboard Titration: - Titrate this compound concentration - Titrate primary antibody/serum dilution start->checkerboard Initial Setup incubate Incubate and Develop Assay checkerboard->incubate read Read Results (e.g., Optical Density) incubate->read analyze Analyze Data: - Calculate Signal-to-Noise Ratio - Determine optimal concentrations read->analyze validate Validate Optimal Concentration with known positive and negative controls analyze->validate Highest S/N Ratio end End: Standardized Protocol validate->end

Caption: Workflow for optimizing this compound antigen concentration.

G cluster_elisa Principle of an Indirect ELISA for Antibody Detection well 1. Antigen Coating: This compound bound to well blocking 2. Blocking: Block remaining protein-binding sites well->blocking primary_ab 3. Primary Antibody: Patient serum added (contains IgG) blocking->primary_ab secondary_ab 4. Secondary Antibody: Enzyme-conjugated anti-human IgG added primary_ab->secondary_ab substrate 5. Substrate Addition: Substrate is converted by enzyme secondary_ab->substrate color 6. Color Development: Color change is proportional to amount of antibody substrate->color

Caption: Diagram illustrating the principle of an indirect ELISA.

References

reducing false positives in Coccidioidin-based serological tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coccidioidin-based serological tests. Our goal is to help you reduce false-positive results and ensure the accuracy of your experimental data.

Troubleshooting Guide: Addressing False-Positive Results

This guide addresses common issues that may lead to false-positive results in this compound serological assays.

Issue/Observation Potential Cause Recommended Action
Positive EIA Screen, Negative Confirmatory Test (ID/CF) Cross-reactivity with other fungi: Antigens from other fungal species can share epitopes with Coccidioides, leading to a positive result in a sensitive screening assay like EIA.[1][2][3] This is particularly common with Histoplasma, Blastomyces, and Aspergillus species.[2][4]- Review the patient's travel and exposure history to assess the likelihood of exposure to other endemic fungi.[2] - Consider performing serological tests for other suspected fungal infections to rule out cross-reactivity.[2] - Rely on the more specific immunodiffusion (ID) and complement fixation (CF) tests for a definitive diagnosis.[5][6]
Early or acute infection: IgM antibodies, which are often detected by EIA, can appear early in an infection and may not be confirmed by less sensitive or later-stage antibody tests like ID and CF.[5][7]- Repeat serological testing in 2-4 weeks to look for the development of IgG antibodies and a rising titer, which would be more indicative of an active infection.[5][8]
Non-specific binding in EIA: The high sensitivity of enzyme immunoassays can sometimes lead to non-specific binding of antibodies, resulting in a false-positive signal.[7]- Ensure that all washing steps in the EIA protocol are performed thoroughly to remove unbound antibodies. - If the issue persists, consider using a different EIA kit from another manufacturer.
Isolated IgM Positivity by EIA Early stage of infection: IgM is the first antibody to appear, and a positive result may precede the development of IgG.[7]- Retest the patient in 2-4 weeks to see if IgG antibodies develop.[5]
False-positive IgM result: EIA tests for IgM antibodies are known to have lower specificity and a higher rate of false positives compared to IgG tests.[1][4][9] One study found that 82% of patients with an IgM-positive and IgG-negative EIA result did not have coccidioidomycosis.[4]- Always confirm a positive IgM EIA result with a more specific test like immunodiffusion (ID).[5][6] - Interpret an isolated positive IgM result with caution, especially in the absence of clinical symptoms or relevant exposure history.[10]
Patient's immune status: Patients with autoimmune disorders may have a dysregulated immune response that can lead to false-positive results in immunoassays.[11]- Consider the patient's overall clinical picture and history of autoimmune disease when interpreting serological results.[11]
Unexpected Positive Result in a Low-Risk Patient Previous, resolved infection: IgG antibodies can persist for months or even years after an infection has resolved.[5][12] A positive IgG result may indicate a past exposure rather than an active infection.- A stable, low-titer IgG result in an asymptomatic patient is likely indicative of a past infection.[13] - A rising IgG titer in serial samples is more suggestive of an active infection.[5][13]
Geographic location of the patient: Individuals residing in or having traveled to endemic areas (Southwestern US, parts of Mexico, and Central and South America) may have been exposed to Coccidioides and have baseline antibodies.[14]- Always consider the patient's travel and residence history when interpreting results.[14]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main causes of false-positive results in this compound-based serological tests?

A1: The primary causes of false-positive results include:

  • Cross-reactivity: Antibodies to other fungi, such as Histoplasma, Blastomyces, and Aspergillus, can cross-react with Coccidioides antigens, particularly in highly sensitive enzyme immunoassays (EIA).[1][2][3]

  • Lower Specificity of IgM Assays: EIA tests for IgM antibodies are generally less specific than those for IgG antibodies and are more prone to false positives.[1][4][9]

  • Past Infection: IgG antibodies can remain detectable for an extended period after an infection has cleared, which could be misinterpreted as an active infection.[5][12]

  • Patient's Immune Status: Certain conditions, such as autoimmune diseases, can lead to a dysregulated immune response and non-specific antibody binding in immunoassays.[11]

Q2: How can I differentiate between a true positive and a false positive?

A2: A multi-faceted approach is recommended:

  • Confirmatory Testing: Always confirm a positive EIA screening result with more specific methods like immunodiffusion (ID) and complement fixation (CF).[5][6]

  • Paired Sera: Testing acute and convalescent serum samples (collected 2-4 weeks apart) can help determine if there is a rising antibody titer, which is a strong indicator of an active infection.[5][13]

  • Clinical Correlation: Serological results should always be interpreted in the context of the patient's clinical symptoms, travel history, and potential exposure to endemic areas.[9][14]

Assay-Specific Questions

Q3: Why is the EIA test recommended as a screening tool if it's prone to false positives?

A3: The EIA is a highly sensitive assay, making it an excellent tool for initial screening as it is less likely to produce false-negative results.[9] Its speed and ease of use also make it practical for testing large numbers of samples.[5] However, due to its lower specificity, any positive results must be confirmed with more specific tests like ID and CF.[5][6]

Q4: What is the role of immunodiffusion (ID) and complement fixation (CF) in Coccidioides serology?

A4: ID and CF are considered confirmatory tests due to their high specificity.[9]

  • Immunodiffusion (ID): This test detects the presence of precipitating IgM and IgG antibodies. The formation of a precipitin band between the patient's serum and the Coccidioides antigen is a positive result.[5][12]

  • Complement Fixation (CF): This test quantifies the level of IgG antibodies and is useful for monitoring disease progression and response to treatment. A rising CF titer suggests an active or worsening infection, while a falling titer indicates improvement.[10][13]

Q5: How should I interpret discordant results between different assays (e.g., positive EIA, negative ID)?

A5: Discordant results are common and require careful interpretation. A positive EIA and a negative ID could indicate:

  • An early infection where only IgM antibodies are present and may not be detected by the ID test.[5]

  • A false-positive EIA result.[9] In such cases, retesting in 2-4 weeks is recommended to see if IgG antibodies develop and if the results of the confirmatory tests become positive.[5]

Data Presentation

Table 1: Performance Characteristics of Coccidioides Serological Assays
Assay Type Antibody Detected Sensitivity Specificity Primary Use Key Considerations
Enzyme Immunoassay (EIA) IgM, IgGHighModerate to HighScreeningProne to false positives, especially for IgM. Positive results require confirmation.[7][9]
Immunodiffusion (ID) IgM, IgGModerateHighConfirmationLess sensitive than EIA, may be negative in early infection.[9]
Complement Fixation (CF) IgGModerateHighConfirmation, MonitoringTiter levels correlate with disease severity and can be used to monitor treatment response.[10][13]
Table 2: Cross-Reactivity with Other Fungi
Fungus Potential for Cross-Reactivity with Coccidioides Assays
Histoplasma capsulatum High[2][3]
Blastomyces dermatitidis High[2]
Aspergillus spp. Moderate[2][4]
Paracoccidioides brasiliensis Moderate
Sporothrix schenckii Low to Moderate[15]

Experimental Protocols

Enzyme Immunoassay (EIA) - General Protocol

This protocol provides a general overview of the steps involved in a Coccidioides antibody EIA. Specific details may vary depending on the commercial kit used.

  • Plate Coating: Microwell plates are pre-coated with recombinant Coccidioides antigens (e.g., TP and CF antigens).[16]

  • Sample Addition: Patient serum samples and controls are diluted and added to the wells.[16]

  • Incubation: The plate is incubated to allow antibodies in the samples to bind to the antigens on the plate.

  • Washing: The plate is washed to remove any unbound antibodies and other proteins.

  • Conjugate Addition: An enzyme-conjugated secondary antibody (e.g., anti-human IgM or IgG) is added to the wells.[16] This antibody will bind to the patient antibodies that are attached to the antigens.

  • Incubation and Washing: The plate is incubated again, followed by another wash step to remove any unbound conjugate.

  • Substrate Addition: A substrate is added that will react with the enzyme on the conjugate to produce a color change.[16]

  • Stopping the Reaction: A stop solution is added to halt the color development.[16]

  • Reading the Results: The absorbance of each well is read using a microplate reader. The intensity of the color is proportional to the amount of Coccidioides-specific antibody in the sample.[16]

Immunodiffusion (ID) - General Protocol
  • Agar Gel Preparation: An agar gel is prepared in a petri dish or on a glass slide with a pattern of wells.

  • Reagent Addition: The central well is filled with the Coccidioides antigen, and the surrounding wells are filled with patient serum samples and controls.[8]

  • Incubation: The plate is incubated in a humid chamber for 24-48 hours. During this time, the antigens and antibodies will diffuse through the agar.[7]

  • Reading the Results: If Coccidioides-specific antibodies are present in a patient's serum, they will form a visible precipitin line in the gel where they meet the diffusing antigen.[8] The absence of a line indicates a negative result.

Complement Fixation (CF) - General Protocol

The CF test is a more complex assay that is typically performed in reference laboratories.

  • Sample Dilution: Serial dilutions of the patient's serum are prepared.[14]

  • Addition of Antigen and Complement: A known amount of Coccidioides antigen and a standardized amount of complement (a group of serum proteins) are added to each dilution.

  • Incubation: The mixture is incubated. If Coccidioides-specific IgG antibodies are present, they will bind to the antigen and "fix" the complement, forming an antigen-antibody-complement complex.[8]

  • Addition of Indicator System: Sensitized sheep red blood cells (red blood cells coated with antibodies) are added to the mixture.[8]

  • Reading the Results:

    • Positive Result: If the complement was fixed in the previous step, it is not available to lyse the red blood cells, and they will form a pellet at the bottom of the tube. The highest dilution of serum that shows no hemolysis is the reported titer.[8][14]

    • Negative Result: If no Coccidioides-specific antibodies were present, the complement remains free and will lyse the red blood cells, resulting in a red, translucent solution.[8]

Visualizations

G cluster_screening Screening Phase cluster_confirmation Confirmatory Phase cluster_interpretation Result Interpretation EIA EIA Test ID Immunodiffusion (ID) EIA->ID Positive CF Complement Fixation (CF) EIA->CF Positive Negative Negative Result EIA->Negative Negative Positive Positive Result ID->Positive Positive Retest Retest in 2-4 Weeks ID->Retest Negative/Discordant CF->Positive Positive CF->Retest Negative/Discordant G Start Positive EIA Screen CrossReactivity Consider Cross-Reactivity (Histoplasma, Blastomyces, etc.) Start->CrossReactivity ConfirmatoryTests Perform Confirmatory Tests (Immunodiffusion, Complement Fixation) CrossReactivity->ConfirmatoryTests Cross-reactivity suspected ReviewHistory Review Patient History (Travel, Symptoms) CrossReactivity->ReviewHistory Uncertain FinalDx Final Diagnosis ConfirmatoryTests->FinalDx PairedSera Test Paired Sera (Acute & Convalescent) ReviewHistory->PairedSera PairedSera->FinalDx

References

Technical Support Center: Addressing Lot-to-Lot Variability in Commercial Coccidioidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Coccidioidin. The information provided aims to help users identify, assess, and mitigate the effects of lot-to-lot variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is there lot-to-lot variability?

This compound is a sterile antigenic preparation derived from the filtrate of cultures of the mycelial phase of Coccidioides immitis or C. posadasii. It is a complex mixture of proteins, glycoproteins, and other molecules. The inherent biological nature of its production, including variations in fungal strain, culture conditions, and downstream processing, leads to qualitative and quantitative differences between manufacturing batches. This results in lot-to-lot variability in potency and antigen composition.

Q2: How can lot-to-lot variability of this compound impact my experimental results?

Lot-to-lot variability can lead to significant inconsistencies in experimental outcomes. For example:

  • Inconsistent potency: Different lots may elicit varying degrees of delayed-type hypersensitivity (DTH) response in vivo or cellular activation in vitro, making it difficult to compare data across studies.

  • Altered cellular responses: Variations in the concentration of specific antigens can lead to differences in lymphocyte proliferation, cytokine profiles, and other measures of cell-mediated immunity.

  • Difficulty with assay standardization: Establishing and maintaining standardized protocols is challenging when the primary reagent is not consistent.

Q3: How can I quantitatively assess the variability between different lots of this compound?

While a comprehensive analysis of all antigenic components is complex, a quantitative assessment of a key antigen can provide a valuable measure of consistency. For example, the concentration of the chitinase 1 (CTS1) antigen, a diagnostically relevant protein, can be measured using an enzyme-linked immunosorbent assay (ELISA).

Table 1: Example of Quantitative Analysis of Chitinase-1 (CTS1) in Different this compound Preparations

Lot/SupplierCTS1 Concentration (ng/mL)
Lot A (Supplier 1)150
Lot B (Supplier 1)210
Lot C (Supplier 2)95

Note: This is example data based on the principle of the assay described in the literature. Actual values would need to be determined experimentally.

Troubleshooting Guides

Problem: Inconsistent results in T-cell proliferation assays with a new lot of this compound.

  • Possible Cause: The new lot of this compound may have a different potency than the previous lot.

  • Solution:

    • Perform a dose-response experiment: Test a range of concentrations of the new lot to determine the optimal concentration that elicits a robust and reproducible T-cell proliferation response.

    • Compare to a reference lot: If possible, run the new lot in parallel with a previously validated lot to determine a relative potency factor.

    • Standardize cell number and culture conditions: Ensure that other experimental parameters, such as cell density and incubation time, are consistent.

Problem: Altered cytokine profiles in response to different lots of this compound.

  • Possible Cause: The antigenic composition of the new lot may differ, leading to the activation of different T-cell subsets and altered cytokine secretion.

  • Solution:

    • Profile a panel of cytokines: Analyze a broad range of cytokines (e.g., IFN-γ, IL-2, TNF-α, IL-10) to get a comprehensive picture of the immune response.

    • Perform a side-by-side comparison: Test the new and old lots simultaneously on cells from the same donor to directly compare the resulting cytokine profiles.

    • Consider the impact on your specific research question: If a particular cytokine is a key readout, ensure its production is consistent with the new lot.

Experimental Protocols

Key Experiment 1: this compound-Induced Lymphocyte Proliferation Assay

Objective: To measure the proliferative response of peripheral blood mononuclear cells (PBMCs) to this compound.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation: Add various concentrations of the this compound lot being tested to the wells. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent and measure the absorbance at 570 nm.[1]

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the stimulated wells by the mean CPM or OD of the negative control wells.

Key Experiment 2: Cytokine Release Assay

Objective: To measure the production of cytokines by PBMCs in response to this compound.

Methodology:

  • PBMC Isolation and Culture: Follow steps 1 and 2 from the Lymphocyte Proliferation Assay protocol.

  • Stimulation: Add the optimal concentration of this compound (determined from a dose-response experiment) to the wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Measurement: Measure the concentration of cytokines of interest (e.g., IFN-γ, IL-2) in the supernatant using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.[2][3][4]

  • Data Analysis: Compare the cytokine concentrations in the this compound-stimulated wells to the negative control wells.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Validation new_lot Receive New Lot of this compound dose_response Perform Dose-Response Titration new_lot->dose_response optimal_conc Determine Optimal Concentration dose_response->optimal_conc proliferation Lymphocyte Proliferation Assay optimal_conc->proliferation cytokine Cytokine Release Assay optimal_conc->cytokine compare_data Compare Data to Previous Lots proliferation->compare_data cytokine->compare_data validate Validate Lot for Use in Experiments compare_data->validate

Caption: Workflow for validating a new lot of commercial this compound.

signaling_pathway cluster_antigen_presentation Antigen Presentation cluster_tcell_activation T-Cell Activation cluster_effector_response Effector Response This compound This compound Antigens apc Antigen Presenting Cell (APC) This compound->apc Uptake and Processing mhc MHC Class II apc->mhc Antigen Loading tcr T-Cell Receptor (TCR) mhc->tcr Presentation th1 Naive T-Cell tcr->th1 activated_th1 Activated Th1 Cell th1->activated_th1 Activation & Proliferation cytokines Cytokine Secretion (IFN-γ, IL-2) activated_th1->cytokines macrophage_activation Macrophage Activation cytokines->macrophage_activation dth Delayed-Type Hypersensitivity macrophage_activation->dth

Caption: Simplified signaling pathway of the delayed-type hypersensitivity response to this compound.

References

Technical Support Center: Enhancing Coccidioidin Specificity for C. immitis vs. C. posadasii

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of improving the specificity of Coccidioidin and other diagnostic antigens for differentiating Coccidioides immitis and Coccidioides posadasii.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to serologically differentiate between C. immitis and C. posadasii infections?

C. immitis and C. posadasii are morphologically identical and share a high degree of genetic and protein homology.[1] Their predicted proteins are more than 90% homologous, leading to significant cross-reactivity in serological tests.[1] Consequently, current commercially available serologic assays for coccidioidomycosis do not distinguish between infections caused by the two species.[1]

Q2: What are the primary antigenic targets being investigated for species-specific diagnostics?

Researchers are focusing on several key antigens, including:

  • Proline-rich Antigen (Ag2/PRA): This is a major T-cell-reactive protein and a promising vaccine candidate.[2] While highly conserved, some studies suggest the possibility of species-specific epitopes.

  • Complement Fixation (CF) Antigen (Chitinase): This antigen is crucial for the complement fixation test, a standard diagnostic tool. Recombinant forms have been produced to improve specificity against other fungal pathogens.[3][4]

  • Tube Precipitin (TP) Antigen (β-glucosidase - BGL2): This glycoprotein is a major target for the early IgM antibody response in coccidioidomycosis.[5]

Q3: Are there any known species-specific epitopes that can be targeted?

While the high homology presents a challenge, some studies have identified potential species-specific epitopes. For instance, a monoclonal antibody has been produced that recognizes an epitope specific to C. immitis antigen 2.[6] Further research into epitope mapping of key antigens is ongoing to identify more species-specific targets.[7][8]

Q4: What is the potential of using monoclonal antibodies for species differentiation?

Monoclonal antibodies (mAbs) offer a promising avenue for developing species-specific diagnostics. Researchers have successfully produced mAbs that are specific for certain Coccidioides antigens, such as the tube precipitin antigen and the complement fixation antigen.[7][9][10] These mAbs can be used to develop highly specific immunoassays, such as ELISAs, or for affinity purification of species-specific antigens.

Q5: How can recombinant antigens improve the specificity of diagnostic assays?

Recombinant antigens offer several advantages over crude this compound preparations:

  • Higher Purity: Recombinant production eliminates contaminating cross-reactive antigens from the fungal culture.

  • Consistency: Batch-to-batch variability is significantly reduced.

  • Specificity: Recombinant antigens can be engineered to present specific epitopes, potentially enhancing species differentiation. For example, a recombinant CF antigen has demonstrated good sensitivity (96.9%) and specificity (100%) in an enzyme immunoassay when distinguishing coccidioidomycosis from other fungal infections.[3][4]

Troubleshooting Guides

ELISA Troubleshooting for Coccidioides Antigen Detection
ProblemPossible Cause(s)Suggested Solution(s)
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Cross-reactivity with other sample components- Increase blocking incubation time or try a different blocking agent.- Titrate primary and secondary antibodies to determine optimal concentrations.- Increase the number of wash steps and ensure complete removal of wash buffer.- Include appropriate negative controls to assess non-specific binding.
Low or No Signal - Inactive reagents (antibodies, enzyme conjugate, substrate)- Incorrect antibody dilutions- Insufficient incubation times or incorrect temperature- Antigen degradation- Use fresh reagents and store them according to the manufacturer's instructions.- Optimize antibody concentrations.- Ensure adherence to recommended incubation times and temperatures.- Handle and store recombinant antigens properly to prevent degradation.
Poor Reproducibility - Inconsistent pipetting- Temperature variations across the plate- Incomplete mixing of reagents- Edge effects- Calibrate pipettes and use proper pipetting techniques.- Ensure the plate is incubated in a stable temperature environment.- Thoroughly mix all reagents before use.- Avoid using the outermost wells of the plate or ensure they are filled with a blank.
False Positives - Cross-reactivity with antibodies from other fungal infections (e.g., Histoplasmosis, Blastomycosis)- Presence of interfering substances in the serum- Use highly purified recombinant antigens or monoclonal antibodies with proven specificity.- Consider pre-adsorbing sera with antigens from other fungi to remove cross-reactive antibodies.- An acidification-heat extraction procedure may help rectify serum interference.[11]

For a general ELISA troubleshooting guide, refer to resources from reputable suppliers.[12][13][14]

Data Presentation

Table 1: Performance of a Recombinant CF Antigen-Chitinase in an Enzyme Immunoassay

ParameterValueReference
Sensitivity 96.9%[4]
Specificity 100%[4]
Patient Sera Evaluated 43[4]

*Note: This data reflects the performance of the recombinant antigen in distinguishing coccidioidomycosis from other fungal infections, not specifically between C. immitis and C. posadasii.

Table 2: Cross-Reactivity of Antisera Raised Against C. immitis and C. posadasii Mannans

Antiserum Raised AgainstMannan AntigenMean Reciprocal Titer (x 10³)Reference
C. posadasii MyceliaC. posadasii Mycelia6.72
C. posadasii Spherules9.56
C. immitis Mycelia16.15
C. immitis Spherules11.63
C. posadasii SpherulesC. posadasii Mycelia5.33
C. posadasii Spherules4.28
C. immitis Mycelia6.27
C. immitis Spherules4.90

This table illustrates the extensive cross-reactivity observed between the two species when using polyclonal antisera against mannan antigens, highlighting the need for more specific reagents.

Experimental Protocols

Protocol 1: Expression and Affinity Purification of Recombinant Coccidioides Antigens

This protocol provides a general framework for the expression and purification of recombinant Coccidioides antigens, such as Ag2/PRA or the CF antigen, using an E. coli expression system with a His-tag for affinity purification.

1. Gene Cloning and Expression Vector Construction: a. Amplify the gene of interest from C. immitis or C. posadasii cDNA using PCR with primers containing appropriate restriction sites. b. Digest the PCR product and the pET expression vector (or a similar vector with a His-tag) with the corresponding restriction enzymes. c. Ligate the digested gene into the expression vector. d. Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α). e. Verify the construct by restriction digestion and sequencing.

2. Protein Expression: a. Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)). b. Grow a starter culture overnight in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

3. Cell Lysis and Lysate Preparation: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet the cell debris. e. Collect the supernatant containing the soluble protein fraction.

4. Affinity Purification using Ni-NTA Resin: a. Equilibrate the Ni-NTA resin with lysis buffer. b. Add the cleared lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C. c. Load the lysate-resin mixture into a chromatography column. d. Wash the resin with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. e. Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). f. Collect the eluate in fractions.

5. Analysis and Storage: a. Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. b. Determine the protein concentration using a suitable method (e.g., Bradford assay). c. Dialyze the purified protein against a suitable storage buffer (e.g., PBS) and store at -80°C.

Protocol 2: Indirect ELISA for Detection of Species-Specific Antibodies

This protocol outlines a standard indirect ELISA procedure for screening patient sera for antibodies against a purified recombinant Coccidioides antigen.

1. Plate Coating: a. Dilute the purified recombinant antigen to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate. c. Incubate the plate overnight at 4°C.

2. Blocking: a. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). b. Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well. c. Incubate for 1-2 hours at room temperature.

3. Sample Incubation: a. Wash the plate three times with wash buffer. b. Dilute patient sera and control sera in blocking buffer (e.g., 1:100). c. Add 100 µL of the diluted sera to the appropriate wells. d. Incubate for 2 hours at room temperature.

4. Secondary Antibody Incubation: a. Wash the plate four times with wash buffer. b. Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) in blocking buffer according to the manufacturer's recommendations. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.

5. Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of a suitable substrate (e.g., TMB) to each well. c. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

6. Stop Reaction and Read Plate: a. Add 50 µL of stop solution (e.g., 2N H2SO4) to each well. b. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

experimental_workflow Workflow for Developing a Species-Specific Immunoassay cluster_discovery Antigen Discovery cluster_production Antigen/Antibody Production cluster_assay Assay Development & Validation cluster_outcome Outcome a Comparative Genomics & Proteomics of C. immitis vs C. posadasii b Identify Potential Species-Specific Antigens a->b c Clone & Express Recombinant Antigens b->c e Produce Monoclonal Antibodies to Specific Epitopes b->e d Purify Recombinant Antigens c->d f Develop Species-Specific ELISA d->f e->f g Screen Sera from Confirmed C. immitis & C. posadasii Infections f->g h Assess Sensitivity & Specificity g->h i Species-Specific Diagnostic Assay h->i

Caption: Workflow for developing a species-specific immunoassay.

logic_diagram Rationale for Using Specific Reagents cluster_problem Problem cluster_solutions Solutions cluster_advantages_recombinant Advantages of Recombinant Antigens cluster_advantages_mab Advantages of Monoclonal Antibodies cluster_goal Goal problem High Cross-Reactivity of this compound recombinant Recombinant Antigens problem->recombinant mab Monoclonal Antibodies problem->mab purity High Purity recombinant->purity consistency Batch Consistency recombinant->consistency specificity_recombinant Engineered Specificity recombinant->specificity_recombinant specificity_mab Single Epitope Specificity mab->specificity_mab reproducibility High Reproducibility mab->reproducibility goal Improved Specificity for C. immitis vs C. posadasii specificity_recombinant->goal specificity_mab->goal

Caption: Rationale for using specific reagents to improve diagnostic specificity.

References

Technical Support Center: Refinement of Coccidioidin Antigen Preparation for Enhanced Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of Coccidioidin antigen preparation. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for producing this compound antigen?

A1: The production of this compound antigen begins with the cultivation of Coccidioides immitis or C. posadasii. The fungus is typically grown in a liquid medium to the mycelial phase. The culture filtrate, which contains the secreted antigens, is then harvested. It is crucial to ensure the sterility of the culture to prevent contamination from other microorganisms. The culture filtrate can then be concentrated and subjected to further purification steps. For detailed protocols on growing and harvesting Coccidioides cultures, refer to established laboratory guides.[1]

Q2: What are the common methods for purifying this compound antigen?

A2: Several methods are employed to purify this compound antigen, each with its own advantages and limitations. The most common techniques include:

  • Ammonium Sulfate Precipitation: This is often used as an initial step to concentrate the protein antigens from the culture filtrate.[2][3][4][5][6]

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This method separates molecules based on their size. It is useful for removing smaller or larger molecular weight impurities.[7][8][9]

  • Immunoaffinity Chromatography: This highly specific method utilizes antibodies that recognize specific this compound antigens to isolate them from a complex mixture.[7][10][11][12][13]

Q3: How can I assess the purity and yield of my purified this compound antigen?

A3: The purity of the antigen preparation can be assessed using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). By running the purified sample alongside molecular weight markers, you can visualize the protein bands and estimate their purity. Densitometry analysis of the stained gel can provide a quantitative measure of purity. The total protein yield can be determined using standard protein quantification assays, such as the Bradford or BCA assay.

Q4: What are some common issues encountered during this compound antigen purification?

A4: Common issues include low yield, poor purity, and loss of antigenic activity. These can be caused by a variety of factors, including suboptimal culture conditions, inefficient extraction methods, protein degradation by proteases, or inappropriate purification parameters.

Q5: How is the potency of the final this compound antigen preparation determined?

A5: The potency of this compound antigen is typically determined by its ability to elicit a specific immune response. This can be assessed using in vitro assays like Enzyme-Linked Immunosorbent Assay (ELISA) to measure its binding affinity to specific antibodies. In vivo skin tests in sensitized animals can also be used to evaluate the delayed-type hypersensitivity reaction, which is a hallmark of the cellular immune response to this compound.[14][15][16][17]

Troubleshooting Guides

Low Antigen Yield
Potential Cause Troubleshooting Steps
Suboptimal Coccidioides Culture Conditions Optimize growth medium composition, pH, temperature, and incubation time to maximize antigen secretion.
Inefficient Antigen Extraction from Culture Filtrate Ensure complete harvesting of the culture filtrate. Consider concentrating the filtrate using methods like ultrafiltration before proceeding with purification.
Protein Degradation Add protease inhibitors to the culture filtrate and all buffers used during purification to prevent degradation of the target antigens.
Loss of Antigen During Purification Steps Optimize parameters for each purification step (e.g., ammonium sulfate concentration, chromatography column selection, buffer composition) to minimize loss of the target antigen.
Poor Antigen Purity
Potential Cause Troubleshooting Steps
Contamination in the Initial Culture Ensure aseptic techniques are strictly followed during fungal culture to prevent bacterial or other fungal contamination.
Ineffective Removal of Non-antigenic Proteins Employ a multi-step purification strategy combining different chromatography techniques (e.g., ammonium sulfate precipitation followed by gel filtration and then immunoaffinity chromatography) for higher purity.
Co-elution of Contaminating Proteins Optimize the elution conditions for each chromatography step. For example, in ion-exchange chromatography, a gradient elution may provide better separation than a step elution. In immunoaffinity chromatography, ensure stringent washing steps to remove non-specifically bound proteins.
Loss of Antigenic Activity
Potential Cause Troubleshooting Steps
Denaturation of Antigens Avoid harsh conditions such as extreme pH or high temperatures during purification. Use appropriate buffers to maintain the native conformation of the antigens.
Improper Storage Store the purified antigen at appropriate temperatures (e.g., -20°C or -80°C) in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles.
Oxidation Consider adding reducing agents like DTT or β-mercaptoethanol to the storage buffer if the antigen is sensitive to oxidation.

Experimental Protocols

Coccidioides immitis Culture and Antigen Extraction

This protocol provides a general guideline for the cultivation of Coccidioides immitis and the initial extraction of crude this compound antigen.

Materials:

  • Coccidioides immitis culture

  • Appropriate liquid culture medium (e.g., Glucose Yeast Extract broth)

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

  • Sterile filtration unit (0.22 µm filter)

  • Protease inhibitor cocktail

Procedure:

  • Inoculate the liquid culture medium with Coccidioides immitis under sterile conditions.

  • Incubate the culture at the optimal temperature and shaking speed for the mycelial growth phase.

  • After sufficient growth, harvest the culture by centrifugation to separate the mycelia from the culture supernatant.

  • Carefully collect the supernatant, which contains the secreted antigens.

  • Add a protease inhibitor cocktail to the supernatant to prevent protein degradation.

  • Sterile-filter the supernatant through a 0.22 µm filter to remove any remaining fungal cells or debris.

  • The resulting sterile culture filtrate is the crude this compound antigen preparation, which can be stored at 4°C for short-term use or at -20°C for long-term storage before further purification.

Ammonium Sulfate Precipitation

This protocol describes a common method for the initial concentration of proteins from the crude this compound antigen preparation.

Materials:

  • Crude this compound antigen preparation

  • Solid ammonium sulfate

  • Stir plate and magnetic stir bar

  • Refrigerated centrifuge

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Place the crude antigen preparation in a beaker on a stir plate in a cold room or on ice.

  • Slowly add finely ground solid ammonium sulfate to the stirring solution to achieve a desired saturation percentage (e.g., 40-60%). The amount of ammonium sulfate to be added can be calculated using standard tables or online calculators.

  • Continue stirring for at least 30 minutes to allow for complete precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet the precipitated proteins.

  • Carefully decant and discard the supernatant.

  • Resuspend the protein pellet in a minimal volume of cold PBS or another appropriate buffer.

  • Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.

Gel Filtration Chromatography

This protocol outlines the separation of this compound antigens based on their molecular size.

Materials:

  • Partially purified this compound antigen (e.g., after ammonium sulfate precipitation and dialysis)

  • Gel filtration column packed with an appropriate resin (e.g., Sephadex G-100 or Superdex 200)

  • Chromatography system (pump, detector, fraction collector)

  • Equilibration and elution buffer (e.g., PBS)

Procedure:

  • Equilibrate the gel filtration column with at least two column volumes of the elution buffer at a constant flow rate.

  • Load the concentrated antigen sample onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.

  • Elute the proteins with the elution buffer at the same flow rate used for equilibration.

  • Monitor the protein elution using a UV detector at 280 nm.

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the collected fractions for the presence of the target antigen using SDS-PAGE and/or an activity assay.

  • Pool the fractions containing the purified antigen.

Immunoaffinity Chromatography

This protocol describes a highly specific method for purifying a target this compound antigen using antibodies.

Materials:

  • Partially purified this compound antigen

  • Immunoaffinity column with immobilized antibodies specific to the target antigen

  • Binding/Wash buffer (e.g., PBS)

  • Elution buffer (e.g., low pH glycine buffer or a high concentration of a chaotropic agent)

  • Neutralization buffer (if using a low pH elution buffer)

Procedure:

  • Equilibrate the immunoaffinity column with several column volumes of binding/wash buffer.

  • Load the antigen sample onto the column at a slow flow rate to allow for efficient binding of the target antigen to the immobilized antibodies.

  • Wash the column extensively with the binding/wash buffer to remove unbound proteins and other contaminants.

  • Elute the bound antigen using the elution buffer.

  • If a low pH elution buffer is used, immediately neutralize the collected fractions by adding a neutralization buffer.

  • Analyze the eluted fractions for the purified antigen.

  • Dialyze the purified antigen against a suitable storage buffer.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Ammonium Sulfate Precipitation Low to ModerateHighSimple, inexpensive, good for initial concentration.Low specificity, co-precipitates other proteins.
Gel Filtration Chromatography ModerateModerate to HighGood for separating molecules of different sizes, gentle on proteins.Can be time-consuming, sample dilution occurs.
Immunoaffinity Chromatography High to Very HighVariableHighly specific, can achieve high purity in a single step.Can be expensive, harsh elution conditions may denature the antigen.

Note: The actual purity and yield will vary depending on the specific experimental conditions and the nature of the target antigen.

Signaling Pathways and Experimental Workflows

Host Immune Recognition of Coccidioides

Coccidioides species are recognized by the innate immune system through Pattern Recognition Receptors (PRRs) on the surface of immune cells like macrophages and dendritic cells. Key PRRs involved in this recognition include Toll-like receptor 2 (TLR2) and Dectin-1.

G cluster_fungus Coccidioides cluster_cell Macrophage / Dendritic Cell Fungal PAMPs Fungal PAMPs TLR2 TLR2 Fungal PAMPs->TLR2 Dectin1 Dectin1 Fungal PAMPs->Dectin1 MyD88 MyD88 TLR2->MyD88 CARD9 CARD9 Dectin1->CARD9 NFkB NFkB MyD88->NFkB CARD9->NFkB Cytokines Cytokines NFkB->Cytokines Transcription

Caption: Innate immune signaling pathways activated by Coccidioides.

General Workflow for this compound Antigen Purification

The following diagram illustrates a typical experimental workflow for the purification of this compound antigen.

G Culture Coccidioides Culture Harvest Harvest Culture Filtrate Culture->Harvest Concentrate Concentration (e.g., AmSO4 Precipitation) Harvest->Concentrate Purify1 Gel Filtration Chromatography Concentrate->Purify1 Purify2 Immunoaffinity Chromatography Purify1->Purify2 Analyze Purity & Potency Analysis Purify2->Analyze Final Purified this compound Antigen Analyze->Final

Caption: A multi-step workflow for this compound antigen purification.

Logical Relationship for Troubleshooting Low Purity

This diagram outlines a logical approach to troubleshooting issues of low purity in the final antigen preparation.

G Start Low Purity Observed CheckCulture Check for Culture Contamination Start->CheckCulture CheckPrecipitation Optimize Ammonium Sulfate Cut CheckCulture->CheckPrecipitation If culture is pure CheckGelFiltration Optimize Gel Filtration Parameters CheckPrecipitation->CheckGelFiltration CheckImmunoaffinity Optimize Immunoaffinity Chromatography CheckGelFiltration->CheckImmunoaffinity Reassess Re-assess Purity CheckImmunoaffinity->Reassess

Caption: Troubleshooting flowchart for low antigen purity.

References

Technical Support Center: Coccidioidin Skin Test Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Coccidioidin skin test results.

Troubleshooting Guides

Issue 1: Unexpected Negative Result in a Patient with Suspected Coccidioidomycosis

A negative this compound skin test result does not definitively rule out Coccidioides infection. Several factors can lead to a false-negative outcome.

Possible Causes and Troubleshooting Steps:

  • Anergy: The patient's immune system may be too weak to mount a response to the antigen. This is common in individuals with disseminated disease or those who are immunosuppressed.

    • Action: Consider using a panel of other common skin test antigens to assess for general anergy. If the patient is anergic, serological testing is a more reliable diagnostic tool. In some cases, a higher concentration of the this compound antigen (1:10 dilution) may be used, particularly in patients with suspected disseminated disease or thin-walled pulmonary cavities.

  • Early Stage of Infection: The delayed-type hypersensitivity (DTH) response may not have developed yet. The skin test typically becomes positive 2 to 21 days after the onset of symptoms.

    • Action: Repeat the skin test after a few weeks if clinical suspicion remains high.

  • Improper Test Administration or Reading: Incorrect injection technique or misinterpretation of the induration can lead to inaccurate results.

    • Action: Review the detailed experimental protocol for administration and reading. Ensure that only induration, not erythema, is measured at 48 hours.

Issue 2: Positive Result in a Patient with No Clinical Symptoms of Coccidioidomycosis

A positive this compound skin test indicates exposure to the Coccidioides fungus at some point in the patient's life, not necessarily an active, current infection.

Possible Interpretations and Next Steps:

  • Past Infection: The positive result likely reflects a previous, resolved infection, which can confer lifelong immunity.

  • Cross-Reactivity: The positive result could be due to a cross-reaction with other fungal infections, most notably histoplasmosis and blastomycosis.

    • Action: Correlate the skin test result with the patient's clinical history, travel history to endemic areas for other fungi, and consider further diagnostic tests like serology to differentiate between fungal pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Spherulin?

A1: this compound is an antigen prepared from the mycelial (saprophytic) phase of Coccidioides immitis, while Spherulin is derived from the spherule (parasitic) phase. Spherulin was developed to be a more sensitive reagent and may detect individuals sensitive to C. immitis that this compound might miss. However, some studies suggest that while Spherulin may be more sensitive, it can also be less specific, showing higher rates of cross-reactivity with other noncoccidioidal mycoses.

Q2: How should a this compound skin test be administered and read?

A2: A standard dose of 0.1 mL of the antigen solution (commonly 1:100 dilution) is injected intradermally on the volar surface of the forearm. The injection should create a small bleb. The site is then examined at 24 and 48 hours for induration (hardening), not just redness (erythema). A positive reaction is generally defined as an induration of 5 mm or more in diameter.

Q3: Can a this compound skin test result be positive due to vaccination?

A3: Currently, there is no commercially available vaccine for Coccidioidomycosis for humans. Therefore, a positive skin test result is indicative of natural exposure to the fungus.

Technical Support Center: Coccidioidin Activity and Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the effects of preservatives on Coccidioidin activity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common preservatives used in this compound preparations?

A1: The most common preservatives used in this compound and related spherule-derived skin test antigens are thimerosal and phenol.[1][2] Historically, thimerosal was widely used.[2] However, due to concerns about dermal sensitization, some formulations have been updated to reduce the concentration of thimerosal and incorporate phenol as the primary preservative.[2]

Q2: How do preservatives like thimerosal and phenol affect this compound activity?

A2: While preservatives are essential for preventing microbial contamination in multi-dose vials, they can potentially impact the antigen's stability and the interpretation of skin test results. Thimerosal, a mercury-containing compound, has been associated with dermal sensitization, which can lead to a localized skin reaction that may be misinterpreted as a positive this compound test.[2] Phenol is used as an alternative or in combination with reduced thimerosal, but high concentrations of phenol can potentially denature proteins, which could affect the antigenic properties of this compound over time.

Q3: What is the impact of storage conditions on the stability of this compound with preservatives?

A3: this compound dilutions should be stored at 2–8°C and should not be frozen.[1][3] Further dilutions of the antigen should be used within 24 hours.[1] Repeated freezing and thawing are detrimental to fungal antigens.[3]

Troubleshooting Guide

Issue 1: Unexpectedly High Rate of Positive Skin Test Reactions

  • Possible Cause: False-positive reactions due to preservative sensitivity.

  • Troubleshooting Steps:

    • Review Preservative Information: Check the product insert for the type and concentration of the preservative used in the this compound lot. Thimerosal is a known cause of dermal sensitization.[2]

    • Control for Preservative Sensitivity: If thimerosal sensitivity is suspected, a control injection of the preservative solution without the this compound antigen may be necessary to rule out a false-positive reaction.

    • Use Alternative Formulations: Consider using a this compound formulation with a lower concentration of thimerosal or one that primarily uses phenol as a preservative, such as Spherusol.[2]

Issue 2: Inconsistent or Weak Reactions in Sensitized Animals

  • Possible Cause: Loss of this compound potency due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the this compound solution has been consistently stored at the recommended temperature of 2–8°C and has not been frozen.[1][3]

    • Aliquot for Use: For multi-dose vials, it is advisable to aliquot the needed amount for an experiment to avoid repeated warming and cooling of the entire vial.

    • Re-qualify Antigen Potency: If potency is a concern, re-qualify the this compound lot using a standardized potency assay in sensitized guinea pigs.

Issue 3: False-Negative Skin Test Results in Known Positive Subjects

  • Possible Cause: Anergy or immunosuppression in the subject.

  • Troubleshooting Steps:

    • Assess Immune Status: A negative this compound skin test can occur in patients with disseminated coccidioidomycosis or those who are anergic.[1]

    • Use a Panel of Antigens: To assess for anergy, a panel of other common skin test antigens can be used to confirm the subject's ability to mount a delayed-type hypersensitivity response.[1]

    • Consider Alternative Diagnostic Methods: In cases of suspected anergy, other diagnostic methods such as serological tests (EIA, immunodiffusion, complement fixation) should be employed.[4][5]

Data on Preservative Effects

PreservativeTypical ConcentrationAdvantagesDisadvantages/Potential IssuesMitigation Strategies
Thimerosal 0.01%Broad-spectrum antimicrobial activity.[6]Can cause dermal sensitization, leading to false-positive reactions.[2] Mercury-containing compound.[2]Use formulations with reduced thimerosal content. Control for preservative-specific reactions.
Phenol 0.4%Effective antimicrobial agent.[7] Lower incidence of dermal sensitization compared to thimerosal.Can cause protein denaturation at higher concentrations.Use at recommended concentrations. Ensure proper storage to maintain stability.

Experimental Protocols

In Vivo Potency Assay of this compound in Sensitized Guinea Pigs

This protocol is based on the established method for determining the potency of delayed-type hypersensitivity skin test antigens.

1. Animal Sensitization:

  • Healthy, albino guinea pigs are sensitized by a single intraperitoneal injection of approximately 15,000 live C. immitis arthrospores.[8]

  • Allow sufficient time for the development of delayed-type hypersensitivity (typically several weeks).

2. Preparation of this compound Dilutions:

  • Prepare serial dilutions of the test this compound lot and a reference standard this compound in sterile 0.9% saline.[8]

  • Commonly used dilutions are 1:200, 1:400, and 1:800.[8]

3. Intradermal Injection:

  • Shave the flanks of the sensitized guinea pigs.

  • Inject 0.1 mL of each dilution of the test and reference this compound intradermally at designated, randomized sites on the animals' flanks.[8] A Latin square design is often used for randomization.[8]

4. Reading of Reactions:

  • At 24 and 48 hours post-injection, measure the diameter of induration (not just erythema) at each injection site in millimeters.[1]

  • A positive reaction is typically defined as an area of induration of 5 mm or greater.[1]

5. Data Analysis:

  • Calculate the mean diameter of induration for each dilution of the test and reference this compound.

  • Compare the dose-response curves of the test and reference lots to determine the relative potency of the test lot.

In Vitro this compound Antigen Quantification by ELISA (Representative Protocol)

This is a representative protocol for quantifying this compound antigen using a sandwich ELISA.

1. Plate Coating:

  • Coat the wells of a microtiter plate with a capture antibody specific for a key this compound antigen.

  • Incubate overnight at 4°C.

  • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Block non-specific binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

3. Antigen Incubation:

  • Add serial dilutions of the this compound test sample and a known concentration of a reference standard to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a biotinylated detection antibody that recognizes a different epitope on the this compound antigen.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate.

5. Enzyme Conjugate Incubation:

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate.

6. Substrate Addition and Measurement:

  • Add a TMB substrate solution and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Generate a standard curve using the absorbance values of the reference standard.

  • Determine the concentration of this compound in the test sample by interpolating its absorbance value on the standard curve.

Visualizations

DTH_Pathway cluster_skin Intradermal Space cluster_lymph_node Draining Lymph Node cluster_reaction_site Reaction Site (Skin) This compound This compound Antigen APC Antigen Presenting Cell (e.g., Langerhans Cell) This compound->APC Uptake and Processing APC_migrated Migrated APC APC->APC_migrated Migration Th1_Cell Naive T-Helper Cell (Th0) APC_migrated->Th1_Cell Antigen Presentation (MHC-II) Activated_Th1 Activated & Clonal Expansion of Th1 Cells Th1_Cell->Activated_Th1 Differentiation Memory_Th1 Memory Th1 Cells Activated_Th1->Memory_Th1 Circulation Cytokines Cytokine Release (IFN-γ, TNF-α) Memory_Th1->Cytokines Antigen Recognition Macrophage Macrophage Induration Induration & Inflammation Macrophage->Induration Cytokines->Macrophage Activation

Caption: Delayed-Type Hypersensitivity (DTH) Pathway for this compound.

Guinea_Pig_Assay_Workflow start Start sensitization Sensitize Guinea Pigs with C. immitis arthrospores start->sensitization prep_dilutions Prepare Serial Dilutions of Test & Reference this compound sensitization->prep_dilutions injection Intradermal Injection of Dilutions prep_dilutions->injection incubation_24h Incubate for 24 hours injection->incubation_24h read_24h Measure Induration Diameter (24h) incubation_24h->read_24h incubation_48h Incubate for 48 hours read_24h->incubation_48h read_48h Measure Induration Diameter (48h) incubation_48h->read_48h analysis Analyze Data & Determine Potency read_48h->analysis end End analysis->end

Caption: Workflow for this compound Potency Assay in Guinea Pigs.

Troubleshooting_Logic start Unexpected Skin Test Result high_positives High Rate of Positive Results start->high_positives weak_inconsistent Weak/Inconsistent Reactions start->weak_inconsistent false_negatives False Negatives start->false_negatives check_preservative Check Preservative Type (e.g., Thimerosal) high_positives->check_preservative check_storage Verify Storage Conditions (2-8°C) weak_inconsistent->check_storage assess_immune_status Assess Subject's Immune Status (Anergy) false_negatives->assess_immune_status control_sensitivity Control for Preservative Sensitivity check_preservative->control_sensitivity check_expiration Check Expiration Date check_storage->check_expiration use_anergy_panel Use Anergy Panel assess_immune_status->use_anergy_panel

Caption: Troubleshooting Logic for Unexpected this compound Skin Test Results.

References

optimization of incubation times for Coccidioidin immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing incubation times for Coccidioidin immunoassays. You will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended incubation time for a this compound immunoassay?

A1: The standard recommended incubation time can vary depending on the specific assay format (e.g., ELISA, lateral flow) and the manufacturer's instructions. However, a common starting point for the primary antibody incubation step in a this compound ELISA is 1 to 2 hours at room temperature (20-25°C) or overnight at 4°C.

Q2: Why is incubation time a critical parameter to optimize?

A2: Incubation time is crucial because it directly affects the binding equilibrium between the this compound antigen and the specific antibodies in the sample. Insufficient incubation can lead to low signal and false negatives, while excessively long incubation may result in high background noise, reducing the assay's specificity and signal-to-noise ratio. Optimization ensures maximum sensitivity and specificity.

Q3: What is the relationship between incubation time and temperature?

A3: Incubation time and temperature are inversely related. Higher temperatures (e.g., 37°C) increase the kinetic rate of the antigen-antibody reaction, potentially allowing for shorter incubation times. Conversely, lower temperatures (e.g., 4°C) slow down the reaction, often requiring longer, overnight incubations to reach equilibrium. The optimal combination depends on the antibody's characteristics and the desired assay performance.

Q4: Can I shorten the incubation time to get faster results?

A4: Yes, it is possible to shorten incubation times, often by increasing the incubation temperature or using a higher concentration of reagents. However, this must be carefully validated to ensure it does not compromise the assay's sensitivity, precision, or accuracy. A full optimization experiment is recommended before implementing a shorter incubation period.

Troubleshooting Guide

Issue: Low or No Signal

  • Question: My assay is showing very low or no signal. Could the incubation time be the issue?

  • Answer: Yes, insufficient incubation time is a common cause of low signal, as it may not allow for adequate binding of antibodies to the this compound antigen.

    • Recommendation: Try increasing the incubation time for the primary and/or secondary antibody steps. Consider switching from a 1-2 hour incubation at room temperature to an overnight incubation at 4°C to allow the reaction to reach completion.

Issue: High Background

  • Question: I am observing high background noise in my assay wells. How can incubation time help resolve this?

  • Answer: Excessively long incubation times, especially at higher temperatures, can contribute to high background due to non-specific binding of antibodies or other proteins.

    • Recommendation: First, ensure that your blocking and washing steps are adequate. If the background remains high, try reducing the longest incubation time (typically the primary antibody step) or decreasing the incubation temperature. For example, if you are incubating overnight at room temperature, switch to 4°C.

Issue: Poor Reproducibility (High CV%)

  • Question: My results are not consistent between plates and experiments. Can incubation conditions affect reproducibility?

  • Answer: Absolutely. Inconsistent timing of incubation steps is a major source of variability. Even small differences in incubation time between wells or plates can lead to significant variations in the final signal.

    • Recommendation: Use a calibrated timer for all incubation steps. Ensure that the time taken to add reagents to all wells of a plate is minimal and consistent. For large numbers of plates, process them in smaller, manageable batches to ensure uniform incubation times.

Data on Incubation Time Optimization

The following table summarizes the typical effects of adjusting incubation time and temperature on this compound immunoassay performance. These are general guidelines, and empirical testing is required for a specific assay.

ParameterCondition 1Condition 2Expected Outcome on SignalPotential Risk
Time 1 Hour at 37°C2 Hours at RT (25°C)Signal may be comparable.Higher temperature might denature some epitopes.
Time 2 Hours at RT (25°C)Overnight (16-18h) at 4°COvernight incubation generally yields a higher signal.Potential for increased background if blocking is insufficient.
Temperature Incubation at 37°CIncubation at RT (25°C)37°C incubation leads to a faster reaction rate.May increase non-specific binding and background noise.
Temperature Incubation at RT (25°C)Incubation at 4°C4°C incubation slows the reaction but can lead to cleaner results.Requires a significantly longer incubation time to reach equilibrium.

Experimental Protocols

Protocol 1: Standard this compound ELISA Workflow

This protocol outlines a general workflow for an indirect ELISA.

G cluster_0 Plate Preparation cluster_1 Incubation Steps cluster_2 Detection p1 Coat Plate with This compound Antigen p2 Block Plate with Blocking Buffer p1->p2 i1 Add Patient Serum (Primary Antibody) p2->i1 i2 Incubate (e.g., 2h at RT) i1->i2 i3 Add Enzyme-conjugated Secondary Antibody i2->i3 wash1 Wash Plate i2->wash1 i4 Incubate (e.g., 1h at RT) i3->i4 wash2 Wash Plate i4->wash2 d1 Add Substrate d2 Incubate (e.g., 15-30 min) d1->d2 d3 Add Stop Solution d2->d3 d2->d3 d4 Read Absorbance d3->d4 wash1->i3 wash2->d1 wash3 Wash Plate

Caption: General workflow for a this compound indirect ELISA.

Protocol 2: Incubation Time Optimization Experiment

This experiment is designed to find the optimal incubation time for the primary antibody.

  • Plate Preparation: Coat and block a 96-well plate as per the standard protocol.

  • Sample Addition: Add a consistent dilution of a known positive control serum and a negative control serum to multiple rows of the plate.

  • Time Point Incubation:

    • For Row A & B , incubate for 30 minutes at room temperature.

    • For Row C & D , incubate for 60 minutes at room temperature.

    • For Row E & F , incubate for 120 minutes at room temperature.

    • For Row G & H , incubate for 180 minutes at room temperature.

  • Washing: After each designated incubation time, immediately wash the corresponding rows.

  • Secondary Antibody: Proceed with the secondary antibody and substrate steps, keeping the incubation times for these steps constant for all rows.

  • Data Analysis: Read the absorbance for all wells. Calculate the signal-to-noise ratio (Positive Control OD / Negative Control OD) for each time point. The optimal incubation time is the one that provides the highest signal-to-noise ratio without leading to an excessively high background in the negative control wells.

Troubleshooting Logic

Use the following diagram to troubleshoot common issues related to immunoassay incubation steps.

G start Start Troubleshooting issue What is the issue? start->issue low_signal Low Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background poor_rep Poor Reproducibility issue->poor_rep Poor Reproducibility check_inc_time Was incubation time sufficient? low_signal->check_inc_time check_inc_time_bg Was incubation time excessive? high_bg->check_inc_time_bg check_timing_consistency Are incubation times consistent across all wells/plates? poor_rep->check_timing_consistency action_increase_time Action: Increase incubation time or incubate overnight at 4°C. check_inc_time->action_increase_time No end Re-evaluate Assay check_inc_time->end Yes (Check other factors) action_decrease_time Action: Decrease incubation time or reduce temperature (e.g., RT to 4°C). check_inc_time_bg->action_decrease_time Yes check_inc_time_bg->end No (Check blocking/washing) action_use_timer Action: Use a calibrated timer and standardize reagent addition workflow. check_timing_consistency->action_use_timer No check_timing_consistency->end Yes (Check pipetting) action_increase_time->end action_decrease_time->end action_use_timer->end

Caption: Decision tree for troubleshooting incubation-related issues.

Validation & Comparative

A Comparative Analysis of Coccidioidin and Spherulin in Complement Fixation Tests for Coccidioidomycosis Serodiagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key antigens, Coccidioidin and Spherulin, as utilized in complement fixation (CF) tests for the diagnosis of coccidioidomycosis. The following sections present quantitative data on their relative sensitivity and specificity, a detailed experimental protocol for the complement fixation assay, and visual diagrams to elucidate the comparative workflow.

Data Presentation: this compound vs. Spherulin in Complement Fixation

The performance of this compound and Spherulin in complement fixation tests has been a subject of comparative studies to determine the optimal antigen for the serodiagnosis of coccidioidomycosis. The data presented below is derived from a significant comparative study that evaluated the reactivity of both antigens against a panel of sera from patients with coccidioidomycosis and other fungal infections.

AntigenPatient GroupNumber of Sera TestedPercentage Positive
This compound Coccidioidomycosis61423%
Spherulin Coccidioidomycosis61425%
This compound Noncoccidioidal Mycoses15920%
Spherulin Noncoccidioidal Mycoses15948%

Table 1: Comparison of positive results obtained with this compound and Spherulin in complement fixation tests with sera from patients with coccidioidomycosis and other noncoccidioidal mycoses.[1]

The data indicates that while Spherulin showed a slightly higher rate of positivity in patients with coccidioidomycosis, the difference was not statistically significant.[1] However, a notable difference was observed in the group with noncoccidioidal mycoses, where Spherulin exhibited a significantly higher percentage of positive results, suggesting a lower specificity compared to this compound.[1]

Experimental Protocols

The following is a detailed protocol for the complement fixation test, based on the standardized Laboratory Branch Complement Fixation (LBCF) method, which has been evaluated for coccidioidomycosis serology.[2]

Materials:

  • Patient serum, heat-inactivated at 56°C for 30 minutes.

  • This compound or Spherulin antigen at optimal dilution.

  • Guinea pig complement, titrated.

  • Sensitized sheep red blood cells (SRBCs) (hemolytic system).

  • Veronal buffered saline (VBS).

  • Microtiter plates.

Procedure:

  • Serum Dilution: Prepare serial twofold dilutions of the heat-inactivated patient serum in VBS in a microtiter plate.

  • Antigen and Complement Addition: To each well containing the diluted serum, add the optimal dilution of either this compound or Spherulin antigen and a standardized amount of complement.

  • Incubation: Incubate the plates overnight at 4°C to allow for the formation of antigen-antibody-complement complexes.

  • Addition of Hemolytic System: Add sensitized SRBCs to each well.

  • Second Incubation: Incubate the plates at 37°C for 30 minutes.

  • Reading and Interpretation: Centrifuge the plates and observe for hemolysis. The titer is the highest dilution of serum showing no hemolysis (complement fixation).

Controls:

  • Antigen control: Antigen, complement, and VBS (should show hemolysis).

  • Serum control: Patient serum, complement, and VBS (should show hemolysis).

  • Hemolytic system control: Sensitized SRBCs and VBS (should show no hemolysis).

  • Complement control: VBS, complement, and sensitized SRBCs (should show hemolysis).

  • Positive and negative control sera: Known positive and negative sera should be run with each assay.

Visualization of Experimental Workflow

The following diagram illustrates the workflow of a comparative study evaluating this compound and Spherulin in complement fixation tests.

G cluster_0 Sample Collection & Preparation cluster_1 Complement Fixation Assay cluster_2 Data Analysis cluster_3 Results serum_c Sera from Coccidioidomycosis Patients (n=614) heat_inactivation Heat Inactivation (56°C, 30 min) serum_c->heat_inactivation serum_n Sera from Noncoccidioidal Mycoses Patients (n=159) serum_n->heat_inactivation cf_this compound CF with this compound Antigen heat_inactivation->cf_this compound Aliquots cf_spherulin CF with Spherulin Antigen heat_inactivation->cf_spherulin Aliquots analysis_c Compare Positivity Rates in Coccidioidomycosis Sera cf_this compound->analysis_c analysis_n Compare Positivity Rates in Noncoccidioidal Mycoses Sera cf_this compound->analysis_n cf_spherulin->analysis_c cf_spherulin->analysis_n sensitivity Sensitivity Comparison analysis_c->sensitivity specificity Specificity Comparison analysis_n->specificity

Caption: Comparative workflow for this compound and Spherulin in CF tests.

Signaling Pathway of Complement Fixation

The following diagram illustrates the principle of the complement fixation test.

G cluster_positive Positive Reaction (Antibody Present) cluster_negative Negative Reaction (Antibody Absent) p_serum Patient Serum (+Antibody) p_complex Antigen-Antibody-Complement Complex Forms p_serum->p_complex p_antigen Antigen (this compound/Spherulin) p_antigen->p_complex p_complement Complement p_complement->p_complex p_rbc Sensitized RBCs Added p_complex->p_rbc p_result No Hemolysis (Complement is Fixed) p_rbc->p_result n_serum Patient Serum (-Antibody) n_complement Free Complement n_serum->n_complement n_antigen Antigen (this compound/Spherulin) n_antigen->n_complement n_rbc Sensitized RBCs Added n_complement->n_rbc n_result Hemolysis (Complement Lyses RBCs) n_rbc->n_result

Caption: Principle of the complement fixation test.

References

A Comparative Analysis of Coccidioidin and Recombinant Coccidioides Antigens in Research and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis and immunological study of coccidioidomycosis, or Valley Fever, have historically relied on crude antigenic preparations known as Coccidioidin. However, the advent of recombinant DNA technology has ushered in a new era of defined, highly purified Coccidioides antigens. This guide provides a comparative analysis of these two classes of antigens, offering insights into their performance, underlying immunology, and the experimental protocols for their use.

At a Glance: this compound vs. Recombinant Antigens

FeatureThis compoundRecombinant Coccidioides Antigens
Composition Complex mixture of antigens from mycelial cultures of Coccidioides spp.Single, purified protein (e.g., Ag2/PRA, CsA, Pmp1, BGL2) or chimeric proteins.
Production Grown in liquid culture, followed by filtration and sterilization of the culture supernatant.Cloned genes expressed in systems like E. coli, yeast, or insect cells, followed by purification.
Purity & Consistency Batch-to-batch variability is a known issue. Contains numerous, often uncharacterized, components.High purity and lot-to-lot consistency.
Specificity Can exhibit cross-reactivity with other fungal infections like histoplasmosis and blastomycosis.[1]Generally higher specificity, though some recombinant antigens may still share epitopes with other fungi.[2]
Sensitivity Variable depending on the preparation and the assay format.Can be highly sensitive, particularly in enzyme immunoassays (EIAs).
Applications Primarily used in skin tests for delayed-type hypersensitivity (DTH) and in immunodiffusion (ID) and complement fixation (CF) assays.Widely used in modern serological assays like EIAs and lateral flow assays. Also crucial for vaccine development and basic research.

Performance Data: A Comparative Overview

The performance of this compound and recombinant antigens varies depending on the diagnostic assay employed. While direct head-to-head comparisons of multiple individual recombinant antigens against a standardized this compound preparation in the same large patient cohort are limited in published literature, a synthesis of available data provides the following insights.

Assay TypeAntigenSensitivitySpecificityKey Considerations
Skin Test This compound (Spherulin)>98% (in controlled studies)[3]>98% (in controlled studies)[3]Detects delayed-type hypersensitivity, indicating past or present infection. Not for acute diagnosis.[3] A negative test in disseminated disease is common.[4]
Immunodiffusion (ID) This compound77% (IDCF) to 91% (IDTP)[1]High, often considered 100% specific.[5]A qualitative test that is highly specific but may lack the sensitivity of other methods.[1][5]
Enzyme Immunoassay (EIA) Mixed Recombinant/Native Antigens83.8%92.6%Often used as a sensitive screening tool. Positive results may require confirmation with a more specific test like ID.
Enzyme Immunoassay (EIA) Recombinant BGL2 (rBGL2ur)78.8% (IgM)87.3% (IgM)Demonstrates good sensitivity for early infection markers (IgM).

The Immune Response to Coccidioides Antigens: A Signaling Perspective

A protective immune response to Coccidioides is predominantly cell-mediated, involving a robust Th1 and Th17 response. Both this compound and recombinant antigens trigger these pathways, albeit with differing precision. The crude nature of this compound can lead to a broader, less targeted immune activation, whereas purified recombinant antigens can elicit a more specific response.

The signaling cascade begins with the recognition of fungal pathogen-associated molecular patterns (PAMPs), such as β-glucans and mannans, by pattern recognition receptors (PRRs) on innate immune cells like macrophages and dendritic cells.[6][7] This recognition initiates a signaling cascade that leads to the differentiation of T helper cells.

G Immune Signaling in Response to Coccidioides Antigens cluster_0 Antigen Recognition cluster_1 Intracellular Signaling cluster_2 Cytokine Production & T-Cell Differentiation cluster_3 Effector Response Coccidioides Coccidioides Antigens (PAMPs) PRR PRRs (e.g., TLR2, Dectin-1) Coccidioides->PRR binds APC Antigen Presenting Cell (Macrophage, Dendritic Cell) PRR->APC on MyD88 MyD88 PRR->MyD88 activates Card9 Card9 PRR->Card9 activates NFkB NF-κB Activation MyD88->NFkB Card9->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-12, IL-23) NFkB->Cytokines induces Th1 Th1 Differentiation Cytokines->Th1 Th17 Th17 Differentiation Cytokines->Th17 IFNg IFN-γ Th1->IFNg produces IL17 IL-17 Th17->IL17 produces Protection Fungal Clearance & Protective Immunity IFNg->Protection IL17->Protection

Caption: Simplified signaling pathway of the host immune response to Coccidioides antigens.

Experimental Protocols

Detailed protocols can vary between laboratories and for specific commercial kits. The following are generalized methodologies for key experiments.

This compound Skin Test (Delayed-Type Hypersensitivity)
  • Antigen Preparation: this compound is typically supplied in standardized dilutions (e.g., 1:100).[4]

  • Administration: 0.1 mL of the appropriate dilution is injected intradermally into the volar surface of the forearm using a tuberculin syringe with a 26- to 27-gauge needle.[8] A discrete wheal should form.

  • Reading: The site is examined at 24 and 48 hours for induration.[4]

  • Interpretation: An induration of 5 mm or greater in diameter is considered a positive reaction, indicating a cell-mediated immune response to Coccidioides.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol is a general outline for an indirect ELISA using recombinant antigens.

  • Plate Coating: Microtiter wells are coated with a specific recombinant Coccidioides antigen (e.g., 1-10 µg/mL in a coating buffer) and incubated overnight at 4°C.

  • Blocking: The wells are washed and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Patient serum, diluted appropriately in blocking buffer, is added to the wells and incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG or IgM antibody is added and incubated for 1 hour at room temperature.

  • Detection: The wells are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Immunoblot (Western Blot) for Antibody Specificity
  • Antigen Separation: this compound or a lysate containing recombinant antigens is separated by molecular weight using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with patient serum.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with an enzyme-conjugated anti-human antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), revealing which proteins the patient's antibodies recognize.

Experimental Workflow Comparison

The choice between this compound and recombinant antigens often depends on the experimental goal, whether it is broad screening or a highly specific investigation.

G cluster_this compound This compound Workflow cluster_recombinant Recombinant Antigen Workflow c_start Crude Mycelial Culture Filtrate c_skin Skin Test (DTH) c_start->c_skin c_id Immunodiffusion / Complement Fixation c_start->c_id c_result Broad Immunological Profile (Presence/Absence of Reactivity) c_skin->c_result c_id->c_result r_start Purified Recombinant Protein r_elisa ELISA / Lateral Flow r_start->r_elisa r_wb Western Blot r_start->r_wb r_research Vaccine Studies / T-cell Assays r_start->r_research r_result Specific Antibody Detection & Quantification / Epitope Mapping r_elisa->r_result r_wb->r_result r_research->r_result

Caption: Comparative experimental workflows for this compound and recombinant antigens.

Conclusion

Recombinant Coccidioides antigens represent a significant advancement over traditional this compound preparations, offering superior purity, consistency, and specificity for a range of applications. While this compound, particularly in the form of the Spherusol skin test, remains a valuable tool for assessing cell-mediated immunity, the future of coccidioidomycosis diagnostics, vaccine development, and immunological research lies in the continued development and utilization of well-characterized recombinant antigens. The choice of antigen should be guided by the specific requirements of the study or diagnostic assay, with an understanding of the inherent advantages and limitations of each approach.

References

A Comparative Guide to Coccidioidin Skin Testing and In Vitro Interferon-Gamma Assays for Coccidioidomycosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key immunological methods for assessing the cell-mediated immune response to Coccidioides species, the causative agent of coccidioidomycosis (Valley Fever): the traditional Coccidioidin skin test and the more recent in vitro interferon-gamma (IFN-γ) release assays (IGRAs). Understanding the principles, performance, and protocols of these assays is crucial for research, clinical trial design, and the development of new diagnostics and therapeutics for this endemic fungal disease.

Introduction to Immunological Testing in Coccidioidomycosis

Cell-mediated immunity, primarily driven by T-helper 1 (Th1) lymphocytes, is critical for controlling Coccidioides infection. Both the this compound skin test and IGRAs are designed to detect this specific immune response. The skin test measures a delayed-type hypersensitivity (DTH) reaction in vivo, while IGRAs quantify the production of IFN-γ by sensitized T-cells in vitro upon stimulation with Coccidioides-specific antigens.

Performance Comparison

Direct head-to-head comparative studies of the this compound skin test and IGRAs for coccidioidomycosis are limited. The following tables summarize available performance data from separate studies. It is important to note that variations in patient populations, disease status, and assay methodologies can influence these results.

Table 1: Performance of this compound Skin Test (Spherusol®)

Clinical PresentationNumber of PatientsPositivity Rate (%)Study
Active, Non-disseminated Pulmonary Coccidioidomycosis1957.9Ampel et al.
Active, Extrathoracic Disseminated Coccidioidomycosis850.0Ampel et al.
Proven or Probable Primary Pulmonary Coccidioidomycosis12272.1[1]Mafi et al.

Table 2: Performance of a Preliminary In Vitro Interferon-Gamma Release Assay (IGRA)

Clinical PresentationSensitivity (%)Specificity (%)Antigen UsedStudy
Disseminated or Chronic Pulmonary Coccidioidomycosis63.6[2]63.9[2]T27KAmpel et al.[2]

Experimental Protocols

This compound Skin Test (Spherusol®)

The this compound skin test is an in vivo method to assess DTH to Coccidioides antigens.

Materials:

  • Spherusol® (a spherule-derived this compound)

  • Tuberculin syringe (1 mL) with a 27-gauge, ½-inch needle

  • Alcohol swabs

  • Millimeter ruler

Procedure:

  • Site Preparation: Cleanse the volar surface of the forearm with an alcohol swab and allow it to dry.

  • Injection: Intradermally inject 0.1 mL of Spherusol®, raising a small wheal (6-10 mm in diameter).

  • Reading: After 48 hours, measure the diameter of induration (not erythema) in two directions (perpendicular to each other) using a millimeter ruler.

  • Interpretation: An induration of 5 mm or greater is considered a positive result, indicating a DTH response to Coccidioides antigens. A negative result may indicate a lack of exposure or anergy, which can occur in disseminated disease.

In Vitro Interferon-Gamma Release Assay (IGRA) for Coccidioidomycosis

This is a generalized protocol for a whole-blood IGRA, as a standardized commercial assay for coccidioidomycosis is not yet widely available. This protocol is based on preliminary research using the T27K antigen preparation.[2]

Materials:

  • Heparinized blood collection tubes

  • Coccidioides-specific antigen (e.g., T27K)

  • Nil control (no antigen)

  • Positive control (e.g., phytohemagglutinin)

  • Incubator (37°C)

  • Centrifuge

  • Enzyme-linked immunosorbent assay (ELISA) kit for human IFN-γ

  • ELISA plate reader

Procedure:

  • Blood Collection: Draw whole blood from the subject into a heparinized tube.

  • Antigen Stimulation:

    • Dispense 1 mL aliquots of whole blood into three separate tubes.

    • Add the Coccidioides-specific antigen to one tube.

    • Add a nil control (saline or culture medium) to the second tube.

    • Add a positive control mitogen to the third tube.

  • Incubation: Gently mix the tubes and incubate them upright at 37°C for 16-24 hours.

  • Plasma Separation: Following incubation, centrifuge the tubes to separate the plasma.

  • IFN-γ Quantification: Carefully collect the plasma and measure the concentration of IFN-γ using a validated human IFN-γ ELISA kit, following the manufacturer's instructions.

  • Interpretation: A positive result is determined by subtracting the IFN-γ concentration in the nil control from the IFN-γ concentration in the antigen-stimulated sample. A predefined cut-off value (e.g., >0.35 IU/mL, though this needs to be established for Coccidioides-specific IGRAs) indicates a significant IFN-γ release and a positive cellular immune response.

Signaling Pathways and Experimental Workflows

T-Cell Activation and IFN-γ Production in Coccidioidomycosis

The immune response to Coccidioides involves the recognition of fungal antigens by antigen-presenting cells (APCs), such as dendritic cells and macrophages. These APCs process the antigens and present them to T-helper (Th) cells. In a protective immune response, this leads to the differentiation of Th1 cells, which produce IFN-γ. IFN-γ is a critical cytokine that activates macrophages to effectively kill the fungal spherules.

G cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response Coccidioides Coccidioides spherule/endospore APC Antigen Presenting Cell (e.g., Dendritic Cell) Coccidioides->APC Recognition Phagocytosis Phagocytosis and Antigen Processing APC->Phagocytosis T_cell Naive T-helper Cell (Th0) Phagocytosis->T_cell Antigen Presentation Th1 T-helper 1 Cell (Th1) T_cell->Th1 Differentiation IFN_gamma Interferon-gamma (IFN-γ) Th1->IFN_gamma Production Macrophage_activation Macrophage Activation IFN_gamma->Macrophage_activation Activation Fungal_clearance Fungal Clearance Macrophage_activation->Fungal_clearance

Caption: T-cell activation pathway in Coccidioidomycosis.

Comparative Experimental Workflow

The following diagram illustrates the general workflows for the this compound skin test and the in vitro IGRA.

G cluster_skin_test This compound Skin Test (In Vivo) cluster_igra Interferon-Gamma Release Assay (In Vitro) st_start Intradermal Injection of this compound st_wait 48-hour Incubation (In Patient) st_start->st_wait st_read Measure Induration st_wait->st_read st_result Positive/Negative Result st_read->st_result igra_start Whole Blood Collection igra_stim Incubation with Coccidioides Antigen igra_start->igra_stim igra_plasma Plasma Separation igra_stim->igra_plasma igra_elisa IFN-γ ELISA igra_plasma->igra_elisa igra_result Quantitative IFN-γ Level igra_elisa->igra_result

Caption: Workflow comparison of skin test and IGRA.

Discussion and Future Directions

The this compound skin test has been a valuable tool for epidemiological studies and for assessing a patient's cellular immune response to Coccidioides. However, its availability has been intermittent, and its utility can be limited by anergy in patients with disseminated disease.

IGRAs offer a potential in vitro alternative that provides a quantitative measure of the IFN-γ response. The preliminary data for a Coccidioides-specific IGRA are promising, but further validation is critically needed. A standardized, commercially available IGRA with well-defined performance characteristics would be a significant advancement for both clinical diagnostics and research.

Future research should focus on:

  • Direct comparative studies: Head-to-head trials comparing the this compound skin test and IGRAs in well-characterized patient cohorts are essential for a definitive assessment of their relative performance.

  • Antigen optimization: Identification and evaluation of additional specific and sensitive Coccidioides antigens for use in IGRAs could improve assay performance.

  • Standardization and validation: The development of a standardized IGRA protocol and its validation across different laboratories and patient populations are crucial for its widespread adoption.

This guide provides a snapshot of the current state of immunological testing for coccidioidomycosis. As research progresses, the validation and potential integration of IGRAs into clinical and research settings will likely provide a more refined understanding of the host immune response to this important fungal pathogen.

References

A Comparative Analysis of Specificity: Coccidioidin vs. Spherulin in Coccidioidomycosis Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data highlights the nuanced differences in specificity between Coccidioidin and Spherulin, two key antigens used in the diagnosis of coccidioidomycosis, particularly within endemic regions. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform the selection of the most appropriate diagnostic tool.

Coccidioidomycosis, or Valley Fever, is a fungal infection caused by Coccidioides immitis or Coccidioides posadasii. Accurate diagnosis is crucial for timely management of the disease. The two primary antigens used for delayed-type hypersensitivity (DTH) skin testing are this compound, derived from the mycelial phase of the fungus, and Spherulin, derived from the parasitic spherule phase. While Spherulin is generally recognized for its higher sensitivity in detecting exposure to the Coccidioides fungus, questions regarding its specificity, especially in areas where other fungal infections are prevalent, persist.

Quantitative Comparison of Specificity

The following table summarizes key findings from comparative studies on the specificity of this compound and Spherulin.

Parameter This compound Spherulin Study Population & Notes
Cross-reactivity with noncoccidioidal mycoses (Complement Fixation) 20% positive48% positiveSera from 159 patients with noncoccidioidal mycoses. Spherulin was found to be considerably less specific in this context.[1]
Cross-reactivity with Histoplasmosis (Dermal Sensitivity) 5.1% - 7.1% positive (at 10x standard strength)5.1% - 7.1% positive (at 10x standard strength)365 Colombian soldiers from an area endemic for histoplasmosis but not coccidioidomycosis. At standard strength, nonspecific responses were between 0.8% and 3% for both antigens.[2][3][4]
General Specificity (Skin Test) Generally considered highly specific.[5]Reports vary. Some studies suggest lower specificity than this compound, while others report very low false-positive rates.[5][6]A study in the southeastern United States, a non-endemic region for coccidioidomycosis, found a significantly higher rate of positive reactions to Spherulin compared to this compound, suggesting lower specificity for Spherulin.[6]

Experimental Protocols

The primary method for evaluating the specificity of this compound and Spherulin in endemic regions is through delayed-type hypersensitivity (DTH) skin testing.

Delayed-Type Hypersensitivity (DTH) Skin Test Protocol
  • Antigen Preparation: Standardized doses of this compound (derived from the mycelial culture filtrate of Coccidioides immitis) and Spherulin (derived from the spherules of Coccidioides immitis) are prepared.

  • Subject Recruitment: A cohort of individuals from a region endemic for coccidioidomycosis is recruited. A control group from a non-endemic region and individuals with confirmed diagnoses of other fungal infections (e.g., histoplasmosis) are also included to assess cross-reactivity.

  • Administration: 0.1 mL of the antigen solution is injected intradermally into the volar surface of the forearm.

  • Reading: The injection site is examined at 24 and 48 hours for induration (hardening) and erythema (redness).[6] The diameter of the induration is measured in millimeters.

  • Interpretation: A positive reaction, indicative of a previous or current infection, is typically defined as an induration of 5 mm or greater in diameter at 48 hours. The specificity is determined by the rate of negative responses in individuals with no known exposure to Coccidioides and the rate of false-positive reactions in patients with other fungal infections.

Visualizing the Concepts

To further elucidate the experimental workflow and the principles of diagnostic specificity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration & Observation Phase cluster_analysis Data Analysis Phase antigen_prep Antigen Preparation (this compound & Spherulin) subject_recruit Subject Recruitment (Endemic, Non-endemic, Cross-reactive controls) admin Intradermal Injection (0.1 mL of each antigen) subject_recruit->admin observe Observation at 24 & 48 hours admin->observe measure Measure Induration Diameter (mm) observe->measure interpret Interpretation of Results (Positive ≥ 5mm induration) measure->interpret specificity Specificity Calculation (% Negative in unexposed & non-cross-reactive) interpret->specificity

Caption: Experimental workflow for comparing the specificity of this compound and Spherulin.

specificity_logic cluster_population Test Population cluster_results Test Results disease_present Disease Present (Coccidioidomycosis) test_positive Test Positive disease_present->test_positive True Positive test_negative Test Negative disease_present->test_negative False Negative disease_absent Disease Absent disease_absent->test_positive False Positive disease_absent->test_negative True Negative specificity_node Specificity = True Negatives / (True Negatives + False Positives) disease_absent->specificity_node test_positive->specificity_node test_negative->specificity_node

Caption: Logical relationship illustrating the calculation of diagnostic specificity.

Discussion

The choice between this compound and Spherulin involves a trade-off between sensitivity and specificity. Spherulin's higher sensitivity makes it valuable for detecting a greater number of individuals exposed to Coccidioides. However, in regions where other mycoses such as histoplasmosis are endemic, its lower specificity could lead to a higher rate of false-positive results.[1][2]

Conversely, this compound may be more specific, but its lower sensitivity could result in missing some cases of coccidioidomycosis. The decision of which antigen to use should be guided by the clinical context, the prevalence of coccidioidomycosis and other fungal infections in the geographical area, and the purpose of the testing (e.g., epidemiological survey vs. individual diagnosis).

Further research with currently available, standardized antigen preparations is warranted to provide a more definitive comparison of their specificity in various endemic and non-endemic populations.

References

A Comparative Guide to Coccidioidin-Based EIA and Commercial Enzyme Immunoassays for Coccidioidomycosis Serodiagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The serological diagnosis of coccidioidomycosis, or Valley Fever, predominantly relies on the detection of specific antibodies against Coccidioides species. Enzyme immunoassays (EIAs) are a cornerstone of this diagnostic approach due to their high throughput and rapid turnaround time. This guide provides a comparative overview of traditional Coccidioidin-based EIAs and modern commercial EIA kits, offering insights into their performance, methodologies, and underlying principles to aid researchers and drug development professionals in selecting the appropriate tools for their work.

Performance Comparison of Commercial EIA Kits

Several commercial EIA kits are widely used for the detection of anti-Coccidioides IgG and IgM antibodies. The performance of these kits, particularly in terms of sensitivity and specificity, is a critical factor for accurate diagnosis and research. Below is a summary of comparative data from published studies.

Table 1: Sensitivity of Commercial EIA Kits for Coccidioides Antibody Detection

Commercial KitIgG SensitivityIgM Sensitivity
MVista Coccidioides Ab EIA 87.4%[1]61.2%[1]
IMMY Omega EIA 46.6%[1]22.3%[1]
Meridian Premier EIA 70.9%[1]29.1%[1]

Table 2: Specificity of Commercial EIA Kits for Coccidioides Antibody Detection

Commercial KitIgG SpecificityIgM Specificity
MVista Coccidioides Ab EIA 90.0%[1]95.3%[1]
IMMY Omega EIA 94.6%[1]98.2%[1]
Meridian Premier EIA 96.4%[1]99.1%[1]

It is important to note that the sensitivity and specificity of these assays can be influenced by the patient population, the stage of the disease, and the presence of cross-reacting antibodies from other fungal infections.[2]

The "this compound-Based EIA": An In-House Approach

Historically, and in some research settings, EIAs for coccidioidomycosis have been developed in-house using "this compound," a crude antigenic preparation derived from the mycelial phase of Coccidioides. These assays are not standardized and their performance can vary significantly between laboratories depending on the method of antigen preparation and the specific EIA protocol used.

Modern commercial kits often utilize more purified or recombinant antigens to improve specificity and consistency. While direct, extensive comparative performance data between a standardized this compound-based EIA and commercial kits is limited in recent literature, the principles of in-house assay development are well-established.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for a this compound-based EIA and a general protocol for commercial EIA kits.

Protocol 1: Representative In-House this compound-Based EIA

This protocol describes a general procedure for preparing a this compound antigen and using it in an indirect EIA for the detection of anti-Coccidioides antibodies.

1. This compound Antigen Preparation: [3]

  • Culture: Coccidioides posadasii is cultured in a liquid medium (e.g., 2% glucose, 1% yeast extract) at 30°C for an extended period (e.g., 45 days) to allow for the secretion of antigens.

  • Inactivation: The culture is inactivated using a suitable method, such as treatment with thimerosal.

  • Filtration: The culture supernatant, containing the secreted antigens, is separated from the fungal mycelia by filtration.

  • Protein Precipitation: The proteins in the supernatant are precipitated using a method like ammonium sulfate precipitation.

  • Dialysis and Quantification: The precipitated proteins are dialyzed to remove excess salt and the protein concentration is determined.

2. Indirect EIA Procedure:

  • Coating: ELISA plates are coated with the prepared this compound antigen at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding of antibodies.

  • Sample Incubation: Patient serum samples, diluted in blocking buffer, are added to the wells and incubated to allow for the binding of specific antibodies to the antigen.

  • Washing: The plates are washed to remove unbound antibodies.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG or IgM) is added to the wells and incubated. This antibody will bind to the primary antibodies from the patient serum.

  • Washing: The plates are washed to remove unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme will convert the substrate into a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Reading: The absorbance of the colored product is measured using an ELISA plate reader at a specific wavelength. The absorbance is proportional to the amount of specific antibody in the sample.

Protocol 2: General Procedure for Commercial EIA Kits

Commercial EIA kits are designed for ease of use and standardization. While specific steps may vary slightly between manufacturers, the general workflow is as follows. Always refer to the manufacturer's package insert for the specific protocol.

  • Reagent Preparation: Bring all reagents to room temperature before use. Some reagents may require reconstitution or dilution.

  • Sample Dilution: Dilute patient serum samples, positive controls, and negative controls according to the kit's instructions.

  • Incubation in Antigen-Coated Wells: Add the diluted samples and controls to the pre-coated microwells and incubate for the specified time and temperature.

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound components.

  • Enzyme Conjugate Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Washing: Repeat the washing step to remove unbound enzyme conjugate.

  • Substrate Incubation: Add the substrate solution to each well and incubate for a specified time, typically in the dark, to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Reading and Interpretation: Read the absorbance of each well using a microplate reader at the specified wavelength. Calculate the results based on the absorbance of the controls and interpret the results as positive, negative, or equivocal according to the kit's instructions.

Visualizing the Workflow and Principles

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Experimental Workflow of an Indirect EIA

The following diagram outlines the key steps in an indirect enzyme immunoassay for the detection of antibodies.

EIA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_sample_incubation Sample Incubation cluster_secondary_ab Secondary Antibody cluster_detection Detection antigen_coating Coat plate with Coccidioides antigen blocking Block non-specific binding sites antigen_coating->blocking Wash add_sample Add diluted patient serum blocking->add_sample Wash add_secondary Add enzyme-conjugated secondary antibody add_sample->add_secondary Wash add_substrate Add substrate add_secondary->add_substrate Wash read_plate Read absorbance add_substrate->read_plate Stop reaction

Caption: General workflow of an indirect enzyme immunoassay.

Logical Relationship: In-House vs. Commercial EIAs

This diagram illustrates the relationship between the antigen source and the resulting EIA type, highlighting the key distinction between in-house and commercial assays.

EIA_Relationship cluster_antigen Antigen Source cluster_eia_type EIA Type cluster_characteristics Key Characteristics crude_antigen Crude Antigen (e.g., this compound) in_house_eia In-House / Lab-Developed EIA crude_antigen->in_house_eia purified_antigen Purified/Recombinant Antigen commercial_eia Commercial EIA Kit purified_antigen->commercial_eia in_house_chars Variable Performance High Flexibility Requires Optimization in_house_eia->in_house_chars commercial_chars Standardized Performance High Consistency Ready-to-Use commercial_eia->commercial_chars

Caption: Relationship between antigen source and EIA characteristics.

Conclusion

Commercial EIAs offer a standardized, convenient, and generally well-characterized solution for the serodiagnosis of coccidioidomycosis. The choice between different commercial kits may depend on the specific performance characteristics, such as the higher sensitivity of the MVista EIA for both IgG and IgM detection as reported in some studies.[1] In-house, this compound-based EIAs provide flexibility for research and development purposes but require significant optimization and validation to ensure reliable and reproducible results. For drug development professionals and researchers conducting clinical trials, the use of well-validated commercial EIAs is generally recommended to ensure consistency and comparability of data across different sites and time points.

References

Unraveling the Immunological Overlap: A Comparative Guide to the Cross-Reactivity of Coccidioidin and Blastomyces dermatitidis Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the immunological cross-reactivity between Coccidioidin, the antigen preparation from Coccidioides immitis, and antigens of Blastomyces dermatitidis reveals significant diagnostic challenges for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the performance of diagnostic assays, supported by experimental data, to elucidate the complexities of distinguishing between coccidioidomycosis and blastomycosis.

The shared antigenic components between these two distinct fungal pathogens can lead to false-positive results in various immunological assays, potentially delaying accurate diagnosis and appropriate treatment. Understanding the extent and nature of this cross-reactivity is paramount for the development of more specific diagnostic tools and effective therapeutic strategies.

Quantitative Analysis of Cross-Reactivity

The degree of cross-reactivity between Coccidioides and Blastomyces antigens varies depending on the type of immunological assay employed. The following tables summarize key quantitative data from pivotal studies in the field.

Table 1: Cross-Reactivity in Antigen Enzyme Immunoassays (EIA)

MycosisAntigen Assay Cross-Reactivity with Coccidioides AntigensAntigen Assay Cross-Reactivity with Blastomyces AntigensReference
Coccidioidomycosis Not ApplicableModerate[1]
Blastomycosis ModerateNot Applicable[1]

Note: In cases of coccidioidomycosis, the antigen concentration in the Coccidioides antigen assay is typically much higher than the cross-reactive result in the Blastomyces or Histoplasma antigen assays. For instance, a Coccidioides antigen level of 4.2 ng/mL might be accompanied by a Histoplasma cross-reaction of only 0.4 ng/mL[2]. Approximately 10% of patients may exhibit this cross-reactivity, particularly those with high antigen concentrations[3].

Table 2: Lymphocyte Transformation Assay Responses in this compound-Sensitive Individuals

Stimulating AntigenMean Stimulation Index (cpm x 10³) in this compound-Reactive, Histoplasmin-Nonreactive SubjectsReference
This compound 25.5[4][5]
Spherulin 28.1[4][5]
Blastomycin 5.2[4][5]
Blastomyces ASWS Antigen 3.1[4][5]

ASWS: Alkali-soluble, water-soluble cell wall antigen. The data indicates that while this compound-sensitive lymphocytes respond strongly to Coccidioides antigens, there is a lesser but still present cross-reactive response to Blastomyces antigens[4][5].

Experimental Protocols

A variety of immunological methods are utilized to study the antigenic relationship between Coccidioides immitis and Blastomyces dermatitidis. Below are detailed methodologies for key experiments cited.

Lymphocyte Transformation Assay

The lymphocyte transformation (or stimulation) test measures the proliferative response of T-lymphocytes to a specific antigen in vitro.

  • Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized blood samples from healthy, this compound skin test-positive individuals using Ficoll-Hypaque density gradient centrifugation.

  • Cell Culture: Lymphocytes are washed, counted, and resuspended in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.

  • Antigen Stimulation: The lymphocytes are cultured in microtiter plates in the presence of various concentrations of this compound, spherulin (a spherule-derived antigen from C. immitis), blastomycin (from B. dermatitidis), or purified cell wall antigens. Control cultures contain lymphocytes with media alone or with a mitogen like phytohemagglutinin.

  • Proliferation Measurement: After a specific incubation period (typically 5-7 days), the proliferation of lymphocytes is quantified by measuring the incorporation of a radiolabeled nucleoside, such as ³H-thymidine, into the newly synthesized DNA. The results are expressed as a stimulation index, which is the ratio of counts per minute (cpm) in antigen-stimulated cultures to the cpm in unstimulated control cultures[4][5].

Enzyme Immunoassay (EIA) for Antigen Detection

EIA is a common method for detecting fungal antigens in patient samples like serum and urine.

  • Sample Preparation: Patient serum or urine is pre-treated, often by boiling with a dissociation reagent (e.g., EDTA), to break down immune complexes and unmask the target antigen.

  • Antigen Capture: The pre-treated sample is added to microtiter wells coated with polyclonal antibodies specific for the fungal antigen (e.g., galactomannan).

  • Detection: A second, enzyme-conjugated antibody that also binds to the captured antigen is added.

  • Signal Generation: A substrate for the enzyme is added, which generates a colorimetric signal. The intensity of the color is proportional to the amount of antigen present in the sample and is read using a spectrophotometer.

  • Quantification: The antigen concentration is determined by comparing the optical density of the sample to a standard curve generated with known concentrations of the antigen[6].

Ouchterlony Double Immunodiffusion

This gel diffusion technique is used to detect and identify antibodies and antigens, and to assess their cross-reactivity.

  • Gel Preparation: An agarose gel is prepared in a petri dish or on a glass slide. A pattern of wells is cut into the gel, typically a central well surrounded by several peripheral wells.

  • Reactant Loading: Antiserum (containing antibodies) is placed in the central well, and different antigen preparations (e.g., this compound, blastomycin) are placed in the surrounding wells.

  • Diffusion and Precipitation: The antigens and antibodies diffuse through the gel. Where they meet at optimal proportions, they form a visible precipitate line (precipitin line).

  • Interpretation: The pattern of the precipitin lines indicates the relationship between the antigens. A continuous line (pattern of identity) suggests the antigens are identical. A spurred line (pattern of partial identity) indicates shared epitopes but also unique epitopes. Crossed lines (pattern of non-identity) show that the antigens are unrelated[7][8][9].

Visualizing Antigenic Relationships

The following diagrams illustrate the principles of antigenic cross-reactivity and the workflow of the Ouchterlony immunodiffusion assay.

AntigenicRelationship cluster_coccidioides Coccidioides immitis Antigens cluster_blastomyces Blastomyces dermatitidis Antigens C_Specific Specific Epitopes Antibody_C Anti-Coccidioides Antibodies C_Specific->Antibody_C Specific Binding Shared Shared Epitopes Shared->Antibody_C Antibody_B Anti-Blastomyces Antibodies Shared->Antibody_B Cross-Reactivity B_Specific Specific Epitopes B_Specific->Antibody_B Specific Binding

Caption: Antigenic cross-reactivity between C. immitis and B. dermatitidis.

Caption: Ouchterlony immunodiffusion patterns showing different antigenic relationships.

References

Coccidioidin Skin Test: A Comparative Guide to Reactivity and Clinical Correlation in Coccidioidomycosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Coccidioidin skin test reactivity with the clinical stages of coccidioidomycosis. It further evaluates its performance against alternative diagnostic methods, supported by experimental data and detailed protocols.

The this compound skin test, a delayed-type hypersensitivity (DTH) assay, has historically been a valuable tool in assessing exposure to Coccidioides species, the causative agents of coccidioidomycosis (Valley Fever). Its utility in diagnosing active disease is nuanced and often requires correlation with clinical findings and other laboratory tests. This guide delves into the correlation of skin test reactivity with the clinical spectrum of coccidioidomycosis and compares its diagnostic performance with serological assays and molecular methods.

Correlation of this compound Reactivity with Clinical Disease State

The reactivity to this compound skin testing is intrinsically linked to the host's cell-mediated immune response to the fungal infection. The degree of reactivity, measured as the diameter of induration, can vary significantly depending on the clinical presentation of coccidioidomycosis.

A study comparing this compound and another skin test antigen, Spherulin, in hospitalized patients with confirmed coccidioidomycosis demonstrated a clear trend in reactivity across different disease states. Patients with active pulmonary disease showed a higher percentage of positive reactions compared to those with disseminated disease. Specifically, in patients with multifocal disseminated disease, the reactivity to this compound was significantly lower, indicating a potential anergy in severe cases.[1] This lack of reactivity in disseminated disease is a crucial consideration in clinical diagnosis and suggests a compromised cell-mediated immunity in these patients.[2]

Conversely, a positive skin test can persist for life after an initial infection, making it a reliable marker for past exposure but not necessarily indicative of current, active disease.[2] This is a critical limitation in endemic areas where a significant portion of the population may have been previously exposed.

Comparative Analysis of Diagnostic Methods

The diagnosis of coccidioidomycosis relies on a combination of clinical presentation, histopathology, culture, serology, and molecular assays. The this compound skin test plays a supplementary role, particularly in epidemiological studies and for prognostic purposes.[2]

This compound Skin Test vs. Serology

Serological tests, which detect IgM and IgG antibodies against Coccidioides antigens, are the cornerstone of diagnosis. IgM antibodies are typically the first to appear, indicating an early or acute infection, and are detectable in about 90% of patients by the third week of illness.[2] IgG antibodies appear later and their titers can correlate with disease severity and progression.[3][4]

Enzyme immunoassays (EIA) are highly sensitive for detecting both IgM and IgG but may have lower specificity.[5][6] Immunodiffusion (ID) and complement fixation (CF) tests are generally more specific.[5] In contrast to the skin test, which reflects cellular immunity, serology provides evidence of a humoral immune response. A key advantage of serology is its ability to help distinguish between acute and chronic or disseminated disease based on the antibody isotype and titer.

This compound Skin Test vs. Polymerase Chain Reaction (PCR)

PCR assays offer a rapid and highly specific method for detecting Coccidioides DNA in clinical specimens.[1] However, the sensitivity of PCR can vary depending on the sample type and the clinical presentation. Studies have shown high specificity but variable sensitivity, particularly in cases of solitary pulmonary nodules where histology and fungal culture may be more sensitive.[6][7] While PCR can provide a definitive diagnosis faster than culture, its sensitivity limitations mean it cannot be used as a standalone test to rule out coccidioidomycosis.[6][7]

This compound Skin Test vs. Fungal Culture

Isolation of Coccidioides from a clinical specimen remains the gold standard for diagnosis.[1] However, culture can take several weeks to yield results, and the organism is highly infectious, requiring Biosafety Level 3 laboratory conditions for handling.[1]

Data Presentation

The following tables summarize the quantitative data from comparative studies of diagnostic methods for coccidioidomycosis.

Table 1: Reactivity of this compound and Spherulin Skin Tests in Different Clinical States of Coccidioidomycosis

Clinical StateAntigenNumber of Patients (n)Mean Induration (mm ± SEM)Percentage Reactive (≥ 5mm)
Active Pulmonary Disease This compound 1:100219.8 ± 2.267%
Spherulin 2.8 µg139.6 ± 3.454%
Inactive Pulmonary Disease This compound 1:100Not SpecifiedNot Specified83%
Spherulin 2.8 µgNot SpecifiedNot Specified50%
Unifocal Dissemination This compound 1:10086.5 ± 2.062%
Spherulin 2.8 µg76.5 ± 2.557%
Multifocal Dissemination This compound 1:100264.5 ± 1.238%
Spherulin 2.8 µg232.9 ± 0.743%
This compound 1:101410.4 ± 3.064%

Source: Adapted from a study on the comparison of this compound and Spherulin skin testing.[1]

Table 2: Performance Characteristics of Various Diagnostic Methods for Coccidioidomycosis

Diagnostic MethodSensitivitySpecificityKey AdvantagesKey Limitations
This compound Skin Test Variable, lower in disseminated diseaseHigh for exposureIndicates cell-mediated immunity, useful for prognosisDoes not distinguish between past and current infection, anergy in severe disease[2]
Serology (IgM EIA) High in early infection (approx. 90% by 3 weeks)[2]Lower than ID or CFEarly detection of acute infectionCan have false positives, requires confirmation[5]
Serology (IgG EIA) HighHighTiter can correlate with disease severityAppears later in the course of infection
Serology (Immunodiffusion) ModerateHighHigh specificityLess sensitive than EIA
Serology (Complement Fixation) ModerateHighTiter correlates with disease severityLess sensitive than EIA
PCR Variable (20-94% depending on sample)[6][7][8]High (approaching 100%)[6][7]Rapid, highly specificSensitivity can be low, not a standalone rule-out test[6][7]
Fungal Culture Gold StandardGold StandardDefinitive diagnosisSlow (weeks), biohazard risk[1]

Experimental Protocols

This compound Skin Test Protocol

The following is a generalized protocol for the administration and interpretation of the this compound skin test. Specific instructions from the antigen manufacturer should always be followed.

Materials:

  • This compound antigen (e.g., 1:100 or 1:10 dilution)

  • Tuberculin syringe (1 mL) with a 26- or 27-gauge, ½-inch needle

  • Alcohol swabs

  • Millimeter ruler

Procedure:

  • Patient Preparation: No special preparation is required.[9]

  • Site Selection: The volar (inner) surface of the forearm is the preferred site.

  • Antigen Administration:

    • Clean the injection site with an alcohol swab and allow it to dry.

    • Draw 0.1 mL of the this compound antigen into the tuberculin syringe.

    • Insert the needle just under the superficial layer of the skin with the bevel facing up.[10]

    • Inject the antigen to form a distinct, pale wheal (a small blister-like elevation) of about 5-10 mm in diameter.[10]

  • Reading the Reaction:

    • The test site should be examined at 24 and 48 hours after the injection.[1][9]

    • Measure the diameter of the induration (the hardened, raised area) in millimeters at its widest point. Erythema (redness) without induration is not considered a positive reaction.[1]

  • Interpretation:

    • Positive Reaction: An induration of 5 mm or greater is considered a positive result, indicating a delayed-type hypersensitivity reaction to Coccidioides antigens.[1]

    • Negative Reaction: An induration of less than 5 mm is considered negative.

    • Anergy: In patients with disseminated disease, a negative result may be due to anergy, a state of non-responsiveness of the immune system.[2]

Mandatory Visualization

Diagnostic_Workflow_for_Coccidioidomycosis cluster_initial_assessment Initial Assessment cluster_diagnostic_tests Diagnostic Tests cluster_interpretation Interpretation & Diagnosis Clinical Suspicion Clinical Suspicion Serology Serology (IgM, IgG) Clinical Suspicion->Serology Primary Imaging Chest X-ray / CT Clinical Suspicion->Imaging Skin_Test This compound Skin Test Clinical Suspicion->Skin_Test Supplementary Diagnosis Diagnosis Serology->Diagnosis Positive IgM/IgG PCR PCR Imaging->PCR Culture Fungal Culture Imaging->Culture Histopathology Histopathology Imaging->Histopathology Skin_Test->Diagnosis Positive (indicates exposure) PCR->Diagnosis Positive Culture->Diagnosis Positive (Gold Standard) Histopathology->Diagnosis Spherules observed Coccidioidin_Skin_Test_Workflow start Start: Patient with Suspected Coccidioidomycosis Exposure injection Intradermal Injection of 0.1 mL this compound start->injection incubation Incubation Period (24-48 hours) injection->incubation reading Read Reaction: Measure Induration Diameter (mm) incubation->reading interpretation Interpretation reading->interpretation positive Positive (≥ 5mm): Indicates DTH to Coccidioides interpretation->positive Induration ≥ 5mm negative Negative (< 5mm): No DTH or Anergy interpretation->negative Induration < 5mm

References

A Comparative Analysis of Historical and Current Coccidioidin Lots for Potency Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of historical and current Coccidioidin lots, focusing on their potency for researchers, scientists, and drug development professionals. While direct quantitative comparisons of potency across decades are scarce in published literature, this document synthesizes available data on testing methodologies and biological responses to provide a comprehensive understanding of these critical diagnostic and research reagents.

Introduction to this compound and its Potency

This compound is a sterile, soluble extract derived from the mycelial phase of Coccidioides immitis or C. posadasii. It is a crucial reagent for assessing delayed-type hypersensitivity (DTH) in individuals exposed to the fungus, serving as an indicator of cell-mediated immunity. The potency of this compound lots is a critical parameter, ensuring consistent and reliable results in both clinical and research settings. Historically, potency was primarily assessed through in vivo skin testing, while current methodologies may also incorporate in vitro assays. Although this compound and a related product, Spherulin, are no longer commercially available in the United States, archived lots from the 1970s have been shown to retain their potency and specificity[1].

Data on this compound Lot Potency

For instance, studies conducted in the mid-20th century in endemic areas of the southwestern United States demonstrated high rates of skin test positivity, suggesting the use of potent this compound preparations[2]. A 2019 retrospective study of patients with pulmonary coccidioidomycosis who underwent spherulin-based skin testing found that 69% had a positive test, indicating the continued utility of potent antigens in clinical assessment[3].

The following table summarizes the general characteristics and testing observations for historical and more recent this compound preparations based on available literature.

CharacteristicHistorical this compound Lots (mid-20th Century)More Recent/Archived this compound Lots
Primary Antigen Source Mycelial culture filtrates of Coccidioides immitisMycelial culture filtrates of Coccidioides immitis or C. posadasii; Spherulin derived from the spherule phase
Primary Potency Assay In vivo skin testing in sensitized guinea pigs and humansIn vivo skin testing; In vitro assays (e.g., lymphocyte activation)[1]
Reported Reactivity High rates of positivity in endemic populations[2]Archived lots from the 1970s retain potency and specificity[1]. Spherulin-based tests show high positivity in patients with a history of coccidioidomycosis[3].
Standardization Based on biological reactivity (skin test induration)Potency of newer preparations would be assessed against a reference standard, though specific standards are not publicly detailed.

Experimental Protocols for Potency Assessment

The potency of this compound is fundamentally linked to its ability to elicit a specific immune response. The following are detailed methodologies for key experiments historically and currently used to assess this.

This compound Skin Test Protocol

The this compound skin test is the traditional method for assessing in vivo potency by measuring the delayed-type hypersensitivity (DTH) response.

  • Preparation of this compound Dilution: The standardized this compound antigen is diluted in a buffered saline solution containing a stabilizing agent. The usual test strength is a 1:100 dilution, with a 1:10 dilution used for individuals suspected of being highly sensitive.

  • Intradermal Injection: 0.1 mL of the diluted this compound is injected intradermally into the volar surface of the forearm.

  • Reading the Reaction: The injection site is examined at 24 and 48 hours. The diameter of induration (firm swelling) is measured in millimeters. Erythema (redness) without induration is not considered a positive reaction[1].

  • Interpretation: An induration of 5 mm or greater at 48 hours is considered a positive reaction, indicating a present or past infection with Coccidioides[1].

Complement Fixation (CF) Assay

The complement fixation test is a serological assay used to detect and quantify antibodies to Coccidioides antigens, providing an indirect measure of the host's immune response, which can be correlated with the potency of the antigen used in the infection or for skin testing.

  • Serum Preparation: Patient serum is heat-inactivated to destroy endogenous complement.

  • Antigen-Antibody Reaction: A standardized amount of this compound antigen is mixed with serial dilutions of the patient's serum.

  • Complement Addition: A fixed amount of guinea pig complement is added to each serum-antigen mixture. If specific antibodies are present in the serum, they will form complexes with the antigen and "fix" the complement.

  • Indicator System: Sensitized sheep red blood cells (erythrocytes coated with anti-erythrocyte antibody) are added.

  • Interpretation of Results: If complement was fixed in the previous step (positive reaction), it is unavailable to lyse the sensitized red blood cells, and the cells will form a button at the bottom of the tube. If no antigen-specific antibodies were present, the complement remains free to lyse the red blood cells, resulting in a clear red solution (negative reaction). The highest dilution of serum showing fixation is reported as the titer[4][5][6]. A titer of 1:2 or greater may suggest an active or recent infection[5][6].

Immunodiffusion (Ouchterlony) Assay

The immunodiffusion test is another serological method to detect precipitating antibodies to specific Coccidioides antigens.

  • Gel Preparation: An agarose gel is prepared in a petri dish or on a glass slide. Wells are cut into the gel in a specific pattern, typically a central well surrounded by several peripheral wells.

  • Loading of Reagents: The central well is filled with patient serum, and the peripheral wells are filled with this compound antigen and positive controls.

  • Diffusion: The plate is incubated in a moist chamber for 24-48 hours, during which the antigens and antibodies diffuse through the gel.

  • Interpretation of Precipitin Lines: Where the diffusing antigens and antibodies meet at optimal concentrations, a visible line of precipitation forms. The pattern and identity of these precipitin lines can indicate the presence of specific antibodies to Coccidioides antigens[7][8][9][10].

Signaling Pathways in this compound-Induced DTH

The delayed-type hypersensitivity response to this compound is a complex cell-mediated immune reaction. The following diagram illustrates the key signaling events.

DTH_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper 1 (Th1) Cell cluster_Macrophage Macrophage APC APC MHC_II MHC Class II APC->MHC_II Antigen Processing and Presentation TCR T Cell Receptor (TCR) MHC_II->TCR Antigen Recognition Coccidioidin_Antigen This compound Antigen Coccidioidin_Antigen->APC Phagocytosis STAT1 STAT1 TCR->STAT1 Signal Transduction STAT3 STAT3 TCR->STAT3 Signal Transduction CD4 CD4 CD4->MHC_II Co-stimulation IFN_gamma IFN-γ STAT1->IFN_gamma Transcription Factor Activation IFN_gamma_Receptor IFN-γ Receptor IFN_gamma_Receptor->STAT1 JAK-STAT Pathway IFN_gamma->IFN_gamma_Receptor Autocrine/Paracrine Signaling Macrophage Activated Macrophage IFN_gamma->Macrophage Activation Inflammatory_Mediators Inflammatory Mediators Macrophage->Inflammatory_Mediators Release DTH_Response Delayed-Type Hypersensitivity (Induration) Inflammatory_Mediators->DTH_Response Induces Potency_Comparison_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Testing cluster_InVitro In Vitro Testing cluster_Analysis Data Analysis Historical_Lot Historical this compound Lot (Reference Standard) Skin_Test_Historical Skin Test with Reference Standard Historical_Lot->Skin_Test_Historical CF_Assay Complement Fixation Assay Historical_Lot->CF_Assay ID_Assay Immunodiffusion Assay Historical_Lot->ID_Assay New_Lot New this compound Lot (Test Article) Skin_Test_New Skin Test with Test Article New_Lot->Skin_Test_New New_Lot->CF_Assay New_Lot->ID_Assay Sensitized_Animals Sensitized Animal Model (e.g., Guinea Pigs) Sensitized_Animals->Skin_Test_Historical Sensitized_Animals->Skin_Test_New Measure_Induration Measure Induration (mm) at 48h Skin_Test_Historical->Measure_Induration Skin_Test_New->Measure_Induration Compare_Induration Compare Mean Induration (Statistical Analysis) Measure_Induration->Compare_Induration Patient_Sera Panel of Sera from Coccidioidomycosis Patients Patient_Sera->CF_Assay Patient_Sera->ID_Assay Compare_Titers Compare CF Titers CF_Assay->Compare_Titers Compare_Precipitin Compare Precipitin Bands ID_Assay->Compare_Precipitin Potency_Determination Determine Relative Potency Compare_Induration->Potency_Determination Compare_Titers->Potency_Determination Compare_Precipitin->Potency_Determination

References

A Comparative Guide to Coccidioidin and Modern Diagnostics for Coccidioidomycosis Epidemiological Studies in Newly Endemic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Coccidioidin, a traditional skin test antigen, with contemporary diagnostic methods for coccidioidomycosis, commonly known as Valley Fever. As the geographical footprint of Coccidioides species expands, the need for robust and validated diagnostic tools for epidemiological surveillance in newly endemic regions is critical. This document outlines the performance characteristics, experimental protocols, and comparative data for key diagnostic modalities to aid researchers in selecting the most appropriate tools for their studies.

Introduction to Coccidioidomycosis Diagnostics

Historically, the this compound skin test was a primary tool for epidemiological surveys of coccidioidomycosis, identifying individuals with a history of exposure to Coccidioides. However, the diagnostic landscape has evolved significantly, with serological assays and molecular techniques now offering higher sensitivity and specificity for detecting active infection. The choice of diagnostic method depends on the study's objectives, the population being surveyed, and the resources available.

Comparative Performance of Diagnostic Methods

The validation of any diagnostic tool is paramount, especially in regions where coccidioidomycosis is emerging and baseline population immunity is unknown. The following tables summarize the performance characteristics of this compound and its alternatives based on available experimental data.

Table 1: Comparison of this compound and Spherulin Skin Test Antigens

FeatureThis compoundSpherulinKey Findings
Antigen Source Mycelial phase (saprophytic) autolysates of C. immitisSpherule phase (parasitic) of C. immitisSpherulin was developed to be a more sensitive reagent derived from the parasitic form of the fungus.
Sensitivity Generally considered sensitive for detecting prior infection. One study found it to be slightly more sensitive than Spherulin (33.4% vs 29.6% positive).Initially reported to be more sensitive, detecting individuals missed by this compound.[1] However, another study found no significant difference in sensitivity for diagnosing current coccidioidomycosis.[2]Results on comparative sensitivity have been mixed across different studies and populations.
Specificity High specificity.One study reported Spherulin to be considerably less specific than this compound, with higher cross-reactivity in patients with other noncoccidioidal mycoses.[2]This compound appears to have higher specificity, a crucial factor in epidemiological studies to avoid false positives.
Cross-Reactivity Can cross-react with other fungal infections like histoplasmosis, though the level is generally low.[1]Showed significantly higher cross-reactivity with noncoccidioidal mycoses in one comparative study.[2]The potential for cross-reactivity needs to be considered, especially in areas where other endemic mycoses are present.

Table 2: Performance of Serological and Molecular Diagnostic Assays for Coccidioidomycosis

Test MethodSensitivitySpecificityKey Considerations
Enzyme Immunoassay (EIA) IgG: 47% - 87%[3]IgG: 90% - 96%[3]High sensitivity makes it a good screening tool. Positive results, especially isolated IgM, may require confirmation due to potential for false positives.[4]
Immunodiffusion (ID) 60%99%Highly specific and often used as a confirmatory test for positive EIA results.[5]
Complement Fixation (CF) 65% - 83%HighLess sensitive than EIA but provides a quantitative titer that can be useful for monitoring disease progression and response to treatment.[3]
Lateral Flow Assay (LFA) 31%92%Offers rapid results but has lower sensitivity compared to other serological methods.[1]
Polymerase Chain Reaction (PCR) Respiratory Specimens: 100%[6]; Fresh Tissue: 92.9%[6]; Paraffin-Embedded Tissue: 73.4%[6]Respiratory Specimens: 98.4%[6]; Fresh Tissue: 98.1%[6]Highly sensitive and specific for detecting Coccidioides DNA, confirming active infection. Performance varies by sample type.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of epidemiological findings. The following sections provide methodologies for key diagnostic tests.

This compound Skin Test Protocol

The this compound skin test is a delayed-type hypersensitivity reaction used to assess past exposure to Coccidioides.

Materials:

  • This compound antigen (e.g., 1:100 dilution)

  • Tuberculin syringe (0.5 or 1.0 mL) with a 26- or 27-gauge, ½ inch needle

  • Alcohol swabs

  • Millimeter ruler

Procedure:

  • Site Selection: Choose the volar surface of the forearm.

  • Preparation: Clean the injection site with an alcohol swab and allow it to dry.

  • Injection: Using the tuberculin syringe, draw up 0.1 mL of the this compound antigen solution. Insert the needle, bevel side up, into the superficial layer of the skin at a 15 to 20-degree angle.

  • Administration: Inject the antigen to form a distinct, pale bleb 5 to 10 mm in diameter.

  • Reading: Examine the injection site at 24 and 48 hours for induration.

  • Interpretation: A positive reaction is defined as an area of induration of 5 mm or more in diameter. Erythema without induration is considered a negative result.

dot

Caption: this compound Skin Test Workflow

Serological Testing: Enzyme Immunoassay (EIA) Protocol Outline

EIA is a common method for detecting IgM and IgG antibodies against Coccidioides antigens in serum or cerebrospinal fluid (CSF). The following is a general outline based on commercially available kits.

Materials:

  • Microwell plate coated with Coccidioides antigens

  • Patient serum or CSF samples

  • Positive and negative controls

  • Sample diluent

  • Wash buffer

  • Enzyme-conjugated anti-human IgM or IgG

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute patient samples and controls with the provided sample diluent. A typical serum dilution is 1:441, and a typical CSF dilution is 1:21.[7]

  • Incubation with Antigen: Add the diluted samples and controls to the antigen-coated microwells and incubate to allow antibody binding.

  • Washing: Wash the wells multiple times with wash buffer to remove unbound antibodies and other proteins.

  • Incubation with Conjugate: Add the enzyme-conjugated secondary antibody (anti-human IgM or IgG) to the wells and incubate. The conjugate will bind to any captured patient antibodies.

  • Second Washing: Repeat the washing step to remove unbound conjugate.

  • Substrate Addition: Add the substrate solution to the wells. The enzyme on the conjugate will convert the substrate, producing a color change.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Reading: Measure the optical density of each well using a microplate reader.

  • Interpretation: Compare the optical density of the patient samples to that of the controls to determine the presence or absence of antibodies.

dot

EIA_Workflow A Dilute Patient Sample and Controls B Add to Antigen-Coated Microwell and Incubate A->B C Wash to Remove Unbound Antibodies B->C D Add Enzyme Conjugate and Incubate C->D E Wash to Remove Unbound Conjugate D->E F Add Substrate (Color Development) E->F G Add Stop Solution F->G H Read Optical Density G->H I Interpret Results H->I

Caption: Enzyme Immunoassay (EIA) Workflow

Molecular Diagnosis: Polymerase Chain Reaction (PCR) Protocol Outline

PCR assays detect Coccidioides-specific DNA in clinical specimens, providing a direct confirmation of the presence of the fungus.

Materials:

  • DNA extraction kit

  • Clinical specimen (e.g., respiratory fluid, tissue biopsy)

  • Coccidioides-specific primers and probes

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Thermal cycler (real-time PCR instrument)

Procedure:

  • DNA Extraction: Extract total DNA from the clinical specimen using a validated commercial kit.

  • PCR Reaction Setup: Prepare a PCR reaction mixture containing the extracted DNA, specific primers and probes, and PCR master mix.

  • Amplification: Place the reaction mixture in a thermal cycler. The cycling protocol typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension to amplify the target DNA sequence.

  • Detection: In real-time PCR, the amplification of the target DNA is monitored in real-time by detecting a fluorescent signal generated by the probe.

  • Interpretation: The presence of an amplification curve above a certain threshold indicates a positive result for Coccidioides DNA.

dot

PCR_Workflow A DNA Extraction from Clinical Specimen B Prepare PCR Reaction Mix (Primers, Probes, Master Mix) A->B C Add Extracted DNA to Reaction Mix B->C D Thermal Cycling (Amplification) C->D Load into Thermal Cycler E Real-Time Fluorescence Detection D->E F Analyze Amplification Curve E->F G Positive/Negative Result F->G

Caption: Polymerase Chain Reaction (PCR) Workflow

Validation in Newly Endemic Areas

The emergence of coccidioidomycosis in new geographical areas, such as parts of Washington state, necessitates careful validation of diagnostic assays.[8] Epidemiological studies in these regions should consider the following:

  • Baseline Seroprevalence: Establishing the baseline prevalence of Coccidioides antibodies in the local population is crucial for interpreting serological test results and calculating predictive values.

  • Cross-Reactivity: The presence of other endemic fungi in the region could lead to cross-reactions with some diagnostic tests. The specificity of the chosen assay in the local context should be evaluated.

  • Clinical Correlation: Diagnostic test results should always be interpreted in the context of clinical presentation and patient history, including travel to traditionally endemic areas.

  • Multi-Test Approach: In initial investigations in a new area, a combination of diagnostic methods (e.g., EIA for screening, followed by immunodiffusion and/or PCR for confirmation) is recommended to ensure accurate case identification.

Conclusion

While the this compound skin test has been a valuable tool for historical epidemiological studies, its utility in determining active infection is limited. For contemporary epidemiological studies, particularly in newly endemic areas, a multi-faceted approach employing a combination of high-sensitivity screening assays like EIA and high-specificity confirmatory tests such as immunodiffusion and PCR is recommended. The choice of diagnostic strategy should be guided by the specific research questions, the characteristics of the study population, and a thorough understanding of the performance and limitations of each method. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to design and implement robust epidemiological studies of coccidioidomycosis.

References

A Head-to-Head Comparison of Coccidioidin and PCR for Diagnostic Accuracy in Coccidioidomycosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of Coccidioidomycosis, or Valley Fever, is paramount. This guide provides a comprehensive head-to-head comparison of two key diagnostic methods: the traditional Coccidioidin skin test and modern Polymerase Chain Reaction (PCR) assays.

While both methods aim to identify exposure to the Coccidioides fungus, they differ significantly in their principles, clinical utility, and performance characteristics. This comparison delves into the experimental data supporting each test, offering a clear perspective on their respective strengths and limitations in diagnosing Coccidioidomycosis.

Data Presentation: Quantitative Analysis of Diagnostic Accuracy

The diagnostic accuracy of any test is best understood through a quantitative assessment of its sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). The following table summarizes the available data for PCR assays across various clinical specimens. It is important to note that directly comparable data for the this compound skin test in diagnosing active disease is limited, as its primary utility is not in the diagnosis of acute infection. A positive this compound test can indicate a past infection and does not distinguish it from a current one, making traditional diagnostic accuracy metrics less applicable for this purpose.[1][2]

Diagnostic Method Specimen Type Sensitivity Specificity Positive Predictive Value (PPV) Negative Predictive Value (NPV) Reference
PCR Respiratory Specimens100%98.4%Not ReportedNot Reported--INVALID-LINK--
PCR Fresh Tissue92.9%98.1%Not ReportedNot Reported--INVALID-LINK--
PCR Paraffin-Embedded Tissue73.4%100%Not ReportedNot Reported--INVALID-LINK--
PCR Lung Nodules20-41%100%Not ReportedNot Reported--INVALID-LINK--[3][4]
This compound Skin Test Not Applicable for Active Disease DiagnosisNot ApplicableNot ApplicableNot ApplicableNot Applicable--INVALID-LINK--[1]

Experimental Protocols

This compound Skin Test

The this compound skin test is a delayed-type hypersensitivity (DTH) test that assesses the body's cell-mediated immune response to Coccidioides antigens.

Methodology:

  • Antigen Preparation: Historically, this compound was prepared from the mycelial phase of the fungus.[5] A more recent reagent, Spherulin, is derived from the spherule (parasitic) phase of the organism.[5]

  • Administration: A standardized dose of the antigen (e.g., 0.1 mL) is injected intradermally into the volar surface of the forearm.[1][6]

  • Interpretation: The injection site is examined at 24 and 48 hours for induration (hardening).[1] An induration of 5 mm or more in diameter is considered a positive reaction, indicating exposure to the fungus at some point.[1] Erythema (redness) without induration is not considered a positive result.[1]

Polymerase Chain Reaction (PCR)

PCR assays for Coccidioides detect the genetic material (DNA) of the fungus in clinical specimens, providing direct evidence of its presence.

Methodology (Example from a Real-Time PCR Assay):

  • Specimen Collection and DNA Extraction: A variety of clinical specimens can be used, including respiratory samples (sputum, bronchoalveolar lavage), tissues (fresh, frozen, or paraffin-embedded), and cerebrospinal fluid (CSF). DNA is extracted from the specimen using commercial kits or in-house protocols.[7]

  • Primer and Probe Design: Primers and fluorescently labeled probes are designed to target specific, conserved regions of the Coccidioides genome, such as the internal transcribed spacer (ITS) region or genes like the proline-rich antigen 2 (PRA2) gene.[7][8]

  • Real-Time PCR Amplification: The extracted DNA is mixed with the primers, probes, and other PCR reagents. The mixture is then subjected to thermal cycling in a real-time PCR instrument. During amplification, the fluorescent signal is measured in real-time.

  • Data Analysis: An increase in the fluorescent signal above a certain threshold indicates the presence of Coccidioides DNA in the sample. The cycle threshold (Ct) value can provide a semi-quantitative measure of the fungal load.

Visualization of Diagnostic Workflows

Diagnostic_Workflow cluster_0 Patient with Suspected Coccidioidomycosis cluster_1 Diagnostic Pathways cluster_2 Interpretation and Clinical Utility Patient Clinical Suspicion This compound This compound Skin Test Patient->this compound Assess Immune Response PCR PCR Assay Patient->PCR Direct Detection Coccidioidin_Result Positive: Past or Present Infection Negative: No Prior Exposure or Anergy This compound->Coccidioidin_Result PCR_Result Positive: Active Infection Negative: Absence of Detectable Fungal DNA PCR->PCR_Result

Diagnostic pathways for Coccidioidomycosis.

Logical_Relationship cluster_1 Clinical Interpretation PCR_Pos PCR Positive Active_Disease Strong Evidence of Active Coccidioidomycosis PCR_Pos->Active_Disease PCR_Neg PCR Negative Possible_Active_Disease Active Disease Possible (Consider other diagnostics) PCR_Neg->Possible_Active_Disease Unlikely_Active_Disease Active Disease Unlikely (Past exposure likely) PCR_Neg->Unlikely_Active_Disease No_Evidence No Evidence of Past or Present Infection PCR_Neg->No_Evidence Coccidioidin_Pos This compound Positive Coccidioidin_Pos->Possible_Active_Disease Coccidioidin_Pos->Unlikely_Active_Disease Coccidioidin_Neg This compound Negative Coccidioidin_Neg->No_Evidence

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Coccidioidin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Coccidioidin, a skin test antigen derived from Coccidioides immitis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the surrounding environment. This compound and all materials potentially contaminated with it are to be treated as regulated medical waste.

Principles of this compound Disposal

All materials that have come into contact with this compound must be decontaminated before disposal. This includes, but is not limited to, used vials, syringes, needles, gloves, and any contaminated personal protective equipment (PPE). The primary methods of decontamination are chemical disinfection and steam sterilization (autoclaving).

Decontamination and Disposal Procedures

Step 1: Segregation at the Point of Generation

Immediately after use, all materials contaminated with this compound must be segregated from other waste streams.

  • Sharps: Needles, syringes, and any other sharp objects must be placed directly into a rigid, puncture-resistant, and leak-proof sharps container that is clearly labeled with the universal biohazard symbol.

  • Non-Sharps Solid Waste: Items such as used vials (if not sharp), gloves, and contaminated lab paper should be placed in a designated biohazard bag. These bags should be red or orange, or clearly marked with the biohazard symbol.

  • Liquid Waste: Any liquid this compound waste should be collected in a leak-proof container for chemical decontamination before disposal down a sanitary sewer, in accordance with local regulations.

Step 2: Chemical Decontamination

For liquid waste and surface spills, chemical disinfection is a primary method of decontamination. The effectiveness of a disinfectant is dependent on its concentration and the contact time.

DisinfectantConcentrationMinimum Contact TimeEfficacy Against Coccidioides spp.
Sodium Hypochlorite (Bleach)10% dilution< 1 minuteProvides a 7-log10 reduction in arthroconidia. A contact time of 1-2 minutes is recommended for normal laboratory procedures.[1][2][3][4][5]
Ethanol70%< 1 minuteProvides a 7-log10 reduction in arthroconidia. A contact time of 1-2 minutes is recommended for normal laboratory procedures.[1][2][3][4][5]
Phenolic Compounds3%≥ 20 minutesEffective, but requires a longer contact time.[1][2]
Hydrogen Peroxide≥6%≥ 20 minutesEffective against Coccidioides spp.[2][6]
Formaldehyde8%≥ 20 minutesEffective against Coccidioides spp.

Experimental Protocol for Disinfectant Efficacy Testing (Summary):

A study investigating the fungicidal activity of common laboratory disinfectants on Coccidioides immitis arthroconidia involved the following steps:

  • Preparation of a suspension of 10^7 arthroconidia in an aqueous solution.

  • Introduction of the test disinfectants (10% bleach, 70% ethanol, and a phenolic compound) to the arthroconidia suspension.

  • Exposure of the arthroconidia to the disinfectants for specified contact times (1, 2, 5, 10, or 20 minutes).

  • Neutralization of the disinfectant and washing of the arthroconidia pellet.

  • Plating of the entire suspension onto growth medium and incubation to determine the viability of the treated arthroconidia.[1][3][4]

Step 3: Physical Inactivation (Autoclaving)

Solid, non-sharp biohazardous waste should be placed in autoclavable biohazard bags. These bags should then be placed in a secondary, leak-proof, and puncture-resistant container for transport to the autoclave.

  • Temperature and Time: Autoclave at 121°C (250°F) for a minimum of 30-60 minutes to ensure complete sterilization.[2] Autoclave indicator tape should be used with each load to verify that the proper temperature has been reached.

Step 4: Final Disposal

  • Decontaminated Waste: Once decontaminated via autoclaving or chemical disinfection, the waste can typically be disposed of as regular solid waste, provided it is rendered unrecognizable. However, local and state regulations must be followed. Some jurisdictions may still require treated biohazardous waste to be disposed of through a licensed medical waste vendor.

  • Sharps Containers: Sharps containers, once full (typically two-thirds), should be sealed and disposed of through a designated medical waste disposal service. Do not dispose of sharps containers in the regular trash, even if the contents have been decontaminated.

This compound Disposal Workflow

G This compound Disposal Workflow cluster_0 Point of Generation cluster_1 Waste Streams cluster_2 Decontamination cluster_3 Final Disposal start This compound Use segregate Segregate Waste start->segregate sharps Sharps (Needles, Syringes) segregate->sharps non_sharps Non-Sharps Solid (Vials, Gloves, PPE) segregate->non_sharps liquid Liquid Waste segregate->liquid sharps_container Place in Sharps Container sharps->sharps_container autoclave Autoclave (121°C, 30-60 min) non_sharps->autoclave chemical Chemical Disinfection (e.g., 10% Bleach) liquid->chemical medical_waste Licensed Medical Waste Vendor sharps_container->medical_waste regular_trash Regular Trash (If permitted by regulations) autoclave->regular_trash sanitary_sewer Sanitary Sewer chemical->sanitary_sewer

Caption: Logical workflow for the proper disposal of this compound waste.

Regulatory Compliance

It is imperative to note that medical waste regulations are primarily governed by state and local authorities. All laboratory personnel must be familiar with and adhere to the specific regulations applicable to their location. Consult your institution's Environmental Health and Safety (EHS) department for guidance on local requirements.

References

Safe Handling of Coccidioidin: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for laboratory personnel handling Coccidioidin. Given that this compound is derived from Coccidioides spp., a Risk Group 3 pathogen, all handling procedures must be guided by a thorough risk assessment and adherence to strict biosafety protocols to prevent laboratory-acquired infections (LAIs).[1][2] The primary hazard is the inhalation of infectious arthroconidia, which are easily aerosolized from sporulating cultures.[2][3][4]

All manipulations involving materials known or suspected to contain infectious Coccidioides arthroconidia must be performed in a certified Class II or Class III Biosafety Cabinet (BSC) within a Biosafety Level 3 (BSL-3) containment facility.[1][2][3][5] For clinical specimens or tissues containing the spherule form, which has a lower aerosol risk, work may be conducted in a BSC under BSL-2 conditions with BSL-3 practices.[4][5][6]

Personal Protective Equipment (PPE) Requirements

The selection of PPE is critical for minimizing exposure risk. The following table summarizes the minimum required PPE for handling this compound and related materials within a BSC.

PPE ComponentSpecificationPurpose
Body Protection Solid-front, disposable gown with tight-fitting wrists.Protects skin and street clothes from splashes and surface contamination.[1][3]
Hand Protection Nitrile or latex gloves, extended to cover the gown cuff.Prevents direct skin contact with infectious materials.
Respiratory Protection NIOSH-approved N95 respirator or higher.Protects against the inhalation of aerosolized infectious arthroconidia.[1][7]
Eye/Face Protection Safety glasses with side shields, goggles, or a face shield.Protects mucous membranes of the eyes, nose, and mouth from splashes or sprays.[1]

Procedural Protocols

Adherence to standardized procedures for donning, doffing, and decontamination is paramount to ensuring personnel safety.

Experimental Protocol: PPE Donning Sequence

  • Perform hand hygiene.

  • Don the solid-front gown, ensuring it is securely tied.

  • Don the N95 respirator, ensuring a proper fit and seal check.

  • Don eye/face protection.

  • Don gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Experimental Protocol: PPE Doffing Sequence

This sequence is designed to minimize self-contamination by removing the most contaminated items first.

  • Gloves : Using a gloved hand, grasp the palm of the other hand and peel the glove off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard.

  • Gown : Untie the gown. Reach back and pull the gown away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed, fold or roll it into a bundle, and discard.

  • Perform hand hygiene.

  • Eye/Face Protection : Remove by handling the head strap or earpieces. Place in a designated receptacle for decontamination or disposal.

  • Respirator : Remove by grasping the straps and pulling them away from the face without touching the front of the respirator. Discard.

  • Perform thorough hand hygiene with soap and water.

Decontamination and Disposal Plan

All waste, spills, and contaminated surfaces must be decontaminated before disposal.

Decontamination Data

The following table outlines effective disinfectants for Coccidioides spp.

DisinfectantConcentrationMinimum Contact Time
Sodium Hypochlorite (Bleach)1:10 dilution of household bleach20 minutes[1][8]
Hydrogen Peroxide≥6%20 minutes[1][8]
Ethanol70%2 minutes[2]
Formaldehyde8%20 minutes[1][8]
Phenolics3%20 minutes[1][8]

Experimental Protocol: Spill Management

  • Alert & Evacuate : Immediately alert others in the area and evacuate the space.

  • Wait : Allow aerosols to settle for at least 30 minutes before re-entry.[1][8]

  • Don PPE : Don the full required PPE as listed in the table above.

  • Cover : Gently cover the spill with absorbent paper towels, starting from the outside and working inward to prevent further aerosolization.[1][8]

  • Apply Disinfectant : Carefully pour a suitable disinfectant (see table) over the absorbent material, again working from the perimeter towards the center.[1][8]

  • Ensure Contact Time : Allow the disinfectant to remain for the required contact time.[1][8]

  • Clean Up : Collect all absorbent material using tongs or forceps and place it into a biohazard bag.

  • Decontaminate : Wipe the spill area again with disinfectant. Decontaminate all tools used for the cleanup.

  • Dispose : All waste must be placed in a sealed, identified container and decontaminated, typically by steam sterilization (autoclaving) or incineration.[1][8]

Waste Disposal

All cultures, contaminated labware, and PPE must be decontaminated before leaving the laboratory.[1][8]

  • Primary Method : Steam sterilization (autoclave) at 121°C for a minimum of 30-60 minutes, depending on the load.[3]

  • Alternative Methods : Incineration or chemical disinfection for liquid waste, ensuring adequate contact time.[1][8]

Visual Workflow Guides

The following diagrams illustrate the critical decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_0 start Assess Task Risk decision1 Involves Sporulating Cultures or Aerosol Generation? start->decision1 bsl2 Work in BSC under BSL-2 with BSL-3 Practices decision1->bsl2 No (e.g., clinical specimens, spherules) bsl3 Mandatory BSL-3 Containment and Practices decision1->bsl3  Yes ppe Don Full PPE: - Solid-Front Gown - N95 Respirator - Gloves - Eye Protection bsl2->ppe bsl3->ppe

PPE Selection Workflow for this compound Handling.

Spill_Response_Protocol cluster_1 spill Spill Occurs alert Alert Others & Evacuate Area spill->alert wait Allow Aerosols to Settle (min. 30 minutes) alert->wait don_ppe Don Full BSL-3 PPE wait->don_ppe cover Gently Cover Spill with Absorbent Material don_ppe->cover disinfect Apply Disinfectant (Perimeter to Center) cover->disinfect contact_time Ensure Sufficient Contact Time disinfect->contact_time cleanup Clean & Collect Waste contact_time->cleanup dispose Decontaminate Waste (Autoclave/Incinerate) cleanup->dispose end Area Safe for Re-entry dispose->end

Procedural Flow for a this compound Spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.